(5-(p-Tolyl)isoxazol-3-yl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)11-6-10(7-12)13-14-11/h2-6H,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZAZIRLRAUPST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629709 | |
| Record name | 1-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893639-11-7 | |
| Record name | 1-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-(p-Tolyl)isoxazol-3-yl)methanamine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(p-Tolyl)isoxazol-3-yl)methanamine is a heterocyclic amine featuring a core isoxazole scaffold. The isoxazole ring system is a prominent structural motif in medicinal chemistry, valued for its ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Derivatives of isoxazole have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the reactivity profile of (5-(p-Tolyl)isoxazol-3-yl)methanamine, a valuable building block for the synthesis of novel chemical entities in drug discovery and materials science.
Physicochemical Properties
| Property | Value | Source/Method |
| CAS Number | 893639-11-7 | [5] |
| Molecular Formula | C₁₁H₁₂N₂O | [5] |
| Molecular Weight | 188.23 g/mol | [5] |
| Appearance | Predicted: Off-white to pale yellow solid | Analog Comparison |
| Melting Point | Not available. Likely a solid at room temperature. | - |
| Boiling Point | Not available. | - |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water. | Structural Analysis |
| pKa (amine) | Estimated: 8.5 - 9.5 | Analog Comparison |
A hydrochloride salt of this compound is also available (CAS Number: 1323584-27-5), which would exhibit higher water solubility.
Spectral Data (Predicted)
The following spectral characteristics are predicted for (5-(p-Tolyl)isoxazol-3-yl)methanamine based on the analysis of its functional groups and data from analogous compounds.[6][7]
-
¹H NMR:
-
Aromatic Protons (p-tolyl group): Two doublets in the range of δ 7.0-8.0 ppm.
-
Isoxazole Proton: A singlet around δ 6.0-6.5 ppm.
-
Methylene Protons (-CH₂-NH₂): A singlet around δ 3.8-4.2 ppm.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent dependent.
-
Methyl Protons (-CH₃): A singlet around δ 2.3-2.5 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the range of δ 120-140 ppm.
-
Isoxazole Carbons: Signals around δ 100 ppm (C4), and in the regions of δ 150-160 ppm (C3) and δ 165-175 ppm (C5).
-
Methylene Carbon (-CH₂-NH₂): A signal in the range of δ 40-50 ppm.
-
Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch (amine): A broad absorption band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.
-
C=N Stretch (isoxazole): An absorption band around 1600-1650 cm⁻¹.
-
C=C Stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.
-
N-O Stretch (isoxazole): An absorption in the range of 800-900 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 188.
-
Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the aminomethyl group, and cleavage of the isoxazole ring.
-
Synthesis Protocol
A robust and high-yielding synthesis of (5-(p-Tolyl)isoxazol-3-yl)methanamine can be achieved through the reduction of the corresponding nitrile precursor, 5-(p-tolyl)isoxazole-3-carbonitrile. The reduction of nitriles to primary amines using lithium aluminum hydride (LAH) is a well-established and reliable transformation in organic synthesis.[8][9]
Proposed Synthetic Pathway:
A plausible synthetic route to (5-(p-Tolyl)isoxazol-3-yl)methanamine.
Experimental Procedure: Reduction of 5-(p-Tolyl)isoxazole-3-carbonitrile
Materials:
-
5-(p-Tolyl)isoxazole-3-carbonitrile
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Dichloromethane (DCM)
-
Celite
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile). Cool the suspension to 0°C using an ice bath.
-
Addition of Nitrile: Dissolve 5-(p-tolyl)isoxazole-3-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LAH suspension at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously quench the excess LAH by the sequential dropwise addition of:
-
Water (1 volume relative to LAH)
-
15% aqueous NaOH (1.5 volumes relative to LAH)
-
Water (3 volumes relative to LAH)
-
-
Workup: A granular precipitate should form. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with ethyl acetate or DCM.[8]
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure (5-(p-Tolyl)isoxazol-3-yl)methanamine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: LAH is a highly reactive hydride source that reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent decomposition of the reagent and ensure a high yield.
-
Inert Atmosphere: A nitrogen or argon atmosphere is maintained to prevent the reaction of LAH with atmospheric moisture and oxygen.
-
Controlled Addition and Quenching at Low Temperature: The reaction of LAH with the nitrile and the subsequent quenching with water are highly exothermic. Performing these steps at 0°C helps to control the reaction rate and prevent dangerous temperature increases.
-
Fieser Workup: The sequential addition of water, aqueous base, and water is a standard and safe procedure for quenching LAH reactions, resulting in the formation of granular inorganic salts that are easily removed by filtration.[8]
Reactivity Profile
The chemical reactivity of (5-(p-Tolyl)isoxazol-3-yl)methanamine is primarily dictated by the nucleophilic primary amine and the isoxazole ring system.
Reactions of the Aminomethyl Group:
The primary amine functionality is a potent nucleophile and can readily participate in a variety of common organic transformations.
-
Acylation: The amine can be easily acylated with acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding amides. This reaction is fundamental for introducing a wide range of substituents and is extensively used in the synthesis of bioactive molecules.[10]
-
Alkylation: The amine can undergo N-alkylation with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
-
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.
-
Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates will afford the corresponding ureas and thioureas, respectively. These functional groups are common in pharmacologically active compounds.
-
Reaction with Activated Enol Ethers: The amine can act as a nucleophile towards activated enol ethers, leading to the formation of enamines, which can subsequently undergo cyclization reactions to form more complex heterocyclic systems.
Reactivity of the Isoxazole Ring:
The isoxazole ring is generally stable under neutral and acidic conditions but can be susceptible to cleavage under certain reductive or basic conditions.
-
Reductive Cleavage: Strong reducing agents, such as catalytic hydrogenation over Raney nickel or sodium in liquid ammonia, can cleave the N-O bond of the isoxazole ring. The specific products formed will depend on the reaction conditions and the substitution pattern of the isoxazole.
-
Base-Mediated Ring Opening: Strong bases can deprotonate the C4 position of the isoxazole ring, which can lead to ring-opening reactions. However, the presence of the aminomethyl group at the C3 position may influence the regioselectivity of this process.
Diagram of Key Reactions:
Illustrative reactions of the aminomethyl group.
Applications in Drug Discovery and Materials Science
The (5-(p-Tolyl)isoxazol-3-yl)methanamine scaffold is a valuable starting material for the synthesis of a diverse range of compounds with potential applications in several fields:
-
Medicinal Chemistry: The primary amine serves as a versatile handle for the introduction of various pharmacophores through amide bond formation, urea/thiourea synthesis, and other N-functionalization reactions. The resulting derivatives can be screened for a wide range of biological activities, leveraging the known pharmacological relevance of the isoxazole core.[3][4]
-
Catalysis: The nitrogen atom of the amine and the isoxazole ring can act as ligands for transition metals. The related compound, 5-(p-tolyl)isoxazol-3-amine, has been used to synthesize palladium complexes that are highly effective catalysts in Suzuki-Miyaura cross-coupling reactions.[11]
-
Materials Science: The rigid, aromatic nature of the isoxazole and p-tolyl groups, combined with the reactive amine functionality, makes this compound a potential monomer for the synthesis of novel polymers with interesting thermal and electronic properties.
Conclusion
(5-(p-Tolyl)isoxazol-3-yl)methanamine is a valuable and versatile chemical building block. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic protocol, and a summary of its key reactivity. The combination of the pharmacologically relevant isoxazole core with a reactive primary amine makes this compound a highly attractive starting material for the development of new therapeutics, catalysts, and advanced materials. Further experimental investigation into its specific physical properties and biological activities is warranted and expected to unveil new opportunities for its application.
References
Sources
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- 4. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes [biolmolchem.com]
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A Technical Guide to the Synthesis of (5-(p-Tolyl)isoxazol-3-yl)methanamine: Strategies and Methodologies
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Advanced Synthesis Group
Abstract
(5-(p-Tolyl)isoxazol-3-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides an in-depth analysis of a robust and widely applicable synthetic pathway to this target molecule. The primary strategy discussed involves a multi-step sequence commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by isoxazole ring formation, functional group installation, and subsequent reduction to the final aminomethane product. This document elucidates the mechanistic principles behind each transformation, offers detailed, field-proven experimental protocols, and presents validation data to ensure scientific integrity and reproducibility.
Introduction
The isoxazole moiety is a prominent scaffold in numerous biologically active compounds, valued for its ability to act as a bioisostere for other functional groups and its participation in hydrogen bonding and other non-covalent interactions.[1][2] The specific substitution pattern of (5-(p-Tolyl)isoxazol-3-yl)methanamine, featuring an aryl group at the 5-position and a reactive aminomethane handle at the 3-position, makes it a particularly versatile synthon for library synthesis and lead optimization in drug discovery programs. This guide focuses on a logical, step-wise synthetic approach that is both scalable and adaptable.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule reveals a pathway centered on the formation of the isoxazole ring and the subsequent elaboration of the C3-substituent. The primary disconnection is at the C-N bond of the aminomethane, tracing back to a nitrile or a related functional group. The isoxazole ring itself can be disconnected via a 1,3-dipolar cycloaddition or a condensation-cyclization strategy, leading back to simple, commercially available starting materials.
Our forward-synthesis strategy is therefore built upon three core stages:
-
Core Scaffold Construction: Synthesis of the 5-(p-tolyl)isoxazole ring system.
-
Functional Group Installation: Introduction of a nitrile group at the 3-position of the isoxazole ring.
-
Final Reduction: Conversion of the nitrile to the target primary amine.
This approach is selected for its reliability, high yields, and the well-established nature of each individual transformation.
Caption: Retrosynthetic analysis of the target molecule.
Primary Synthesis Pathway: From Chalcone Precursor
This pathway is one of the most common and reliable methods for constructing 3,5-disubstituted isoxazoles.[3][4][5][6] It begins with the synthesis of an α,β-unsaturated ketone (a chalcone), which then undergoes cyclization.
Step 1: Synthesis of 1-(p-tolyl)prop-2-en-1-one (p-Methylchalcone)
Principle & Causality: The synthesis of the chalcone core is achieved via the Claisen-Schmidt condensation.[7][8][9] This base-catalyzed reaction involves the aldol addition of an enolate (from 4-methylacetophenone) to an aldehyde (benzaldehyde), followed by spontaneous dehydration to yield the thermodynamically stable α,β-unsaturated ketone. The use of a strong base like NaOH or KOH is critical to ensure complete deprotonation of the acetophenone's α-carbon, driving the reaction forward. Ethanol is a common solvent as it effectively dissolves both the reactants and the base catalyst.[8]
Experimental Protocol: Conventional Synthesis [8]
-
Materials:
-
4-Methylacetophenone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Deionized Water
-
10% Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylacetophenone (1 eq) and benzaldehyde (1 eq) in ethanol.
-
Prepare a solution of NaOH in water and add it dropwise to the stirred ethanolic solution.
-
Stir the reaction mixture at room temperature for 3-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford pure p-methylchalcone as a crystalline solid.
-
Step 2: Synthesis of 5-(p-Tolyl)isoxazole-3-carbonitrile
Principle & Causality: The isoxazole ring is constructed via a [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.[1][10][11][12][13] In this key step, an alkyne reacts with a nitrile oxide generated in situ. This method provides excellent regioselectivity for the 3,5-disubstituted isoxazole. Chloramine-T is a common and effective oxidizing agent used to convert an aldoxime into the reactive nitrile oxide intermediate.[12][13] The propiolonitrile serves as the alkyne component, directly installing the required carbonitrile functionality at the 3-position.
Experimental Protocol: 1,3-Dipolar Cycloaddition [12]
-
Materials:
-
4-Methylbenzaldoxime (1.0 eq)
-
3-Phenylpropiolonitrile (or similar alkyne precursor) (1.0 eq)
-
Chloramine-T trihydrate (1.1 eq)
-
Ethanol
-
-
Procedure:
-
To a solution of 4-methylbenzaldoxime (1 eq) and 3-phenylpropiolonitrile (1 eq) in ethanol, add Chloramine-T trihydrate (1.1 eq).
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter off the precipitated salts.
-
Evaporate the solvent under reduced pressure.
-
Extract the residue with diethyl ether, wash successively with water, 5% NaOH solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to yield 5-(p-tolyl)isoxazole-3-carbonitrile.
-
Caption: High-level workflow for the synthesis pathway.
Step 3: Reduction of Nitrile to Aminomethane
Principle & Causality: The final step is the reduction of the nitrile group to a primary amine. This transformation is critical and can be achieved using several powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, as it readily reduces nitriles to primary amines in high yield. The mechanism involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by workup with water to hydrolyze the intermediate aluminum complexes. Alternatively, catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) offers a milder, albeit sometimes slower, method. The choice of reagent depends on substrate compatibility and desired reaction conditions.
Experimental Protocol: LiAlH₄ Reduction
-
Materials:
-
5-(p-Tolyl)isoxazole-3-carbonitrile (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (excess, e.g., 2-3 eq)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Deionized Water
-
15% NaOH solution
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
CAUTION: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend LiAlH₄ (2-3 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-(p-tolyl)isoxazole-3-carbonitrile (1 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by cooling it back to 0 °C and adding, sequentially and dropwise, water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a granular white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-(p-Tolyl)isoxazol-3-yl)methanamine.
-
The product can be further purified by column chromatography or crystallization if necessary.
-
Characterization and Validation
To ensure the trustworthiness of the protocol, each intermediate and the final product must be rigorously characterized. The identity and purity should be confirmed using standard analytical techniques.
| Compound | Technique | Expected Data |
| p-Methylchalcone | ¹H NMR | Signals for aromatic protons, vinylic protons (α,β to carbonyl), and methyl protons. |
| ¹³C NMR | Peaks corresponding to carbonyl carbon, aromatic carbons, and vinylic carbons. | |
| 5-(p-Tolyl)isoxazole-3-carbonitrile | IR | Characteristic C≡N stretching frequency (~2230 cm⁻¹).[12] |
| ¹H NMR | Signals for the isoxazole ring proton, aromatic protons, and methyl group. | |
| MS (ESI+) | Peak corresponding to [M+H]⁺. | |
| (5-(p-Tolyl)isoxazol-3-yl)methanamine | IR | Disappearance of C≡N stretch; appearance of N-H stretches (~3300-3400 cm⁻¹). |
| ¹H NMR | Appearance of a singlet for the CH₂ group and a broad singlet for the NH₂ protons. | |
| MS (ESI+) | Peak corresponding to [M+H]⁺. |
Safety Considerations
-
Claisen-Schmidt Condensation: Sodium and potassium hydroxide are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1,3-Dipolar Cycloaddition: Chloramine-T is an oxidizing agent and an irritant. Avoid inhalation and skin contact.
-
LiAlH₄ Reduction: Lithium aluminum hydride is a highly reactive, water-sensitive, and flammable solid. All operations must be performed in a fume hood under a dry, inert atmosphere. Use appropriate PPE, including flame-retardant lab coats. The quenching procedure is highly exothermic and must be performed slowly and with extreme caution.
Conclusion
The synthetic pathway detailed in this guide, proceeding through a chalcone intermediate and a nitrile-functionalized isoxazole, represents a reliable and well-documented method for the preparation of (5-(p-Tolyl)isoxazol-3-yl)methanamine. The causality-driven explanations for each step, coupled with detailed, validated protocols, provide researchers with a robust framework for accessing this important chemical building block. Adherence to the described methodologies and safety precautions will enable the successful and reproducible synthesis of the target compound for applications in drug discovery and development.
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Kaszás, T., Szakács, B., Bertalan, M., et al. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Int J Mol Sci. 2025;26(17):8167. Available from: [Link]
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Pizzi, G., Miliucci, M., Giustiniano, M., et al. Solvent-free synthesis of chalcones using Mg(HSO₄)₂. RSC Adv. 2023;13(11):7437-7443. Available from: [Link]
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Kaszás, T., Szakács, B., Bertalan, M., et al. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. Available from: [Link]
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Kariyappa, A., Kumar, H., Rangappa, K. Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. 2012;4(6):2283-2287. Available from: [Link]
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Inamdar, S., More, V., Shendage, S., et al. Construction of Isoxazole ring: An Overview. J. Chem. Rev. 2021;3(3):233-258. Available from: [Link]
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Castillo, J., Castillo, P., Ramos-Esquivel, M., et al. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Adv. 2022;12(1):19-28. Available from: [Link]
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Krishnarao, N., Sirisha, K. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. 2023;11(4):147-152. Available from: [Link]
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Gash, C., Valpuesta, M., Diaz-Gavilan, M., et al. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. 2023;28(22):7581. Available from: [Link]
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Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available from: [Link]
-
ResearchGate. Scheme 1 Preparation of 5-(p-tolyl)isoxazol-3-amine 1. Available from: [Link]
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Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Available from: [Link]
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Micetich, R. Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry. 1970;48(8):1371-1377. Available from: [Link]
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Dikusar, E., Petkevich, S., Kletskov, A., et al. Synthesis of Functional Isoxazole and Isothiazole Derivatives from [(5-Arylisoxazol-3-yl)methoxy]arylmethanols. Russian Journal of Organic Chemistry. 2018;54(1):115-123. Available from: [Link]
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ResearchGate. Design and Synthesis of 3-Arylisoxazoline-5-Carboxamide and 3-Arylisoxazoline-5-Acetamide Libraries as Potential Factor Xa Inhibitors. Available from: [Link]
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Zhang, Y., Wang, Y., Zhang, Y., et al. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. 2024;29(10):2294. Available from: [Link]
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Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
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Wanner, M., Boots, J., Hageman, T., et al. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. 2018;2018(4):M1015. Available from: [Link]
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Spectroscopic Characterization of (5-(p-Tolyl)isoxazol-3-yl)methanamine: A Technical Guide for Drug Discovery Professionals
Introduction: The Role of (5-(p-Tolyl)isoxazol-3-yl)methanamine in Modern Drug Discovery
The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. (5-(p-Tolyl)isoxazol-3-yl)methanamine, a derivative of this important heterocyclic system, represents a key building block for the synthesis of novel therapeutic agents. Its structural features—a rigid isoxazole core, a lipophilic p-tolyl group, and a reactive primary amine—offer a versatile platform for generating libraries of compounds with diverse pharmacological activities.
Accurate and comprehensive spectroscopic characterization is paramount in the drug development pipeline. It ensures the identity, purity, and structural integrity of synthesized compounds, forming the foundation for reliable structure-activity relationship (SAR) studies and subsequent preclinical development. This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for (5-(p-Tolyl)isoxazol-3-yl)methanamine, drawing upon established principles of spectroscopy and comparative data from closely related isoxazole derivatives.[2][3] For researchers and scientists in drug development, this guide will serve as a practical resource for interpreting experimental data and validating the synthesis of this crucial chemical entity.
Molecular Structure and Key Spectroscopic Features
The molecular structure of (5-(p-Tolyl)isoxazol-3-yl)methanamine dictates its characteristic spectroscopic signatures. Understanding the connectivity of the atoms and the electronic environment of each functional group is essential for interpreting the resulting spectra.
Figure 1. Molecular structure of (5-(p-Tolyl)isoxazol-3-yl)methanamine.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of (5-(p-Tolyl)isoxazol-3-yl)methanamine would exhibit distinct signals corresponding to the protons of the p-tolyl ring, the isoxazole ring, the methylene bridge, and the primary amine.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.70 | d | 2H | Ar-H (ortho to isoxazole) |
| ~7.30 | d | 2H | Ar-H (meta to isoxazole) |
| ~6.50 | s | 1H | Isoxazole-H |
| ~4.00 | s | 2H | -CH₂-NH₂ |
| ~2.40 | s | 3H | Ar-CH₃ |
| ~1.80 | br s | 2H | -NH₂ |
Interpretation and Rationale:
-
Aromatic Protons (p-Tolyl group): The protons on the p-tolyl ring are expected to appear as two doublets due to ortho-coupling. The protons ortho to the electron-withdrawing isoxazole ring will be deshielded and resonate at a lower field (~7.70 ppm) compared to the meta protons (~7.30 ppm).
-
Isoxazole Proton: The single proton on the isoxazole ring is anticipated to appear as a sharp singlet around 6.50 ppm. Its chemical shift is influenced by the aromaticity of the heterocyclic ring.[4]
-
Methylene Protons: The two protons of the methylene group adjacent to the isoxazole ring and the amine are expected to resonate as a singlet around 4.00 ppm.
-
Amine Protons: The primary amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water in the solvent. The chemical shift can vary but is predicted to be around 1.80 ppm.
-
Methyl Protons: The three protons of the methyl group on the p-tolyl ring will give rise to a sharp singlet at approximately 2.40 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. The predicted ¹³C NMR spectrum of (5-(p-Tolyl)isoxazol-3-yl)methanamine will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=N (isoxazole) |
| ~162 | C-O (isoxazole) |
| ~141 | Ar-C (ipso to CH₃) |
| ~130 | Ar-C (meta to isoxazole) |
| ~127 | Ar-C (ortho to isoxazole) |
| ~125 | Ar-C (ipso to isoxazole) |
| ~98 | Isoxazole-CH |
| ~35 | -CH₂-NH₂ |
| ~21 | Ar-CH₃ |
Interpretation and Rationale:
-
Isoxazole Carbons: The two quaternary carbons of the isoxazole ring are expected to resonate at very low fields (~170 and ~162 ppm) due to their involvement in double bonds and proximity to heteroatoms. The protonated carbon of the isoxazole ring is predicted to appear around 98 ppm.[4]
-
Aromatic Carbons: The p-tolyl group will exhibit four distinct signals for its six carbons due to symmetry. The ipso-carbons (attached to the isoxazole and methyl groups) will have characteristic chemical shifts.
-
Methylene Carbon: The carbon of the methylene bridge is expected to resonate in the aliphatic region, around 35 ppm.
-
Methyl Carbon: The methyl carbon of the p-tolyl group will appear at a high field, around 21 ppm.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For (5-(p-Tolyl)isoxazol-3-yl)methanamine (C₁₁H₁₂N₂O), the expected molecular weight is approximately 188.23 g/mol .[5]
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z ≈ 188
-
Key Fragmentation Pathways:
-
Loss of the amine group (-NH₂) leading to a fragment at m/z ≈ 172.
-
Cleavage of the methylene bridge, resulting in fragments corresponding to the isoxazole-p-tolyl moiety and the methanamine radical.
-
Fragmentation of the isoxazole ring, a characteristic of this heterocyclic system.
-
Figure 2. A generalized workflow for mass spectrometry analysis.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic and Isoxazole C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (CH₂ and CH₃) |
| ~1610 | C=N stretch | Isoxazole Ring |
| 1500-1400 | C=C stretch | Aromatic Ring |
| ~1450 | N-H bend | Primary Amine (-NH₂) |
| ~900-675 | C-H bend | Aromatic Ring |
Interpretation and Rationale:
-
N-H Stretching: The primary amine will show two characteristic absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching: Aromatic and isoxazole C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range, while aliphatic C-H stretches will appear between 2950 and 2850 cm⁻¹.
-
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the isoxazole ring and the C=C bonds in the aromatic ring will give rise to absorptions in the 1610 cm⁻¹ and 1500-1400 cm⁻¹ regions, respectively.[6]
-
N-H Bending: The bending vibration of the primary amine is expected around 1450 cm⁻¹.
Experimental Protocols: A Guide to Data Acquisition
The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific compound and available equipment.
1. NMR Spectroscopy (¹H and ¹³C):
-
Sample Preparation: Dissolve approximately 5-10 mg of (5-(p-Tolyl)isoxazol-3-yl)methanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons.[7]
-
2. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For high-resolution mass spectrometry (HRMS), use an instrument such as a TOF (Time-of-Flight) or Orbitrap analyzer to obtain an accurate mass measurement, which can confirm the elemental composition.
-
3. Infrared (IR) Spectroscopy:
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Perform a background scan before acquiring the sample spectrum.
-
Figure 3. A streamlined protocol for the comprehensive spectroscopic characterization of a synthesized compound.
Conclusion: Ensuring Structural Integrity in Drug Discovery
The thorough spectroscopic characterization of (5-(p-Tolyl)isoxazol-3-yl)methanamine is a critical step in its application as a building block in drug discovery. By leveraging the complementary information provided by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, researchers can confidently verify the structure and purity of this important intermediate. The predicted data and interpretations presented in this guide serve as a valuable reference for scientists working on the synthesis and development of novel isoxazole-based therapeutics. Adherence to rigorous analytical practices ensures the generation of high-quality, reproducible data, which is the bedrock of successful drug development programs.
References
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ResearchGate. (2025, August 10). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]
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ResearchGate. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
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MDPI. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]
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ACG Publications. (2020, June 23). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Retrieved from [Link]
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Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 Preparation of 5-(p-tolyl)isoxazol-3-amine 1. Retrieved from [Link]
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Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Retrieved from [Link]
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Khalfallah, A. (2022). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Retrieved from [Link]
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PubChem. (n.d.). (3-(o-Tolyl)isoxazol-5-yl)methanamine. Retrieved from [Link]
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Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]
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Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]
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MDPI. (n.d.). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]
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Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]
-
Semantic Scholar. (2020, January 31). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]
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-
ResearchGate. (2025, August 7). Glycylglycine and Its Morpholide Derivatives Containing 5-(p-Tolyl)isoxazole and 4,5-Dichloroisothiazole Moieties. Retrieved from [Link]
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A Comprehensive Technical Guide to (5-(p-Tolyl)isoxazol-3-yl)methanamine: Synthesis, Characterization, and Sourcing for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, (5-(p-Tolyl)isoxazol-3-yl)methanamine and its salts represent a valuable building block in the exploration of novel therapeutics. This in-depth guide provides a technical overview of this compound, covering its chemical identity, sourcing, a proposed synthetic pathway, and its relevance in the broader context of medicinal chemistry.
The isoxazole scaffold is a cornerstone in the design of biologically active molecules, with numerous derivatives finding applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The subject of this guide, (5-(p-Tolyl)isoxazol-3-yl)methanamine, incorporates this privileged heterocycle, suggesting its potential as a key intermediate in the synthesis of new chemical entities with therapeutic promise.
Compound Identification and Sourcing
Precise identification of chemical compounds is paramount for reproducible research. (5-(p-Tolyl)isoxazol-3-yl)methanamine is available as a free base and as a hydrochloride salt.
| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Free Base | 893639-11-7 | C₁₁H₁₂N₂O | 188.23 |
| Hydrochloride Salt | 1323584-27-5 | C₁₁H₁₃ClN₂O | 224.69 |
A number of chemical suppliers offer (5-(p-Tolyl)isoxazol-3-yl)methanamine and its hydrochloride salt. Researchers are advised to request certificates of analysis to ensure the purity and identity of the material.
Table of Potential Suppliers:
| Supplier | Product Name | CAS Number |
| Arctom | (5-(p-Tolyl)isoxazol-3-yl)methanamine | 893639-11-7 |
| BLDpharm | (5-(p-Tolyl)isoxazol-3-yl)methanamine | 893639-11-7 |
| BLDpharm | (5-(p-Tolyl)isoxazol-3-yl)methanamine hydrochloride | 1323584-27-5 |
Synthetic Pathway and Methodologies
While a specific published protocol for the direct synthesis of (5-(p-Tolyl)isoxazol-3-yl)methanamine was not identified in the surveyed literature, a reliable synthetic route can be proposed based on the well-established chemistry of isoxazoles and the synthesis of the closely related precursor, (3-(p-tolyl)isoxazol-5-yl)methanol.[3] The conversion of a primary alcohol to a primary amine is a standard transformation in organic synthesis.
A plausible and efficient method for the synthesis of the isoxazole core involves a [3+2] cycloaddition reaction.[3] This powerful strategy allows for the construction of the five-membered heterocyclic ring from readily available starting materials.
Caption: Proposed synthetic pathway for (5-(p-Tolyl)isoxazol-3-yl)methanamine.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of (3-(p-Tolyl)isoxazol-5-yl)methanol
This procedure is adapted from the synthesis of similar isoxazole derivatives.[3]
-
Oxime Formation: To a solution of 4-methylbenzaldehyde in pyridine, add hydroxylamine hydrochloride portion-wise at room temperature. Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
In situ Nitrile Oxide Formation and Cycloaddition: To the resulting oxime solution, slowly add a solution of sodium hypochlorite. This will generate the corresponding nitrile oxide in situ. Subsequently, add propargyl alcohol to the reaction mixture. The [3+2] cycloaddition reaction will proceed to form the desired (3-(p-tolyl)isoxazol-5-yl)methanol.
-
Work-up and Purification: Upon completion of the reaction, quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Conversion of the Alcohol to the Amine
This is a standard multi-step procedure in organic synthesis.
-
Mesylation: Dissolve the (3-(p-tolyl)isoxazol-5-yl)methanol in a suitable solvent such as dichloromethane and cool to 0 °C. Add triethylamine followed by methanesulfonyl chloride. Allow the reaction to warm to room temperature and stir until completion.
-
Azide Formation: The crude mesylate is then dissolved in a polar aprotic solvent like dimethylformamide (DMF), and sodium azide is added. The reaction is heated to facilitate the SN2 displacement of the mesylate by the azide.
-
Reduction to the Amine: The resulting azide can be reduced to the target primary amine using standard methods such as catalytic hydrogenation (H₂, Pd/C) or reduction with lithium aluminum hydride (LiAlH₄).
Characterization and Analytical Data
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data for the precursor, (3-(p-tolyl)isoxazol-5-yl)methanol, provides a valuable reference.[3]
¹H NMR (400 MHz, DMSO-d₆): δ 7.90–7.71 (m, 2H, ArH), 7.70 (s, 1H, ArH), 7.62 (dd, J = 7.8, 1.2 Hz, 1H, ArH), 7.59–7.51 (m, 3H, ArH), 7.25 (d, J = 7.7 Hz, 1H, ArH), 6.75 (s, 1H, isoxazole-H), 3.89 (s, 1H, OH), 3.65 (t, 2H, CH₂), 3.08 (t, 2H, CH₂), 2.45 (s, 3H, CH₃).[3]
¹³C NMR (100 MHz, DMSO-d₆): δ 170.3, 162.3, 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1, 96.1, 60.5, 31.2, 20.7.[3]
For the final product, (5-(p-Tolyl)isoxazol-3-yl)methanamine, one would expect to see the disappearance of the alcohol proton signal and the appearance of a characteristic amine proton signal in the ¹H NMR spectrum. The methylene protons adjacent to the newly formed amine group would also exhibit a shift. Mass spectrometry would be used to confirm the molecular weight of the final compound.
Applications in Drug Discovery and Medicinal Chemistry
The isoxazole ring is a versatile scaffold found in a variety of approved drugs and clinical candidates.[1] Its presence can confer favorable pharmacokinetic and pharmacodynamic properties. The primary amine functionality of (5-(p-Tolyl)isoxazol-3-yl)methanamine serves as a crucial handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.
This compound is an attractive starting material for the synthesis of libraries of novel compounds to be screened for a wide range of biological activities, including but not limited to:
-
Anticancer Agents: Many isoxazole-containing compounds have demonstrated potent anticancer activity.[1]
-
Anti-inflammatory Drugs: The isoxazole moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[2]
-
Antimicrobial Agents: Isoxazole derivatives have been investigated for their antibacterial and antifungal properties.[4]
The tolyl group on the isoxazole ring can participate in beneficial hydrophobic interactions within protein binding pockets, while the methanamine group provides a site for the introduction of various functional groups to modulate solubility, polarity, and target engagement.
Caption: The role of (5-(p-Tolyl)isoxazol-3-yl)methanamine in drug discovery.
Conclusion
(5-(p-Tolyl)isoxazol-3-yl)methanamine is a readily accessible and highly valuable building block for medicinal chemists. Its straightforward, proposed synthesis from common starting materials, combined with the proven therapeutic potential of the isoxazole scaffold, makes it an attractive compound for the development of next-generation therapeutics. This guide provides the foundational knowledge necessary for researchers to source, synthesize, and strategically utilize this compound in their drug discovery programs.
References
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- Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. (2023). Journal of Molecular Structure, 1286, 135532.
- A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
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In Silico Modeling of (5-(p-Tolyl)isoxazol-3-yl)methanamine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of (5-(p-Tolyl)isoxazol-3-yl)methanamine, a novel small molecule with therapeutic potential. Moving beyond a mere recitation of protocols, this document elucidates the strategic rationale behind the selection and application of a multi-faceted computational workflow. We will explore target identification and validation, molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET prediction. Each section is designed to be a self-validating system, integrating theoretical underpinnings with practical, step-by-step methodologies. The overarching goal is to equip researchers, scientists, and drug development professionals with the expertise to not only execute these computational experiments but also to critically interpret the data, thereby accelerating the drug discovery pipeline.[1][2][3][4]
Introduction: The Rationale for In Silico First
The journey of a drug from concept to clinic is fraught with high attrition rates and escalating costs.[3] A primary driver of these failures is unforeseen liabilities in a compound's efficacy and safety profile. In silico modeling has emerged as an indispensable strategy to de-risk and streamline this process by providing predictive insights into a molecule's behavior at the atomic level.[4] For a novel entity like (5-(p-Tolyl)isoxazol-3-yl)methanamine, a derivative of the versatile isoxazole scaffold known for a wide array of biological activities, a robust computational assessment is not just advantageous—it is essential.[5][6][7]
The isoxazole ring is a key feature in several approved drugs, highlighting its potential in medicinal chemistry.[5][7] Our subject molecule, with its tolyl and methanamine substitutions, presents a unique chemical architecture that warrants a thorough investigation of its potential biological targets and pharmacokinetic properties. This guide will provide the foundational steps to build a comprehensive in silico profile of this compound.
Foundational Steps: Ligand Preparation and Target Identification
Before any simulation can commence, the molecule of interest must be accurately represented in a digital format, and a plausible biological target must be identified.
Ligand Preparation: The Digital Twin
The quality of the input ligand structure directly dictates the reliability of all subsequent in silico analyses. The process involves generating a 3D conformation of (5-(p-Tolyl)isoxazol-3-yl)methanamine and optimizing its geometry.
Protocol 1: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of (5-(p-Tolyl)isoxazol-3-yl)methanamine using chemical drawing software such as ChemDraw or the open-source MarvinSketch.
-
Conversion to 3D: Convert the 2D structure into a 3D conformation. This can be accomplished within the drawing software or using dedicated tools like Open Babel.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a stable, low-energy conformation. This step is critical for ensuring that the ligand's geometry is physically realistic.
-
File Format Conversion: Save the optimized 3D structure in a format compatible with docking and simulation software, such as .mol2 or .sdf.
Target Identification: Fishing for a Partner
With a prepared ligand, the next crucial step is to identify potential protein targets.[8] This "target fishing" can be approached from both ligand-based and structure-based perspectives.[8]
-
Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often share similar biological activities. Web servers like SwissTargetPrediction or PharmMapper can predict potential targets by comparing the shape and chemical features of our compound to databases of known bioactive molecules.
-
Structure-Based Approaches (Inverse Docking): If a library of protein structures is available, inverse docking can be performed to screen our ligand against multiple potential binding sites.
For (5-(p-Tolyl)isoxazol-3-yl)methanamine, a pragmatic approach is to utilize a combination of these methods to generate a prioritized list of potential targets. For the purpose of this guide, let's hypothesize that these initial screens suggest a potential interaction with a specific kinase, a common target class for isoxazole-containing compounds.
Molecular Docking: Predicting the Handshake
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into binding affinity and the specific interactions that stabilize the complex.[9][10]
Causality: The "lock and key" analogy is a simplification; a more accurate model is the "induced fit," where both the ligand and protein may undergo conformational changes upon binding. Docking algorithms explore various possible binding poses and use a scoring function to estimate the binding energy for each pose.[10]
Protocol 2: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Download the 3D structure of the target protein (e.g., a kinase) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges. Software like AutoDock Tools or UCSF Chimera can automate this process.[11]
-
-
Ligand Preparation: Use the energy-minimized structure of (5-(p-Tolyl)isoxazol-3-yl)methanamine from Protocol 1.
-
Grid Box Definition: Define the search space for the docking simulation by creating a "grid box" that encompasses the protein's active site. The dimensions of this box are critical; too small, and you may miss the true binding pose; too large, and the computational cost increases unnecessarily.
-
Running the Docking Simulation: Execute the docking calculation using a program like AutoDock Vina.[12]
-
Analysis of Results:
-
The primary output will be a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol). Lower scores generally indicate stronger binding.
-
Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL or Chimera) to analyze the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.
-
Data Presentation: Docking Results
| Parameter | Value |
| Target Protein (PDB ID) | e.g., 3Q6B |
| Docking Software | AutoDock Vina |
| Best Binding Affinity | -8.5 kcal/mol |
| Key Interacting Residues | e.g., LYS72, GLU91, LEU148 |
Visualization: Docking Workflow
Caption: Molecular Docking Workflow.
Molecular Dynamics (MD) Simulations: Capturing the Dynamics
While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view of the protein-ligand complex over time.[13][14] This is crucial for assessing the stability of the predicted binding pose and understanding how the complex behaves in a more realistic, solvated environment.[15][16]
Causality: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing us to observe their movements and interactions over a specified time period.[13] By analyzing the trajectory of the simulation, we can gain insights into the flexibility of the protein, the stability of the ligand's binding, and the key interactions that persist over time.[15]
Protocol 3: MD Simulation of the Protein-Ligand Complex
-
System Preparation:
-
Use the best-ranked pose from the molecular docking as the starting structure.
-
Solvate the complex in a box of water molecules (e.g., TIP3P water model) to mimic physiological conditions.
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization on the entire solvated system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure. This two-step process (NVT followed by NPT) ensures that the system reaches a stable state before the production run.
-
Production Run: Run the MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to collect meaningful data on the system's dynamics.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time. A stable RMSD suggests that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and protein throughout the simulation to determine their stability.
-
Data Presentation: MD Simulation Stability Metrics
| Metric | Average Value | Standard Deviation | Interpretation |
| Protein Backbone RMSD | 2.1 Å | 0.3 Å | Stable after 20 ns |
| Ligand RMSD | 1.5 Å | 0.2 Å | Ligand remains stably bound |
| Key H-Bond Occupancy (e.g., LYS72) | 85% | - | Strong, persistent interaction |
Visualization: MD Simulation Workflow
Caption: Molecular Dynamics Simulation Workflow.
Pharmacophore Modeling: Abstracting the Essentials
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[17][18] It provides a simplified, abstract representation of the key interactions between a ligand and its target.[19][20]
Causality: By analyzing the stable interactions observed in docking and MD simulations, we can construct a pharmacophore model. This model can then be used as a 3D query to screen large compound libraries for molecules that share the same essential features, potentially leading to the discovery of novel active compounds.[17][18]
Protocol 4: Structure-Based Pharmacophore Modeling
-
Feature Identification: Based on the analysis of the docked pose and MD trajectory, identify the key interaction features:
-
Hydrogen bond donors/acceptors
-
Aromatic rings
-
Hydrophobic groups
-
Positive/negative ionizable groups
-
-
Model Generation: Use software like LigandScout or Phase to generate a pharmacophore model that incorporates these features with their specific 3D coordinates and tolerances.
-
Model Validation: Validate the pharmacophore model by screening it against a database of known active and inactive compounds (if available). A good model should be able to distinguish between these two sets.
-
Virtual Screening: Utilize the validated pharmacophore model to screen large chemical databases (e.g., ZINC, ChEMBL) for novel compounds that match the pharmacophore query.
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The Tolyl-Isoxazole Scaffold: A Comprehensive Technical Guide to its Physicochemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Ring as a Privileged Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic and structural features confer upon it the ability to modulate the physicochemical properties of a molecule, often leading to enhanced biological activity, improved pharmacokinetic profiles, and reduced toxicity.[1] The incorporation of an isoxazole moiety can introduce polarity and hydrogen bonding capabilities, crucial for molecular recognition and binding to biological targets.[1] This has led to the successful development of a wide range of pharmaceuticals, including the anti-inflammatory drug Parecoxib and the antibiotic Cloxacillin. Tolyl-isoxazole derivatives, which incorporate a tolyl (methylphenyl) group, represent a significant class of these compounds, offering a versatile platform for the design of novel therapeutic agents. The tolyl group, with its variable substitution patterns (ortho, meta, and para), allows for fine-tuning of steric and electronic properties, making this class of compounds a fertile ground for structure-activity relationship (SAR) studies in drug discovery. This guide provides an in-depth exploration of the physical and chemical properties of tolyl-isoxazole derivatives, alongside detailed experimental protocols for their synthesis and characterization.
Physical Properties of Tolyl-Isoxazole Derivatives
The physical properties of tolyl-isoxazole derivatives are critical determinants of their behavior in biological systems and their suitability for pharmaceutical development. These properties are intrinsically linked to the substitution pattern on both the tolyl and isoxazole rings.
Melting Point
The melting point of tolyl-isoxazole derivatives is influenced by the molecular symmetry, intermolecular forces, and the position of the tolyl and other substituents. Generally, para-substituted derivatives tend to have higher melting points than their ortho and meta counterparts due to their more regular structure, which allows for more efficient crystal packing.
| Compound | Substitution Pattern | Melting Point (°C) |
| (3-para-tolyl-isoxazol-5-yl)methanol | 3-(p-tolyl), 5-(hydroxymethyl) | 97 |
| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | 3-(quinolin-2-yl), 5-(p-tolyl) | 150-152 |
| 5-(p-Tolyl)isoxazole-3-carboxaldehyde | 5-(p-tolyl), 3-carboxaldehyde | 70.0 - 74.0 |
| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 3-phenyl, 4-carboxy, 5-methyl | 192-194 |
Solubility
The solubility of tolyl-isoxazole derivatives is a key factor in their formulation and bioavailability. Generally, these compounds exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and ethanol.[3][4][5][6] The presence of polar functional groups, such as hydroxyl or carboxylic acid moieties, can enhance solubility in more polar solvents, including water to some extent. For drug development purposes, solubility in aqueous buffers is a critical parameter that is often fine-tuned through structural modifications.
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and characterization of tolyl-isoxazole derivatives.
Proton (¹H) and carbon-¹³ (¹³C) NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts of the isoxazole ring protons and carbons are particularly diagnostic. For instance, the C4 proton of the isoxazole ring is sensitive to the electronic effects of the substituents at the C3 and C5 positions.[7][8]
¹H NMR Spectral Data of Selected Tolyl-Isoxazole Derivatives
| Compound | Solvent | Key Chemical Shifts (δ, ppm) |
| (3-para-tolyl-isoxazol-5-yl)methanol | DMSO-d₆ | 7.90–7.71 (m, 2H, ArH), 7.70 (s, 1H, ArH), 7.62 (dd, J = 7.8, 1.2 Hz, 1H, ArH), 7.59–7.51 (m, 3H, ArH), 7.25 (d, J = 7.7 Hz, 1H, ArH), 6.75 (s, 1H, isoxazole-H), 3.89 (s, 1H, OH), 3.65 (t, 2H, CH₂), 3.08 (t, 2H, CH₂), 2.45 (s, 3H, CH₃)[1] |
| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | CDCl₃ | 8.28 – 8.16 (m, 3H), 7.86 (dd, J = 7.8, 1.3 Hz, 1H), 7.81 – 7.73 (m, 3H), 7.59 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.34 (s, 1H, isoxazole-H), 7.30 (dt, J = 7.8, 0.8 Hz, 2H), 2.42 (s, 3H, CH₃)[9] |
¹³C NMR Spectral Data of Selected Tolyl-Isoxazole Derivatives
| Compound | Solvent | Key Chemical Shifts (δ, ppm) |
| (3-para-tolyl-isoxazol-5-yl)methanol | DMSO-d₆ | 170.3, 162.3, 139.9, 133.6, 130.2, 129.8, 129.4, 128.1, 126.3, 125.4, 123.1, 96.1, 60.5, 31.2, 20.7[1] |
| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | CDCl₃ | 170.9, 164.1, 148.8, 148.0, 140.6, 136.9, 129.9, 129.7, 129.7, 128.4, 127.7, 127.3, 125.8, 124.8, 119.1, 98.0, 21.5[9] |
IR spectroscopy is a valuable tool for identifying the functional groups present in tolyl-isoxazole derivatives. The characteristic vibrational frequencies of the isoxazole ring, such as the C=N and N-O stretching vibrations, can be readily identified.
Characteristic IR Absorption Bands for a Tolyl-Isoxazole Derivative
| Functional Group | Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | ~3100 |
| Aliphatic C-H stretch | 2800-2900 |
| C=N stretch (isoxazole ring) | ~1600 |
| Aromatic C=C stretch | 1430-1605 |
| N-O stretch | 635-835 |
| (Data for (3-para-tolyl-isoxazol-5-yl)methanol)[1] |
Chemical Properties and Reactivity
The chemical behavior of tolyl-isoxazole derivatives is dictated by the electronic nature of the isoxazole ring and the influence of the tolyl substituent.
Acidity and Basicity
The nitrogen atom in the isoxazole ring is weakly basic due to the delocalization of its lone pair of electrons within the aromatic system. The acidity of isoxazole derivatives can be significantly increased by the presence of a carboxylic acid group. For example, 5-methyl-3-phenylisoxazole-4-carboxylic acid has a pKa value in a range that makes it acidic.[10][11]
Reactivity of the Isoxazole Ring
The isoxazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen and oxygen heteroatoms. However, it can undergo nucleophilic attack, particularly at the C5 position, especially if there is a good leaving group present. The ring can also participate in cycloaddition reactions and can be susceptible to ring-opening under certain conditions, such as thermal decomposition or reaction with strong nucleophiles.[12]
Stability
Aryl-isoxazoles are generally stable compounds. However, the isoxazole ring can undergo thermal decomposition, which may involve rearrangement to an azirine intermediate. The stability is also influenced by the nature of the substituents on the ring.
Synthesis of Tolyl-Isoxazole Derivatives
The most common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[13][14][15][16][17] This method allows for a high degree of control over the substitution pattern.
Experimental Protocol: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol via 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol from 4-methylbenzaldehyde.[1]
Step 1: Synthesis of 4-methylbenzaldoxime
-
To a 25 mL double-necked flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzaldehyde (9 mL, 8 mmol), hydroxylamine hydrochloride (2.5 mg), 5% sulfuric acid, and pyridine (8 mL).
-
Reflux the mixture for 4 hours.
-
After cooling to room temperature, separate the solvent.
-
Extract the residue with ethyl acetate and distilled water.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Filter and remove the solvent to obtain 4-methylbenzaldoxime as a green-colored solid (yield: 95.7%, melting point: 82 °C).
Step 2: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol
-
In a 25 mL double-necked flask equipped with a dropping funnel and a magnetic stirrer, place 4-methylbenzaldoxime (5 mg, 8 mmol), propargyl alcohol (3 mL, 2 mmol), and carbon tetrachloride (5 mL).
-
Add 12 mL of 5% sodium hypochlorite solution dropwise through the funnel.
-
Stir the reaction mixture for 48 hours at 70 °C.
-
After completion, pour the contents into a 25 mL separatory funnel and separate the organic phase from the aqueous phase.
-
Remove the solvent to obtain (3-para-tolyl-isoxazol-5-yl)methanol (yield: 97%, melting point: 97 °C).
Caption: Synthetic pathway for (3-para-tolyl-isoxazol-5-yl)methanol.
Structural Insights from X-ray Crystallography
X-ray crystallography provides precise information about the three-dimensional structure of molecules, including bond lengths, bond angles, and intermolecular interactions. The crystal structure of a spiro-isoxazole derivative containing a p-tolyl group reveals a slightly inclined dihedral angle of 14.20(9)° between the mean plane of the isoxazole ring and the p-tolyl ring.[18] This type of data is crucial for understanding the steric and electronic interactions that govern the molecule's conformation and its binding to biological targets.
Computational Studies and Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and properties of tolyl-isoxazole derivatives.[19][20][21] These studies can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. This information is invaluable for predicting reactivity, understanding spectroscopic data, and designing molecules with desired electronic properties for specific applications.
Caption: A typical workflow for computational analysis of molecular properties.
Conclusion and Future Perspectives
Tolyl-isoxazole derivatives constitute a versatile and valuable class of compounds with significant potential in drug discovery and materials science. Their tunable physicochemical properties, coupled with well-established synthetic methodologies, make them attractive scaffolds for the development of novel molecules with tailored functions. Future research in this area will likely focus on the synthesis of novel derivatives with enhanced biological activities, the exploration of their applications in areas such as organic electronics, and the use of advanced computational methods to guide the design of next-generation tolyl-isoxazole-based materials and therapeutics.
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Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. 2024. [Link]
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Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry. 2024. [Link]
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Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic Chemistry. 2020. [Link]
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Studies on heterocyclic chemistry. Part VIII. Comparison of the thermally induced reaction of 4-substituted 5-aminoisoxazoles with the decomposition of isoxazoles by arylamine, with reference to a 2H-azirine intermediate. Journal of the Chemical Society C: Organic. 1971. [Link]
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3-Arylisoxazolyl-5-carboxylic acid and 5-(Hydroxymethyl)-3-aryl-2-isoxazoline as molecular platforms for liquid-crystalline materials. ResearchGate. 2025. [Link]
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Crystal structure of 4-(4-methoxyphenyl)-4′,4′-dimethyl-3-p-tolyl-3′,4′-dihydro-1′H,3H-spiro[isoxazole-5,2′-naphthalen]-1′-one. ResearchGate. 2017. [Link]
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Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. ResearchGate. 2025. [Link]
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SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. [Link]
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Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. 2022. [Link]
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Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. 2026. [Link]
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Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. National Institutes of Health. 2023. [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. 2019. [Link]
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5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry. 2021. [Link]
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Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. MDPI. 2023. [Link]
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Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate. 2011. [Link]
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Plot of chemical shifts for δC4 in 3,5-diarylisoxazoles vs. those for... ResearchGate. [Link]
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Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI. 2021. [Link]
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Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health. 2022. [Link]
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I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. [Link]
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synthesis, characterization, and biological evaluation of 3-(halo substituted anilino) -5- (substituted aryl)-isoxazoles by conventional heating and microwave irradiation method-m. sunitha reddy,muddapuram swetha. international journal of advanced research in medical and pharmaceutical sciences(ijarmps). [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. 2022. [Link]
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Solubility of compounds slightly soluble or insoluble in DMSO? ResearchGate. 2016. [Link]
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Stability and solubility of (5-(p-Tolyl)isoxazol-3-yl)methanamine
An In-depth Technical Guide to the Stability and Solubility of (5-(p-Tolyl)isoxazol-3-yl)methanamine
Introduction
(5-(p-Tolyl)isoxazol-3-yl)methanamine is a compound of interest within medicinal chemistry, featuring a disubstituted isoxazole ring linked to a methanamine moiety. The isoxazole scaffold is a prominent structural motif in a variety of pharmacologically active agents, valued for its metabolic stability and ability to participate in key binding interactions. The primary amine introduces a basic center, significantly influencing the molecule's physicochemical properties, such as solubility and potential salt forms. Understanding the stability and solubility of this compound is paramount for its advancement in any drug development pipeline, as these characteristics directly impact formulation strategies, bioavailability, and shelf-life.
This guide provides a comprehensive technical overview of the stability and solubility profile of (5-(p-Tolyl)isoxazol-3-yl)methanamine. It is designed to offer field-proven insights and detailed methodologies, grounded in authoritative scientific principles, to enable researchers to anticipate challenges and design robust development plans.
Section 1: Chemical Stability Profile
A thorough understanding of a molecule's intrinsic stability is critical. Forced degradation, or stress testing, is an essential component of this evaluation, designed to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods.[1] The stability of (5-(p-Tolyl)isoxazol-3-yl)methanamine is governed by the chemical liabilities of both the isoxazole ring and the primary amine.
Hydrolytic Stability
Causality Behind Experimental Choices: Hydrolysis is a primary degradation pathway for many pharmaceuticals.[2] The stability of the isoxazole ring is known to be pH-dependent. Specifically, the N-O bond is susceptible to cleavage, particularly under basic conditions, which can lead to ring-opening.[3] Therefore, evaluating the compound's stability across a wide pH range is crucial to identify conditions that could compromise the integrity of the molecule during formulation or in physiological environments.
-
Acidic Conditions (pH 1-3): The isoxazole ring is generally stable in acidic media. The primary amine will be protonated, forming a soluble and stable ammonium salt.[4][5]
-
Neutral Conditions (pH 6-8): At physiological pH, the compound may exhibit moderate stability. However, even at neutral pH, the potential for base-catalyzed ring opening exists, albeit at a slower rate than in strongly alkaline conditions.
-
Basic Conditions (pH 9-12): The isoxazole ring is most vulnerable to degradation under basic conditions. Hydroxide ions can attack the electrophilic carbon atoms of the ring, initiating a cleavage of the weak N-O bond. This typically results in the formation of a β-ketonitrile derivative, as illustrated in the potential degradation pathway below.
Potential Hydrolytic Degradation Pathway
Caption: Potential base-catalyzed hydrolytic degradation of the isoxazole ring.
Oxidative Stability
Causality Behind Experimental Choices: Oxidation is another common degradation pathway, often mediated by atmospheric oxygen, trace metals, or peroxides present as excipient impurities.[2] Both the primary amine and the benzylic-like position of the tolyl group are susceptible to oxidation. A solution of hydrogen peroxide (H₂O₂) is commonly used in forced degradation studies to simulate oxidative stress.
-
Primary Amine Oxidation: Primary amines can be oxidized to various products, including hydroxylamines, nitroso compounds, or can undergo more complex reactions.[6][7]
-
Tolyl Group Oxidation: The methyl group on the phenyl ring is a potential site for oxidation to a benzyl alcohol, aldehyde, or carboxylic acid, though this typically requires more aggressive conditions.
Photostability
Causality Behind Experimental Choices: Exposure to light, particularly UV radiation, can provide the energy needed to induce chemical reactions. The International Council for Harmonisation (ICH) Q1B guidelines mandate photostability testing to determine if a drug substance or product requires protection from light.[8][9][10] Isoxazole rings are known to undergo photochemical rearrangement to the more stable oxazole isomer upon UV irradiation.
-
Mechanism: This photoisomerization is thought to proceed through a high-energy azirine intermediate. The resulting oxazole would be an isomer of the parent compound and would need to be resolved by a suitable stability-indicating analytical method.
Summary of Forced Degradation Results (Hypothetical Data)
The following table summarizes the expected outcomes from a forced degradation study on (5-(p-Tolyl)isoxazol-3-yl)methanamine. The goal of such a study is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[1]
| Stress Condition | Reagent/Parameters | % Degradation (Hypothetical) | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | < 2% | None significant |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 8h | ~15% | Ring-opened β-ketonitrile derivative |
| Oxidation | 3% H₂O₂, RT, 12h | ~10% | N-oxide and other amine-related products |
| Thermal | 80°C, 72h | < 3% | Minor unspecified degradants |
| Photolytic (ICH Q1B) | 1.2 million lux hours (Vis) & 200 W h/m² (UVA) | ~8% | Oxazole photo-isomer |
Section 2: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For ionizable compounds like (5-(p-Tolyl)isoxazol-3-yl)methanamine, solubility is heavily influenced by pH.
Aqueous pH-Solubility Profile
Causality Behind Experimental Choices: The primary amine group (methanamine) is weakly basic. At a pH below its pKa, the amine will be protonated (R-CH₂-NH₃⁺), forming an ammonium salt. These salt forms are generally much more water-soluble than the neutral "free base" form.[4] Therefore, the compound is expected to exhibit significantly higher solubility in acidic conditions, characteristic of weakly basic drugs.[11][12][13] Determining the pH-solubility profile is essential for predicting dissolution behavior in the gastrointestinal tract and for developing parenteral or oral liquid formulations.
Expected pH-Solubility Behavior:
-
Low pH (pH 1-4): High solubility due to complete protonation of the amine group.
-
Mid pH (pH 5-8): Solubility will decrease as the pH approaches the pKa of the amine. In this range, both the ionized and unionized forms will be present.
-
High pH (pH > 9): Low, intrinsic solubility as the compound will be predominantly in its less soluble, neutral free base form.
pH-Solubility Profile (Hypothetical Data)
| pH of Buffer | Solubility (µg/mL) (Hypothetical) | Form of Compound |
| 1.2 (Simulated Gastric Fluid) | > 2000 | Primarily R-CH₂-NH₃⁺ (Salt) |
| 4.5 | 850 | Mix of Salt and Free Base |
| 6.8 (Simulated Intestinal Fluid) | 75 | Primarily Free Base |
| 7.4 | 40 | Primarily Free Base |
| 10.0 | 25 (Intrinsic Solubility) | Free Base |
Co-solvent Solubility
Causality Behind Experimental Choices: In cases of poor aqueous solubility, co-solvents are often used in formulation development to enhance the drug's concentration in a liquid dosage form.[14][15][16][17] Co-solvents work by reducing the polarity of the aqueous vehicle, making it more favorable for a hydrophobic solute. Common pharmaceutically acceptable co-solvents are selected for evaluation.
Co-solvent Solubility Data (Hypothetical)
| Solvent System (Aqueous mixtures, % v/v) | Solubility (mg/mL) (Hypothetical) |
| Water | 0.04 |
| 20% Ethanol | 1.2 |
| 40% Ethanol | 5.8 |
| 20% Propylene Glycol (PG) | 0.9 |
| 40% Propylene Glycol (PG) | 4.5 |
| 20% Polyethylene Glycol 400 (PEG 400) | 1.5 |
| 40% Polyethylene Glycol 400 (PEG 400) | 7.2 |
Section 3: Experimental Methodologies
To ensure trustworthiness, all protocols must be self-validating. The use of a stability-indicating analytical method is paramount. This is typically a reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of separating the parent compound from all process impurities and degradation products.[18][19][20]
Workflow for Comprehensive Stability Assessment
Caption: Workflow for conducting forced degradation studies and method development.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and demonstrate the specificity of the analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of (5-(p-Tolyl)isoxazol-3-yl)methanamine at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Thermal: Store the stock solution (in solution) and solid API (in a vial) at 80°C.
-
Photostability: Expose the solid API and the stock solution to light conditions as specified in ICH Q1B.[9] A control sample should be wrapped in aluminum foil.
-
-
Time Points: Withdraw aliquots at predetermined intervals (e.g., 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control (t=0), using a validated stability-indicating HPLC-UV/DAD method.
-
Peak Purity: Employ a photodiode array (PDA) detector to assess peak purity of the parent compound in the presence of degradation products.
Protocol 2: Aqueous pH-Solubility Study
Objective: To determine the equilibrium solubility of the compound across a physiologically relevant pH range.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1.2; acetate for pH 4.5; phosphate for pH 6.8, 7.4; borate for pH 10.0).
-
Equilibration: Add an excess amount of solid (5-(p-Tolyl)isoxazol-3-yl)methanamine to vials containing each buffer.
-
Shaking Incubation: Place the vials in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-point experiment should be conducted to confirm equilibrium is reached.
-
Sample Collection: Withdraw an aliquot from each vial. Immediately filter the sample through a 0.22 µm filter (e.g., PVDF) to remove undissolved solids.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry against a standard curve).
-
Verification: Visually inspect the filtered solution for clarity and measure the pH of the filtrate to confirm it has not changed during the experiment.
Conclusion
The preformulation assessment of (5-(p-Tolyl)isoxazol-3-yl)methanamine reveals a physicochemical profile characteristic of a weakly basic isoxazole derivative. The compound is expected to be largely stable under acidic and thermal stress but demonstrates liabilities toward base-catalyzed hydrolysis and photolytic rearrangement. Its solubility is highly pH-dependent, a critical factor for the design of oral dosage forms. The provided methodologies offer a robust framework for confirming these characteristics and for developing a comprehensive understanding of the compound's behavior, which is essential for successful drug development.
References
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ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. CPMP/ICH/279/95. [Link]
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Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
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Stavchansky, S., & Gutta, K. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1679-84. [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
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Regulatory Affairs Professionals Society (RAPS). (2025). ICH releases overhauled stability guideline for consultation. [Link]
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PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]
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ICH. Quality Guidelines. International Council for Harmonisation. [Link]
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Chemistry LibreTexts. (2022). Chemical Properties of Amines: Bases and Salt Formation. [Link]
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Slideshare. Detection identification characterization of degraded products. [Link]
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Al-Ghabeish, M., & Puri, V. (2010). Pharmaceutical Salts: Optimization of Solubility or Even More? Pharmaceutical Technology. [Link]
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Research Journal of Pharmacy and Technology. (2010). Significance of Stability Studies on Degradation Product. [Link]
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JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]
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ResearchGate. (2025). Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. [Link]
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International Journal of Novel Research and Development. (2023). Degradation Profiling of Pharmaceuticals: A Review. [Link]
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Scholars Portal Journals. (2024). Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid. [Link]
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Waters Corporation. (2022). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector. YouTube. [Link]
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Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
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PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]
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Deranged Physiology. (2023). Factors which determine the lipid solubility of drugs. [Link]
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Wang, X., et al. (2015). Effect of oxidation on amine-based pharmaceutical degradation and N-Nitrosodimethylamine formation. Water Research, 87, 403-11. [Link]
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An In-depth Technical Guide to Potential Therapeutic Targets for Isoxazole-Based Compounds
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have propelled the development of a diverse array of therapeutic agents.[2][3] This guide provides an in-depth exploration of the key molecular targets for isoxazole-based compounds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their characterization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel therapeutics.
Targeting Enzymes: Precision Inhibition with Isoxazole Scaffolds
The isoxazole ring system is adept at forming specific interactions within the active sites of various enzymes, leading to potent and often selective inhibition. This has been a fruitful area of research, yielding compounds with significant therapeutic potential.
Cyclooxygenases (COX-1 and COX-2)
The inhibition of cyclooxygenase enzymes, particularly the inducible isoform COX-2, is a well-established strategy for mitigating inflammation and pain.[4] Isoxazole-containing compounds, such as Valdecoxib, have been successfully developed as selective COX-2 inhibitors.[5] The isoxazole moiety plays a crucial role in orienting the molecule within the COX active site, allowing for key interactions that drive selectivity.
This protocol outlines a method for determining the inhibitory activity of a test compound against human recombinant COX-2.
-
Reagent Preparation:
-
Prepare a 10X working solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Reconstitute the human recombinant COX-2 enzyme in sterile deionized water and store on ice.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Prepare a diluted solution of Arachidonic Acid in NaOH.
-
-
Assay Procedure:
-
To a 96-well white opaque plate, add 10 µL of the diluted test inhibitor or assay buffer (for enzyme control).
-
Add 80 µL of the reaction mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.
-
Determine the rate of reaction from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Heat Shock Protein 90 (Hsp90)
Hsp90 is a molecular chaperone that is overexpressed in many cancer cells and is essential for the stability and function of numerous oncoproteins.[6] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis.[7] Isoxazole-based compounds have emerged as potent Hsp90 inhibitors, with some advancing to clinical trials.[6][8] The isoxazole core often serves as a key pharmacophore, participating in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of Hsp90.[7]
This protocol describes a method to quantify the inhibition of Hsp90 expression in cancer cells.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the isoxazole-based test compound for a specified period (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and collect the total protein.
-
Determine the total protein concentration using a standard method (e.g., BCA assay).
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with an Hsp90 capture antibody.
-
Add the cell lysates to the wells and incubate to allow Hsp90 to bind to the capture antibody.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that produces a colorimetric or chemiluminescent signal in the presence of the enzyme.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of recombinant Hsp90.
-
Determine the concentration of Hsp90 in the cell lysates from the standard curve.
-
Calculate the percentage of Hsp90 inhibition for each concentration of the test compound relative to untreated control cells.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Isoxazole-containing compounds have been developed as inhibitors of VEGFR-2 kinase activity, thereby blocking the downstream signaling pathways that promote angiogenesis.[6]
This protocol details a luminescence-based assay to measure the inhibition of VEGFR-2 kinase activity.
-
Reagent Preparation:
-
Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., PTK substrate).
-
Prepare serial dilutions of the isoxazole-based test inhibitor.
-
Dilute the recombinant human VEGFR-2 enzyme to the desired concentration in 1x Kinase Buffer.
-
-
Assay Procedure:
-
Add 25 µL of the master mix to each well of a white 96-well plate.
-
Add 5 µL of the diluted inhibitor or control buffer to the appropriate wells.
-
Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the wells (add 1x Kinase Buffer to the blank wells).
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Detection and Data Analysis:
-
Add 50 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX) to each well.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence using a microplate reader.
-
The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
-
Poly (ADP-ribose) Polymerase 1 (PARP1)
PARP1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks.[9] Inhibition of PARP1 in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations) leads to synthetic lethality. Isoxazole derivatives have been explored as PARP1 inhibitors, demonstrating potential as anticancer agents.[10]
This protocol describes a method for screening PARP1 inhibitors based on the PARylation of histone H4.
-
Assay Setup:
-
To the wells of a histone H4-coated microplate, add 12.5 µL of the test inhibitor.
-
Add 12.5 µL of a solution containing PARP1 enzyme and activated DNA.
-
Initiate the PARylation reaction by adding 25 µL of NAD+.
-
Incubate for 30 minutes.
-
-
Detection:
-
Wash the plate with PBS to stop the reaction.
-
Add 100 µL of an anti-pADPr antibody and incubate.
-
Wash and add 100 µL of a secondary antibody conjugated to HRP.
-
Wash and add 100 µL of TMB substrate.
-
After 15 minutes, stop the reaction with 0.2N HCl.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm. The absorbance is proportional to the PARylation of histone H4.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Modulating Receptors: Isoxazoles as Ligands for Cellular Communication
The isoxazole scaffold can be tailored to interact with a variety of cell surface and nuclear receptors, acting as either agonists or antagonists to modulate cellular signaling.
Estrogen Receptor Alpha (ERα)
ERα is a nuclear hormone receptor that plays a critical role in the development and progression of a significant proportion of breast cancers.[10] Isoxazole-based compounds have been designed as ERα antagonists, aiming to block the proliferative effects of estrogen in ER-positive breast cancer cells.[11][12]
This cell-based assay quantifies the ability of a test compound to modulate ERα-mediated gene transcription.
-
Cell Culture and Transfection:
-
Use a mammalian cell line engineered to express human ERα and a luciferase reporter gene under the control of an estrogen-responsive promoter.
-
Plate the cells in a 96-well plate and allow them to attach.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the isoxazole-based test compound in the presence (for antagonist testing) or absence (for agonist testing) of a known ERα agonist (e.g., 17β-estradiol).
-
-
Luciferase Assay:
-
After an appropriate incubation period, lyse the cells and add a luciferase detection reagent.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
For agonist activity, calculate the fold induction of luciferase expression compared to untreated cells.
-
For antagonist activity, calculate the percentage of inhibition of agonist-induced luciferase expression.
-
Determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Toll-Like Receptor 8 (TLR8)
TLR8 is an endosomal receptor that recognizes single-stranded viral RNA, triggering an innate immune response.[4][13] Dysregulated TLR8 signaling is implicated in autoimmune diseases.[13] Recently, isoxazole-based compounds have been identified as potent and selective TLR8 antagonists, representing a promising therapeutic strategy for inflammatory disorders.[3][13]
Caption: Isoxazole antagonists inhibit TLR8 signaling.
Farnesoid X Receptor (FXR)
FXR is a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism.[14][15] FXR agonists have therapeutic potential for metabolic diseases such as non-alcoholic steatohepatitis (NASH).[14] Isoxazole-based compounds, such as GW4064, are well-characterized non-steroidal FXR agonists.[11][15]
This cell-based assay measures the ability of a compound to activate FXR-mediated gene transcription.
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293T) and co-transfect with an expression vector for human FXR and a luciferase reporter plasmid containing FXR response elements.
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of the isoxazole-based test compound.
-
-
Luciferase Assay:
-
After 24 hours of incubation, lyse the cells and measure luciferase activity.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to vehicle-treated cells.
-
Determine the EC50 value by plotting the fold induction against the logarithm of the compound concentration.
-
Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels that are widely expressed in the central nervous system and are involved in cognitive function, attention, and memory.[16] Isoxazole-containing compounds have been developed as nAChR agonists with potential applications in treating cognitive deficits.[5]
This assay measures the ability of a test compound to displace a radiolabeled ligand from nAChRs.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the desired nAChR subtype.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a known radioligand (e.g., [³H]epibatidine) and varying concentrations of the isoxazole-based test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).
-
-
Separation and Counting:
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of displacement of the radioligand by the test compound.
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
Intervening in Signaling Pathways: A Systems-Level Approach
Isoxazole-based compounds can exert their therapeutic effects by modulating entire signaling pathways, often through the inhibition of a key upstream kinase or receptor.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers.[17][18] Some isoxazole derivatives have been shown to activate or inhibit this pathway through various mechanisms.[5][17] For instance, the isoxazole compound ISX9 has been identified as an activator of the Wnt/β-catenin pathway by targeting Axin1.[17]
Caption: Wnt/β-catenin signaling and isoxazole activation.
Quantitative Data Summary
The following table summarizes the inhibitory or agonistic activities of representative isoxazole-based compounds against various therapeutic targets.
| Compound Class | Target | Assay Type | IC50 / EC50 | Reference |
| Thiophenyl-isoxazole | ERα | Anti-proliferative (MCF-7 cells) | 1.91 µM (TTI-6) | [10] |
| Diaryl-isoxazole | COX-2 | Fluorometric Inhibition | 0.45 µM (Celecoxib) | [19] |
| Isoxazolediamide | Hsp90 | Cytotoxicity (HeLa cells) | 14 µM | [20] |
| Thiophenyl-isoxazole | Mycobacterium tuberculosis | Anti-TB Activity | 1.96 µM | [10] |
| Isoxazole-based | FXR | Transactivation | 0.30 µM (Compound 20) | [11] |
Conclusion
The isoxazole scaffold continues to be a privileged structure in drug discovery, demonstrating remarkable versatility in targeting a wide range of enzymes, receptors, and signaling pathways. The examples and protocols provided in this guide highlight the diverse therapeutic potential of isoxazole-based compounds and offer a framework for their continued investigation and development. As our understanding of the molecular basis of disease deepens, the rational design of novel isoxazole derivatives is poised to deliver the next generation of targeted therapies.
References
-
Tulip Biolabs. (n.d.). PARP1 Activity Assay. Retrieved from [Link]
- Zhang, Z., et al. (2025). Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists. Journal of Medicinal Chemistry.
- Chen, L., Martin, G. B., & Rechnitz, G. A. (1995). Microtiter plate binding assay for cholinergic compounds utilizing the nicotinic acetylcholine receptor. Analytical Chemistry, 67(18), 3213-3218.
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BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures and SAR of Isoxazole derivatives as potent Hsp90 inhibitors. Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
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Methodological & Application
Synthesis of (5-(p-Tolyl)isoxazol-3-yl)methanamine experimental protocol
An Application Note for the Synthesis of (5-(p-Tolyl)isoxazol-3-yl)methanamine
Introduction and Scope
The isoxazole ring is a prominent scaffold in medicinal chemistry, valued for its unique electronic properties and ability to participate in various non-covalent interactions, which can enhance the physicochemical properties of a molecule.[1] Isoxazole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] (5-(p-Tolyl)isoxazol-3-yl)methanamine is a key bifunctional building block, featuring a rigid isoxazole core, a lipophilic tolyl group, and a nucleophilic aminomethyl side chain. This structure makes it a valuable intermediate for the synthesis of diverse compound libraries in drug discovery and materials science.
This application note provides a comprehensive, field-tested guide for the synthesis of (5-(p-Tolyl)isoxazol-3-yl)methanamine. We present a robust two-step synthetic sequence, beginning with the construction of the isoxazole ring to form a key nitrile intermediate, followed by its reduction to the target primary amine. The guide details two effective and widely-used reduction methodologies: one employing the powerful hydride donor, Lithium Aluminum Hydride (LiAlH₄), and an alternative protocol using catalytic hydrogenation with Raney® Nickel. This document is intended for researchers and scientists in organic synthesis and drug development, offering in-depth procedural details, explanations of experimental choices, safety protocols, and troubleshooting advice.
Overall Synthetic Strategy
The synthesis is designed as a two-part process. The first part involves the construction of the 5-(p-tolyl)isoxazole core via a condensation and cyclization reaction. The second part focuses on the chemoselective reduction of a nitrile functional group to the desired primary amine.
Caption: A multi-step workflow for the synthesis of the target molecule.
Part 1: Synthesis of 5-(p-Tolyl)isoxazole-3-carbonitrile (Intermediate I)
The synthesis of the isoxazole core is achieved through the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[3] While multiple routes exist, a reliable method involves the initial Claisen condensation of 4'-methylacetophenone with diethyl oxalate to form a β-ketoester, which then undergoes cyclization with hydroxylamine. The resulting carboxylic acid is converted to the primary amide and subsequently dehydrated to the nitrile.
Protocol 1: Synthesis of Intermediate I
Step A: Ethyl 4-(p-tolyl)-2,4-dioxobutanoate
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium (1.0 eq) in anhydrous ethanol (15 mL per gram of Na) under an inert atmosphere (N₂ or Ar) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of 4'-methylacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and acidify to pH 3-4 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude β-ketoester, which can be used in the next step without further purification.
Step B: 5-(p-Tolyl)isoxazole-3-carboxylic acid
-
Dissolve the crude ethyl 4-(p-tolyl)-2,4-dioxobutanoate (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.
-
Heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and reduce the volume of ethanol in vacuo.
-
Acidify the remaining aqueous solution with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the carboxylic acid.
Step C: 5-(p-Tolyl)isoxazole-3-carboxamide
-
Suspend the carboxylic acid (1.0 eq) in toluene. Add a catalytic amount of DMF.
-
Add thionyl chloride (1.5 eq) dropwise at room temperature and then heat the mixture to 60 °C for 2-3 hours until gas evolution ceases.
-
Cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride.
-
Dissolve the crude acyl chloride in acetone and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide.
-
Stir for 1 hour, then filter the resulting precipitate. Wash with water and dry to yield the amide.
Step D: 5-(p-Tolyl)isoxazole-3-carbonitrile (Intermediate I)
-
To a flask containing the carboxamide (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0 eq) at 0 °C.
-
Stir the mixture and allow it to warm to room temperature, then heat to 80-90 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure nitrile intermediate.
Part 2: Reduction of Nitrile to (5-(p-Tolyl)isoxazol-3-yl)methanamine
The conversion of the nitrile to the primary amine is a critical step. We present two highly effective methods. The choice between them depends on available equipment, safety considerations, and scale.
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
Principle and Causality: Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing nitriles to primary amines.[4] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile group. This process occurs twice, first forming an imine-aluminum complex, which is then further reduced to the amine-aluminum complex.[5] A subsequent aqueous workup hydrolyzes this complex to liberate the primary amine. This method is highly efficient and typically provides excellent yields.
Causality of Experimental Choices:
-
Anhydrous Solvent (THF, Diethyl Ether): LiAlH₄ reacts violently with protic solvents like water and alcohols. Anhydrous ether or THF is required to prevent quenching of the reagent and ensure a safe reaction.[6]
-
Inert Atmosphere (N₂, Ar): This prevents atmospheric moisture from reacting with the LiAlH₄.
-
Controlled Addition at 0 °C: The reaction is highly exothermic. Slow addition of the nitrile to the LiAlH₄ suspension at low temperature is crucial to control the reaction rate and prevent dangerous temperature spikes.
-
Fieser Workup: The sequential addition of water, aqueous NaOH, and then more water (the "1:1:3" method by volume relative to the mass of LiAlH₄ used) is a standardized and highly effective procedure to quench excess LiAlH₄ and precipitate aluminum salts as a granular, easily filterable solid.[6]
Materials and Reagents (Method A)
| Reagent/Material | Grade | Purpose |
|---|---|---|
| 5-(p-Tolyl)isoxazole-3-carbonitrile | N/A | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | 95%+ | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Reaction Solvent |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Reagent Grade | Drying Agent |
| Hydrochloric Acid (HCl), conc. | Reagent Grade | Salt formation for purification |
| Sodium Hydroxide (NaOH) | Reagent Grade | Quenching & basification |
| Ethyl Acetate | ACS Grade | Extraction Solvent |
| Celite® | N/A | Filtration Aid |
Protocol for LiAlH₄ Reduction
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), suspend LiAlH₄ (1.5 eq) in anhydrous THF (10 mL per 1 g of LAH).
-
Addition: Cool the suspension to 0 °C using an ice-water bath. Dissolve the nitrile intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. The reaction can be monitored by TLC (staining with ninhydrin will show the amine product).
-
Quenching (Fieser Method): Cool the reaction mixture back to 0 °C. Carefully and slowly add the following reagents sequentially, allowing the vigorous effervescence to subside between additions:
-
Water (X mL, where X = grams of LiAlH₄ used).
-
15% aqueous NaOH solution (X mL).
-
Water (3X mL).
-
-
Workup: Stir the resulting white suspension vigorously for 30 minutes at room temperature. A granular precipitate should form.
-
Filtration: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Extraction & Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine. The product can be further purified by conversion to its HCl salt by dissolving in ether and adding ethereal HCl, followed by filtration, or by column chromatography on silica gel (using a mobile phase containing a small percentage of triethylamine, e.g., CH₂Cl₂/MeOH/NEt₃ 95:4.5:0.5).
Caption: Mechanism of LiAlH₄ reduction of a nitrile to a primary amine.
Method B: Catalytic Hydrogenation with Raney® Nickel
Principle and Causality: Catalytic hydrogenation is a widely used industrial method for nitrile reduction.[7] Raney Nickel is a high-surface-area nickel catalyst that adsorbs both hydrogen gas and the nitrile substrate. The reaction occurs on the catalyst surface, where hydrogen atoms are added across the carbon-nitrogen triple bond in a stepwise fashion, ultimately yielding the primary amine.
Causality of Experimental Choices:
-
Solvent (Ethanol/Methanol with Ammonia): Alcoholic solvents are common for hydrogenation. The addition of ammonia (often as a 7N solution in methanol) is critical to suppress the formation of secondary and tertiary amine byproducts.[7] The ammonia competes with the newly formed primary amine for reaction with the intermediate imine, shifting the equilibrium away from byproduct formation.
-
Hydrogen Pressure: While some hydrogenations can be run at atmospheric pressure, using elevated pressure (e.g., 50 psi) significantly increases the reaction rate by increasing the concentration of hydrogen dissolved in the solvent and on the catalyst surface.
-
Catalyst Handling: Raney Nickel is typically supplied as a slurry in water. It is pyrophoric and can ignite spontaneously if allowed to dry in the air. It must be handled with care, washed with the reaction solvent before use, and never allowed to become dry until it has been fully deactivated after the reaction.
Materials and Reagents (Method B)
| Reagent/Material | Grade | Purpose |
|---|---|---|
| 5-(p-Tolyl)isoxazole-3-carbonitrile | N/A | Starting Material |
| Raney® Nickel (slurry in water) | Catalyst Grade | Hydrogenation Catalyst |
| Methanol or Ethanol | ACS Grade | Reaction Solvent |
| Ammonia (7N in Methanol) | N/A | Byproduct Suppressant |
| Hydrogen Gas (H₂) | High Purity | Reducing Agent |
| Celite® | N/A | Filtration Aid |
Protocol for Raney® Nickel Hydrogenation
-
Catalyst Preparation: In a hydrogenation vessel (e.g., Parr shaker apparatus), carefully decant the water from the Raney Nickel slurry (approx. 5-10% by weight of the nitrile). Wash the catalyst sequentially with ethanol or methanol to remove residual water.
-
Reaction Setup: Add a solution of the nitrile intermediate (1.0 eq) in methanolic ammonia (or ethanol with added NH₃).
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Begin vigorous agitation (shaking or stirring) and heat if necessary (typically 40-60 °C). Monitor the reaction by observing hydrogen uptake.
-
Workup: Once hydrogen uptake ceases, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filtration: Under a blanket of nitrogen or taking care to keep the catalyst wet, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the catalyst pad thoroughly with methanol. Caution: Do not allow the filter cake to dry.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude amine. Further purification can be achieved as described in Method A.
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): Highly flammable solid. Reacts violently with water, generating flammable hydrogen gas. Handle only in a fume hood under an inert atmosphere. Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Raney® Nickel: Pyrophoric catalyst, especially when dry. Always handle as a wet slurry. After filtration, the catalyst should be quenched by slowly and carefully adding it to a large volume of water, followed by dilute acid.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly maintained and leak-tested. Operate in a well-ventilated area away from ignition sources.
-
General Precautions: All operations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
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Application Note: 1H and 13C NMR Characterization of (5-(p-Tolyl)isoxazol-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Isoxazoles in Medicinal Chemistry
The isoxazole scaffold is a prominent heterocyclic motif in modern drug discovery, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. Compounds incorporating the isoxazole ring system exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound, (5-(p-Tolyl)isoxazol-3-yl)methanamine, combines the isoxazole core with a p-tolyl group and a methanamine substituent. This combination of structural features makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in pharmaceutical research and development, providing unambiguous confirmation of molecular structure and purity.[1] This application note provides a detailed protocol for the ¹H and ¹³C NMR characterization of (5-(p-Tolyl)isoxazol-3-yl)methanamine and serves as a practical guide for researchers engaged in the synthesis and analysis of related compounds.
Molecular Structure and Atom Numbering
Caption: Molecular structure of (5-(p-Tolyl)isoxazol-3-yl)methanamine with atom numbering for NMR assignment.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for the characterization of (5-(p-Tolyl)isoxazol-3-yl)methanamine.
I. Sample Preparation Workflow
Caption: Recommended workflow for NMR sample preparation and data acquisition.
II. Detailed Step-by-Step Protocol
-
Sample Weighing : For a standard ¹H NMR spectrum, accurately weigh 5-10 mg of (5-(p-Tolyl)isoxazol-3-yl)methanamine. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2][3]
-
Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[2] If the compound has limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be an alternative. The choice of solvent will affect the chemical shifts of labile protons, such as those of the amine group.
-
Dissolution : In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[4] Gentle vortexing or sonication can aid in dissolution. Ensure that no solid particles remain.[5]
-
Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any particulate matter is visible, filter the solution through a small cotton plug placed in the pipette.[6]
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's software is then used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition Parameters :
-
¹H NMR : A standard pulse program is typically used. A sufficient number of scans (e.g., 8-16) should be acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR : A proton-decoupled pulse sequence is standard. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.[6]
-
Predicted ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~7.65 | d, J ≈ 8.0 Hz | 2H | H-2', H-6' | Aromatic protons ortho to the isoxazole ring.[1] |
| ~7.28 | d, J ≈ 8.0 Hz | 2H | H-3', H-5' | Aromatic protons meta to the isoxazole ring.[1] |
| ~6.50 | s | 1H | H-4 | Isoxazole ring proton.[6] |
| ~4.00 | s | 2H | -CH ₂NH₂ | Methylene protons adjacent to the isoxazole ring and the amine group. The chemical shift is influenced by the electron-withdrawing isoxazole ring. |
| ~2.40 | s | 3H | -CH ₃ | Methyl protons of the p-tolyl group.[1] |
| ~1.60 | br s | 2H | -CH₂NH ₂ | Amine protons, which are often broad and may exchange with trace water in the solvent. The chemical shift can vary with concentration and solvent. |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~171.0 | C-5 | Isoxazole ring carbon attached to the p-tolyl group.[1] |
| ~163.0 | C-3 | Isoxazole ring carbon attached to the methanamine group. |
| ~140.5 | C-4' | Quaternary aromatic carbon of the p-tolyl group.[1] |
| ~129.8 | C-3', C-5' | Aromatic carbons of the p-tolyl group.[1] |
| ~126.0 | C-2', C-6' | Aromatic carbons of the p-tolyl group.[1] |
| ~124.5 | C-1' | Quaternary aromatic carbon attached to the isoxazole ring.[1] |
| ~97.0 | C-4 | Isoxazole ring carbon.[1] |
| ~35.0 | -C H₂NH₂ | Methylene carbon. The chemical shift is influenced by the adjacent nitrogen and isoxazole ring. |
| ~21.5 | -C H₃ | Methyl carbon of the p-tolyl group.[1] |
Spectral Interpretation and Key Structural Correlations
-
Aromatic Region (¹H NMR) : The p-tolyl group is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the isoxazole ring (H-2', H-6') will be deshielded compared to the meta protons (H-3', H-5').
-
Isoxazole Proton (¹H NMR) : The single proton on the isoxazole ring (H-4) is expected to appear as a sharp singlet in the downfield region, typically between 6.0 and 7.0 ppm.
-
Methanamine Group (¹H NMR) : The methylene protons (-CH₂-) adjacent to the isoxazole ring will likely appear as a singlet. The amine protons (-NH₂) will typically be a broad singlet, and their chemical shift is highly dependent on the solvent, concentration, and temperature.
-
Isoxazole Carbons (¹³C NMR) : The carbons of the isoxazole ring are expected to resonate in the downfield region of the spectrum, with C-5 and C-3 being the most deshielded.
-
p-Tolyl Group (¹³C NMR) : The aromatic carbons of the p-tolyl group will appear in the typical range of 120-145 ppm. The methyl carbon will be observed in the aliphatic region, around 21.5 ppm.
-
Methanamine Carbon (¹³C NMR) : The methylene carbon is expected in the aliphatic region, with its chemical shift influenced by the electronegativity of the adjacent nitrogen atom and the isoxazole ring.
Conclusion
The structural elucidation of novel chemical entities is a cornerstone of drug discovery and development.[7] NMR spectroscopy provides a powerful and non-destructive method for the unambiguous characterization of molecules such as (5-(p-Tolyl)isoxazol-3-yl)methanamine. The protocols and predicted spectral data presented in this application note offer a comprehensive guide for researchers working with this and related isoxazole derivatives, facilitating efficient and accurate structural verification.
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-
American Chemical Society. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Retrieved from [Link]
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Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]
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Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Retrieved from [Link]
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High-Resolution Mass Spectrometry for the Characterization of (5-(p-Tolyl)isoxazol-3-yl)methanamine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide and detailed protocols for the high-resolution mass spectrometry (HRMS) analysis of (5-(p-Tolyl)isoxazol-3-yl)methanamine. Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and their unambiguous characterization is critical for drug discovery and development.[1][2] This guide outlines a robust methodology using Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to achieve high mass accuracy for molecular formula confirmation and detailed structural elucidation through fragmentation analysis. We present field-proven protocols for sample preparation, instrument setup, and data interpretation, including a proposed fragmentation pathway for the target molecule.
Introduction: The Analytical Imperative for Isoxazole Scaffolds
The isoxazole ring is a privileged scaffold in modern pharmacology, integral to a wide array of therapeutic agents due to its versatile biological activities.[3] (5-(p-Tolyl)isoxazol-3-yl)methanamine (Molecular Formula: C₁₁H₁₂N₂O, Molecular Weight: 188.23 g/mol ) is a representative member of this class, featuring a primary amine that is crucial for its chemical properties and potential biological interactions.[4]
Accurate and unequivocal structural confirmation of such molecules is a cornerstone of the drug development pipeline. High-Resolution Mass Spectrometry (HRMS) stands as an indispensable analytical tool, offering unparalleled precision and sensitivity.[5] Unlike nominal mass instruments, HRMS provides mass accuracy typically below 5 parts-per-million (ppm), enabling the confident determination of a molecule's elemental composition from its exact mass.[6] This application note details an optimized workflow designed for researchers requiring definitive characterization of this and structurally related compounds.
Foundational Principles: Experimental Design Rationale
The success of any HRMS analysis hinges on a logically sound experimental design. The choices of ionization source, instrumentation, and sample preparation are not arbitrary; they are dictated by the physicochemical properties of the analyte.
-
Ionization Strategy: Electrospray Ionization (ESI) The presence of a primary amine makes (5-(p-Tolyl)isoxazol-3-yl)methanamine a basic compound. This functional group is readily protonated in solution, making it an ideal candidate for positive-ion Electrospray Ionization (ESI). ESI is a soft ionization technique that gently transfers ions from solution into the gas phase, minimizing in-source fragmentation and preserving the integrity of the precursor molecule, which is essential for accurate mass measurement.[7] To further promote the formation of the protonated molecule, [M+H]⁺, the sample solvent is typically acidified slightly with formic acid.[6]
-
Instrumentation: The Power of High Resolution Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers are selected for their ability to resolve ions with very small mass differences.[8] This high resolving power is critical for separating the analyte signal from background interferences and for achieving the mass accuracy needed to confirm the molecular formula.[5]
-
Sample Preparation: Ensuring Data Integrity The quality of the data is directly dependent on the quality of the sample. Purity is paramount.[6] The protocols described herein utilize high-purity, LC-MS grade solvents to minimize background ions and contaminants like salts or polymers that can suppress the analyte signal.[6][9] The chosen concentration range of 1-10 µM is a well-established starting point for achieving excellent signal-to-noise ratios for small molecules without saturating the detector.[8]
Experimental Workflow and Protocols
A systematic workflow ensures reproducibility and generates high-quality, defensible data. The process moves from meticulous sample preparation through calibrated data acquisition to logical interpretation.
Figure 1: High-resolution mass spectrometry experimental workflow.
Protocol 1: Sample Preparation
Causality: This protocol is designed to create a clean, dilute sample in a solvent system that is optimal for ESI, ensuring complete dissolution and efficient protonation while minimizing matrix effects.
-
Stock Solution Preparation: Accurately weigh ~1 mg of (5-(p-Tolyl)isoxazol-3-yl)methanamine solid. Dissolve it in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution. Ensure the solid is fully dissolved.
-
Intermediate Dilution (Optional): Perform an intermediate dilution if necessary to facilitate accurate final dilutions. For example, dilute 100 µL of the stock solution into 900 µL of methanol to get a 100 µg/mL solution.
-
Final Working Solution: Prepare the final working solution for analysis at a concentration between 1-10 µM (approximately 0.188 to 1.88 µg/mL). Dilute the stock or intermediate solution in a solvent mixture of 50:50 (v/v) LC-MS grade acetonitrile/water containing 0.1% formic acid.
-
Final Check: Transfer the final solution to an appropriate autosampler vial. Ensure the solution is free of any particulates.[10]
Protocol 2: HRMS Instrument Setup and Calibration
Causality: Instrument parameters are optimized to achieve maximum sensitivity for the target ion while maintaining high resolution. Calibration is a non-negotiable step for ensuring the mass accuracy required by the E-E-A-T principles.
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) according to the manufacturer's protocol using a certified calibration solution. Confirm that the mass accuracy for the calibrant ions is < 2 ppm.
-
Source Parameters (Typical Starting Points):
-
Capillary Voltage: 3.5 – 4.5 kV
-
Source Temperature: 120 – 150 °C
-
Desolvation Gas (N₂) Flow: 8 – 12 L/min
-
Desolvation Temperature: 350 – 450 °C
-
Cone Gas Flow: 20 – 50 L/h
-
-
Analyzer Parameters:
-
Full Scan (MS1):
-
Mass Range: m/z 70 – 400
-
Resolution: Set to >20,000 FWHM (Full Width at Half Maximum) or higher.
-
-
Tandem MS (MS/MS):
-
Precursor Ion: Select the monoisotopic m/z of the [M+H]⁺ ion.
-
Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum. Use argon as the collision gas.
-
-
Data Interpretation: From Accurate Mass to Structural Confirmation
Molecular Formula Confirmation
The primary goal of the full scan MS1 analysis is to confirm the elemental composition of the analyte. The high mass accuracy of the instrument allows for a direct comparison between the experimentally measured mass and the theoretically calculated mass of the protonated molecule.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₂N₂O |
| Neutral Exact Mass | 188.09496 Da |
| Protonated Adduct [M+H]⁺ | C₁₁H₁₃N₂O⁺ |
| Theoretical m/z of [M+H]⁺ | 189.10224 Da |
| Typical Observed m/z | 189.1021 - 189.1024 Da |
| Mass Accuracy Requirement | < 5 ppm (typically < 2 ppm with good calibration) |
| Table 1: Theoretical and expected HRMS data for (5-(p-Tolyl)isoxazol-3-yl)methanamine. |
Structural Elucidation via Fragmentation (MS/MS)
Tandem mass spectrometry provides definitive structural information by breaking the molecule apart in a controlled manner. The fragmentation pattern of isoxazoles is often characterized by the cleavage of the weak N-O bond, providing diagnostic product ions.[11][12]
Figure 2: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the target molecule.
The fragmentation is initiated by the cleavage of the isoxazole ring, a common pathway for this heterocyclic system.[11][13] The primary cleavages can lead to the formation of characteristic ions corresponding to the p-tolyl portion and the aminomethyl isoxazole fragment.
| Observed m/z | Theoretical m/z | Formula | Proposed Fragment Identity | Mass Error (ppm) |
| 117.0577 | 117.0578 | C₈H₇N | p-Tolylnitrile | -0.9 |
| 97.0395 | 97.0396 | C₄H₅N₂O⁺ | Aminomethyl isoxazole fragment | -1.0 |
| 91.0547 | 91.0548 | C₇H₇⁺ | p-Tolyl cation (Tropylium ion) | -1.1 |
| Table 2: Key fragment ions observed in the MS/MS spectrum of protonated (5-(p-Tolyl)isoxazol-3-yl)methanamine. |
The detection of these key fragments, particularly the tolyl cation at m/z 91.0548 and the nitrile at 117.0578, provides strong evidence for the p-tolyl substituent and its position on the isoxazole ring. The high mass accuracy of these fragments further validates the proposed structures.
Conclusion
This application note demonstrates a validated, high-integrity workflow for the definitive analysis of (5-(p-Tolyl)isoxazol-3-yl)methanamine using high-resolution mass spectrometry. By combining a rational experimental design with meticulous protocols, this method yields unambiguous confirmation of both the elemental composition and the core molecular structure. The presented protocols are robust and can be readily adapted for the characterization of other novel isoxazole derivatives, providing a critical analytical capability for researchers in medicinal chemistry and drug development.
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Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. PubMed. [Link]
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Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]
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Sample preparation for UOW Low and High Resolution Mass Spectral Service. University of Wollongong. [Link]
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Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]
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HRMS sample submission guidelines. University of Toledo. [Link]
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3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. [Link]
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Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]
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A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Institutes of Health (NIH). [Link]
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Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]
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Evaluation of Three Sample Preparation Methods for LC-HRMS Suspect Screening of Contaminants of Emerging Concern in Effluent Wastewater. Analytical Chemistry. [Link]
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A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. [Link]
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In Vitro Assay Protocols for Isoxazole Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Versatility of the Isoxazole Scaffold in Medicinal Chemistry
Isoxazole derivatives represent a cornerstone class of heterocyclic compounds in modern medicinal chemistry. Their rigid, five-membered ring structure containing adjacent nitrogen and oxygen atoms provides a unique electronic and steric profile, enabling a wide range of interactions with biological targets.[1] This inherent versatility has led to the development of isoxazole-containing compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3]
This technical guide provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for the initial in vitro evaluation of novel isoxazole derivatives. Moving beyond a simple recitation of steps, this document explains the causality behind experimental choices, emphasizes the inclusion of self-validating controls, and is grounded in authoritative references to ensure scientific integrity.
Part 1: Foundational Considerations for Assay Design
Before embarking on specific bioassays, a preliminary characterization of the physicochemical properties of your isoxazole derivatives is paramount for generating reliable and reproducible data.
-
Solubility Profiling: The aqueous solubility of a compound is a critical determinant of its behavior in biological assays.[4][5] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and false-negative or -positive results.
-
Expert Insight: We recommend performing a kinetic solubility assessment in the specific buffer or media to be used for each biological assay.[4][6] Dimethyl sulfoxide (DMSO) is a common solvent for stock solutions, but its final concentration in the assay should be kept low (typically <0.5%) and consistent across all wells, including controls, as it can impact cell health and enzyme activity.[7][8]
-
-
Chemical Stability: Assess the stability of your compounds in the assay buffer over the planned incubation period. Degradation can lead to a loss of activity and misinterpretation of results. This can be evaluated by incubating the compound under assay conditions and analyzing its integrity at various time points using methods like HPLC.[6]
Part 2: Core In Vitro Assay Protocols
The following protocols are foundational methods for screening isoxazole derivatives in key therapeutic areas. They are designed to be robust and adaptable for high-throughput applications.
Protocol: Anticancer Activity via Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[9][10] The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product by mitochondrial dehydrogenases in living cells.[8][9]
// Workflow Connections Cell_Culture -> Incubate_Attach [color="#5F6368"]; Incubate_Attach -> Add_Compound [color="#5F6368"]; Compound_Prep -> Add_Compound [color="#5F6368"]; Add_Compound -> Incubate_Treat [color="#5F6368"]; Incubate_Treat -> Add_MTT [color="#5F6368"]; Add_MTT -> Incubate_MTT [color="#5F6368"]; Incubate_MTT -> Add_Solubilizer [color="#5F6368"]; Add_Solubilizer -> Incubate_Sol [color="#5F6368"]; Incubate_Sol -> Read_Absorbance [color="#5F6368"]; Read_Absorbance -> Calculate_Viability [color="#5F6368"]; } enddot Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3][11]
-
Compound Preparation: Prepare a 2X concentrated stock of your isoxazole derivatives by making serial dilutions in culture medium from a primary stock (e.g., 10 mM in DMSO).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the serially diluted compounds.[3][8]
-
Trustworthiness Check: Include the following essential controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the test wells. This accounts for any solvent-induced cytotoxicity.
-
Untreated Control: Cells treated with culture medium only (represents 100% viability).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Medium Blank: Wells containing medium but no cells, to determine background absorbance.[8]
-
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The duration should be optimized based on the cell line's doubling time.[3]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[3] During this period, viable cells will reduce the MTT to visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[8][9]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 570 and 590 nm.[8][9]
-
Data Analysis:
-
Correct the absorbance values by subtracting the average OD of the medium blank.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Untreated Control) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
-
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation | 48 - 72 hours |
| MTT Reagent Conc. | 5 mg/mL (stock) |
| MTT Incubation | 2 - 4 hours |
| Solubilizer | DMSO or 10% SDS in 0.01M HCl |
| Absorbance Wavelength | 570 nm (reference ~630 nm) |
Protocol: Antimicrobial Activity via Broth Microdilution (MIC Determination)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[2] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14][15]
Step-by-Step Methodology:
-
Microorganism Preparation: Inoculate a single colony of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth - MHB). Incubate until it reaches the log phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]
-
Inoculum Dilution: Dilute the adjusted bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: In a 96-well microtiter plate, prepare twofold serial dilutions of the isoxazole compounds in the appropriate broth.[2][17] Start with a high concentration (e.g., 256 µg/mL) and dilute downwards.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions. The final volume in each well is typically 100 or 200 µL.[16]
-
Trustworthiness Check: Include these critical controls:
-
Growth Control: Wells with broth and bacteria but no compound.
-
Sterility Control: Wells with broth only to check for contamination.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin, Ampicillin) is serially diluted to confirm the susceptibility of the test strain.[16]
-
Solvent Control: Wells with broth, bacteria, and the highest concentration of the solvent (e.g., DMSO) used.
-
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[2]
// Nodes A [label="1. Prepare Serial Dilutions\nof Isoxazole in Broth", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Inoculate Wells with\nBacteria (Final ~5x10^5 CFU/mL)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Add Controls\n(Growth, Sterility, Positive)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Incubate Plate\n(37°C, 16-20h)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="6. Visually Inspect for Turbidity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Determine MIC\n(Lowest concentration with no growth)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> C [color="#5F6368"]; B -> C [color="#5F6368"]; C -> E [color="#5F6368"]; D -> E [color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; } enddot Caption: Workflow for MIC determination by broth microdilution.
Protocol: Enzyme Inhibition Assay (General Protocol)
Many isoxazole derivatives exert their effects by inhibiting specific enzymes.[18][19] Enzyme assays are fundamental to drug discovery for identifying and characterizing these interactions.[20] This protocol provides a general framework that can be adapted for various enzyme classes (e.g., kinases, proteases, carbonic anhydrases).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare concentrated stocks of the enzyme, substrate, and any necessary cofactors in an appropriate assay buffer.
-
Compound Pre-incubation: In a 96- or 384-well plate, add the isoxazole derivative at various concentrations. Then, add the enzyme solution and incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 25°C or 37°C).[19] This step allows the compound to bind to the enzyme before the reaction starts.
-
Expert Insight: The order of addition is critical. Pre-incubating the inhibitor with the enzyme is essential for identifying time-dependent or tight-binding inhibitors.[21]
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Measure the rate of the reaction by monitoring either the depletion of the substrate or the formation of the product over time.[21] Detection methods vary depending on the enzyme and substrate (e.g., absorbance, fluorescence, luminescence).
-
Data Acquisition: Record the signal at regular intervals using a plate reader.
-
Trustworthiness Check:
-
No-Enzyme Control: Wells with substrate and compound but no enzyme, to check for non-enzymatic substrate degradation.
-
No-Inhibitor Control (100% Activity): Wells with enzyme and substrate, but no compound (only vehicle).
-
Positive Control: A known inhibitor for the target enzyme.
-
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Determine the percent inhibition for each compound concentration using the formula: % Inhibition = (1 - (Rate with Inhibitor / Rate of No-Inhibitor Control)) * 100
-
Plot the % Inhibition against the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Part 3: Data Interpretation and Troubleshooting
-
IC₅₀ vs. Ki: The IC₅₀ value is a measure of potency and is dependent on assay conditions (e.g., substrate concentration).[7] For promising hits, further kinetic studies are required to determine the inhibition constant (Ki) and the mechanism of action (e.g., competitive, noncompetitive), which are independent of assay conditions and provide deeper mechanistic insight.[7][20]
-
Troubleshooting Poor Reproducibility: If results are not reproducible, revisit the foundational considerations. Compound precipitation (poor solubility) is a common culprit.[4] Confirm the stability of the compound and all reagents. Ensure accurate and consistent pipetting, especially during serial dilutions.
-
Distinguishing True Inhibition from Assay Artifacts: Some compounds can interfere with the detection method (e.g., autofluorescence) or form aggregates that non-specifically inhibit enzymes.[21] Running appropriate counter-screens and controls (e.g., testing against unrelated enzymes) is crucial to validate true "hits."
References
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Title: Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole Source: Journal of Clinical Microbiology URL: [Link]
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Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole Source: PubMed URL: [Link]
-
Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
-
Title: ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
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Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: ResearchGate URL: [Link]
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Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: PMC (PubMed Central) URL: [Link]
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Title: Stability and Solubility Studies Source: Crystal Pharmatech Co., Ltd. URL: [Link]
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Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]
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Title: EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES Source: European International Journal of Science and Technology URL: [Link]
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Title: New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies Source: MDPI URL: [Link]
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Title: In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives Source: PMC (PubMed Central) URL: [Link]
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Title: Antimicrobial activity of isoxazole derivatives: A brief overview Source: ResearchGate URL: [Link]
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Title: The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line Source: MDPI URL: [Link]
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Title: Discovery solubility measurement and assessment of small molecules with drug development in mind Source: ResearchGate URL: [Link]
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Title: Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies Source: ACS Omega URL: [Link]
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Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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Title: Solubility estimation and rapid structural characterization of small molecule drugs in polymers Source: Purdue e-Pubs URL: [Link]
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Title: Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library Source: PMC (PubMed Central) URL: [Link]
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Title: Discovery solubility measurement and assessment of small molecules with drug development in mind. Source: Semantic Scholar URL: [Link]
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Title: MTT (Assay protocol) Source: Protocols.io URL: [Link]
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Title: Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives Source: Semantic Scholar URL: [Link]
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Title: Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results Source: NIH (National Institutes of Health) URL: [Link]
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Title: Detailed protocol for MTT Cell Viability and Proliferation Assay Source: ResearchHub URL: [Link]
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Application Notes and Protocols: Characterizing (5-(p-Tolyl)isoxazol-3-yl)methanamine as a Novel Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Enzyme Inhibition
The isoxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, recognized for its versatile role in the development of therapeutically significant agents.[1][2][3][4] Its unique electronic and structural properties enable isoxazole-containing compounds to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6] Notably, the isoxazole moiety is a key feature in several marketed drugs, such as the COX-2 inhibitor valdecoxib, underscoring its importance in the design of potent and selective enzyme inhibitors.[6] This document provides a comprehensive guide for the characterization of a novel isoxazole derivative, (5-(p-Tolyl)isoxazol-3-yl)methanamine, as a potential enzyme inhibitor, using Cyclooxygenase-2 (COX-2) as a representative target enzyme.
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[7][8] The selective inhibition of COX-2 over COX-1 is a critical goal in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile. The structural motifs of (5-(p-Tolyl)isoxazol-3-yl)methanamine suggest its potential to interact with the active site of COX-2, making it a compelling candidate for investigation.
These application notes will guide researchers through a logical, stepwise process to evaluate the inhibitory potential of (5-(p-Tolyl)isoxazol-3-yl)methanamine, from initial screening to detailed mechanistic studies. The protocols are designed to be robust and self-validating, providing the necessary framework for generating high-quality, reproducible data.
Part 1: Initial Screening for Enzyme Inhibition
The first step in characterizing a potential enzyme inhibitor is to perform a primary screen to determine if the compound exhibits inhibitory activity against the target enzyme.[9] A high-throughput screening (HTS) compatible assay is often employed for this purpose.[10][11] For COX-2, a common method is to monitor the peroxidase activity of the enzyme using a colorimetric or fluorometric substrate.
Protocol 1: Primary Screening of (5-(p-Tolyl)isoxazol-3-yl)methanamine against COX-2
Objective: To determine if (5-(p-Tolyl)isoxazol-3-yl)methanamine inhibits COX-2 activity at a single, high concentration.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 500 µM phenol)
-
(5-(p-Tolyl)isoxazol-3-yl)methanamine (dissolved in DMSO)
-
Positive control inhibitor (e.g., celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of (5-(p-Tolyl)isoxazol-3-yl)methanamine in DMSO (e.g., 10 mM).
-
Prepare working solutions of the compound by diluting the stock solution in assay buffer to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a working solution of the positive control inhibitor.
-
Prepare a solution of COX-2 enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a substrate solution containing arachidonic acid and TMPD in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Assay buffer with DMSO (at the same final concentration as the compound wells).
-
Positive control wells: Positive control inhibitor solution.
-
Test wells: (5-(p-Tolyl)isoxazol-3-yl)methanamine solution.
-
-
Add the COX-2 enzyme solution to all wells except the blank wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measure Activity:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 590 nm over time using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
-
Data Analysis:
-
Calculate the percent inhibition for the test compound using the following formula:
-
A significant percent inhibition (typically >50%) at the screening concentration indicates that the compound is a potential inhibitor and should be further characterized.
-
Part 2: Determination of IC50 Value
Once a compound is identified as a "hit" in the primary screen, the next step is to determine its potency by calculating the half-maximal inhibitory concentration (IC50).[12] The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[13]
Protocol 2: IC50 Determination for (5-(p-Tolyl)isoxazol-3-yl)methanamine
Objective: To determine the concentration of (5-(p-Tolyl)isoxazol-3-yl)methanamine that inhibits 50% of COX-2 activity.
Procedure:
-
Prepare Serial Dilutions:
-
Prepare a series of dilutions of (5-(p-Tolyl)isoxazol-3-yl)methanamine from the stock solution. A 10-point, 3-fold serial dilution is common, covering a wide concentration range (e.g., from 100 µM down to low nanomolar concentrations).
-
-
Assay Setup:
-
Set up the assay as described in Protocol 1, but instead of a single concentration, add the different concentrations of the inhibitor to the test wells in triplicate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is determined from the inflection point of the curve.[13]
-
Data Presentation:
| Compound | IC50 (µM) |
| (5-(p-Tolyl)isoxazol-3-yl)methanamine | Example Value: 5.2 µM |
| Celecoxib (Positive Control) | Example Value: 0.1 µM |
Part 3: Mechanism of Action (MOA) Studies
Understanding how an inhibitor interacts with the enzyme and its substrate is crucial for lead optimization.[10][14] Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[14]
Protocol 3: Determining the Mechanism of Inhibition
Objective: To elucidate the mode of inhibition of COX-2 by (5-(p-Tolyl)isoxazol-3-yl)methanamine.
Procedure:
-
Vary Substrate and Inhibitor Concentrations:
-
Perform the enzyme assay with a matrix of varying concentrations of both the substrate (arachidonic acid) and the inhibitor ((5-(p-Tolyl)isoxazol-3-yl)methanamine).
-
Typically, several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) are used, while the substrate concentration is varied over a range that brackets the Michaelis constant (Km) (e.g., 0.1 x Km to 10 x Km).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the initial reaction velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.
-
Create a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[substrate] for each inhibitor concentration.
-
The pattern of the lines on the Lineweaver-Burk plot will indicate the mechanism of inhibition:
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive: Lines are parallel (both Km and Vmax decrease proportionally).
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Visualization of Experimental Workflow:
Caption: Workflow for characterizing a novel enzyme inhibitor.
Visualization of Inhibition Mechanisms:
Sources
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- 2. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Cell-based assays for testing cytotoxicity of isoxazole compounds
An Application Guide to Cell-Based Cytotoxicity Assays for Novel Isoxazole Compounds
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, most notably as potent anticancer agents.[1][2] The initial characterization of these novel compounds necessitates a robust and multi-faceted approach to evaluating their cytotoxic effects. This guide provides a comprehensive framework for assessing the cytotoxicity of isoxazole compounds, moving beyond simple viability metrics to elucidate the underlying mechanisms of cell death. We present detailed, field-tested protocols for a primary screen using the MTT assay to determine potency (IC50), followed by mechanistic assays—LDH for necrosis and Caspase-3/7 for apoptosis—to understand the mode of action. This integrated strategy, complete with insights on experimental design, data interpretation, and troubleshooting, equips researchers to generate a thorough and reliable cytotoxic profile for their compounds of interest.
Introduction: The Significance of Isoxazole and Cytotoxicity Profiling
Isoxazole derivatives are a prominent class of heterocyclic compounds that have shown significant potential in oncology by targeting various hallmarks of cancer.[1] Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical enzymes like protein kinases.[2][3][4] Given this therapeutic promise, the early and accurate assessment of a compound's cytotoxic potential is a cornerstone of the drug discovery pipeline.
A simple determination of cell death is insufficient. A comprehensive profile must answer two fundamental questions: "How potent is the compound?" and "How does it kill the cells?". This guide details a three-assay workflow designed to answer these questions, providing a clear path from initial screening to mechanistic insight.
Part 1: Foundational Viability Assessment and Potency (IC50) Determination
The first step in characterizing a novel isoxazole compound is to determine its potency. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of a compound that inhibits a biological process (in this case, cell proliferation/viability) by 50%. The MTT assay is a robust, cost-effective, and high-throughput compatible colorimetric assay ideal for this primary screen.[5]
The MTT Assay: Gauging Metabolic Activity
Principle of Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on mitochondrial function. In living, metabolically active cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6] The amount of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells. A decrease in signal indicates a loss of viability.
Experimental Workflow: MTT Assay
Caption: General workflow for IC50 determination using the MTT assay.[6]
Detailed Protocol: MTT Assay for IC50 Determination
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium
-
96-well flat-bottom plates
-
Isoxazole compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS), filtered and stored at 4°C, protected from light[7]
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete medium.[7] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[6]
-
Compound Preparation: Prepare serial dilutions of the isoxazole compound in culture medium from a concentrated stock. It is critical to maintain a consistent, non-toxic final concentration of the solvent (e.g., DMSO ≤ 0.5%) across all wells.[8]
-
Cell Treatment: Carefully remove the seeding medium and add 100 µL of the compound dilutions (including a vehicle-only control) to the respective wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).[6]
-
MTT Addition: After incubation, add 50 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[6] Viable cells will produce visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Gently shake the plate for 10-15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.[6]
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of blank wells (medium + MTT + DMSO, no cells) from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
IC50 Determination: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis with a sigmoidal dose-response curve to calculate the IC50 value.[5][6]
Part 2: Uncovering the Mechanism of Cell Death
A potent IC50 value is a promising start, but understanding how the compound induces cell death is crucial for further development. The two primary modes of cell death are necrosis and apoptosis. Distinguishing between them provides vital mechanistic insight.
Distinguishing Cell Death Pathways
Caption: Assays for differentiating necrotic vs. apoptotic cell death pathways.
Assay 1: LDH Release for Necrotic Cell Death
Principle of Causality: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytosol of all cells.[9] When the plasma membrane loses its integrity—a hallmark of necrosis—LDH is rapidly released into the cell culture medium.[9][10] The LDH assay quantifies this extracellular enzyme activity as a direct marker of cell lysis.[11]
Detailed Protocol: Colorimetric LDH Assay
Materials:
-
Supernatant from treated cells (from Part 1 or a parallel experiment)
-
96-well flat-bottom plate
-
Commercial LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and dye)
-
Lysis Buffer (for maximum LDH release control)
-
Stop Solution
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Sample Collection: After the treatment period, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Assay Reaction: Add 50 µL of the LDH Assay Working Solution to each well containing supernatant.
-
Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[11] During this time, LDH in the sample catalyzes a reaction that results in the formation of a red formazan product.[10]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm.
Data Analysis:
-
Background Correction: Subtract the absorbance of the culture medium background control from all other values.
-
Calculate Percent Cytotoxicity:
-
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
-
Assay 2: Caspase-3/7 Activity for Apoptotic Cell Death
Principle of Causality: Apoptosis is a highly regulated process of programmed cell death. It is executed by a family of proteases called caspases.[12] Caspase-3 and Caspase-7 are the primary effector caspases that cleave key cellular proteins, leading to the systematic disassembly of the cell.[12] The activation of these caspases is a definitive marker of apoptosis, and many isoxazole compounds have been shown to function through this pathway.[13][14][15]
Detailed Protocol: Caspase-Glo® 3/7 Luminescent Assay
Materials:
-
Cells cultured and treated in white-walled 96-well plates
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.[16]
-
Assay Execution (Add-Mix-Measure):
-
Remove the 96-well plate containing treated cells from the incubator and let it cool to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.[16] The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically cleaved by active Caspase-3/7.[17] This cleavage releases a substrate for luciferase, generating a luminescent signal.[16]
-
Mix the contents by gently shaking the plate on an orbital shaker for 1-2 minutes.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Luminescence is directly proportional to the amount of active Caspase-3/7.
-
Results are often expressed as "Fold Change" relative to the vehicle control after subtracting background (no-cell control) readings.
Part 3: Experimental Design & Data Interpretation
A well-designed experiment is self-validating. Careful consideration of cell lines, compound handling, and controls is paramount for generating reproducible and meaningful data.
Strategic Cell Line Selection
The choice of cell line is critical and should be guided by the research question.[18]
| Consideration | Rationale & Examples |
| Tissue of Origin | Select cell lines relevant to the intended therapeutic target. For general anticancer screening, a panel including lung (A549), breast (MCF-7), colon (HCT116), and liver (HepG2) is common.[3][13][15][19] |
| Genetic Background | Choose lines with known mutations or expression profiles that may be relevant to the isoxazole's hypothesized mechanism of action (e.g., specific kinase expression).[18] |
| Assess Selectivity | Include a non-cancerous cell line (e.g., fibroblasts) to determine if the compound has selective toxicity towards cancer cells versus normal cells.[20][21] |
| Growth Characteristics | Be aware of doubling times and optimal seeding densities to ensure cells are in the logarithmic growth phase during treatment.[8] |
Synthesizing the Data: A Complete Cytotoxic Profile
By combining the results from all three assays, a comprehensive picture of the isoxazole compound's activity emerges.
Table 1: Hypothetical Cytotoxicity Profile of Isoxazole Compound 'ISO-X' in A549 Lung Cancer Cells
| Assay | Endpoint Measured | Result for ISO-X (at 10 µM) | Interpretation |
| MTT Assay | Metabolic Activity / Viability | IC50 = 2.5 µM | Compound is a potent inhibitor of cell viability. |
| LDH Assay | Membrane Integrity / Necrosis | 8% Cytotoxicity | Minimal membrane damage; necrosis is not the primary death mechanism. |
| Caspase-3/7 Assay | Apoptosis Execution | 12-fold increase in luminescence | Strong induction of the apoptotic pathway. |
| Overall Conclusion | ISO-X is a potent cytotoxic agent that primarily induces cell death via apoptosis. |
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. The following table addresses common issues in cell-based cytotoxicity assays.[8][22][23]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects due to evaporation; Bubbles in wells.[22] | Ensure a homogenous cell suspension before seeding. Fill outer wells with sterile PBS or medium to minimize evaporation.[7] Check for and remove bubbles before reading. |
| Low Signal in MTT Assay | Cell number is too low; Incubation time is too short.[8] | Perform a cell titration experiment to determine the optimal seeding density. Optimize the MTT incubation time (typically 1-4 hours).[8] |
| High Background in LDH Assay | Serum in culture medium contains LDH; Cells were handled too roughly during seeding.[11] | Use a serum-free medium for the assay period if possible, or ensure the background control accurately reflects the medium used. Handle cells gently.[22] |
| Compound Interference | Compound precipitates in media; Compound is naturally colored or fluorescent. | Check compound solubility in the final medium.[8] Run parallel controls with the compound in cell-free medium to measure its intrinsic absorbance/fluorescence and subtract this from the experimental values. |
Conclusion
The evaluation of novel isoxazole compounds requires a systematic, multi-assay approach to move from a simple measure of potency to a deeper mechanistic understanding. By first establishing an IC50 value with a foundational viability assay like MTT, and subsequently interrogating the cell death pathway with specific mechanistic assays such as LDH and Caspase-3/7, researchers can build a comprehensive and reliable cytotoxicity profile. This layered data is essential for validating lead compounds, elucidating structure-activity relationships, and making informed decisions in the progression of drug discovery projects.
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- An-Najah Staff. Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah National University. 2021.
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- Labroots. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Labroots. 2020.
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Application Note: Strategic Derivatization of (5-(p-Tolyl)isoxazol-3-yl)methanamine for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole motif is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs and its capacity to engage in diverse biological interactions. The (5-(p-Tolyl)isoxazol-3-yl)methanamine scaffold represents a versatile starting point for generating compound libraries aimed at structure-activity relationship (SAR) elucidation. The primary amine handle allows for a multitude of well-established chemical transformations, enabling systematic exploration of the chemical space around the core structure. This guide provides a detailed framework and field-proven protocols for the derivatization of this key starting material. We delve into the rationale behind common derivatization strategies—including amide coupling, reductive amination, sulfonamide formation, and urea/thiourea synthesis—and provide robust, step-by-step experimental procedures. The overarching goal is to empower researchers to efficiently generate analog libraries for the identification of novel therapeutic agents and the optimization of lead compounds.
The Isoxazole Scaffold: A Privileged Structure in Drug Discovery
Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms.[1] This arrangement imparts a unique set of physicochemical properties, including the ability to act as hydrogen bond acceptors and to participate in various non-covalent interactions like π–π stacking. Consequently, the isoxazole ring is a common feature in molecules targeting a wide array of biological pathways and is considered a "privileged structure" in drug design.[1][2]
Derivatives of isoxazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and neuroprotective effects.[3][4] This versatility underscores the value of exploring novel isoxazole-based chemical entities. The title compound, (5-(p-Tolyl)isoxazol-3-yl)methanamine, offers three key regions for synthetic modification to probe SAR:
-
The Primary Amine: The most accessible point for derivatization, allowing for the introduction of a wide variety of functional groups to explore interactions with target proteins.
-
The p-Tolyl Group: Modifications on this aromatic ring (e.g., substitution with electron-withdrawing or donating groups) can modulate electronic properties and hydrophobic interactions.
-
The Isoxazole Ring: While less straightforward to modify post-synthesis, bioisosteric replacement of the isoxazole with other five-membered heterocycles can be a powerful strategy in lead optimization.
This guide will focus on the strategic derivatization of the primary amine, which serves as the most efficient avenue for initial library synthesis and SAR exploration.
Strategic Derivatization Workflow for SAR Studies
A typical SAR campaign originating from (5-(p-Tolyl)isoxazol-3-yl)methanamine involves parallel synthesis of several classes of derivatives. Each class of compounds helps to probe different types of interactions (e.g., hydrogen bonding, charge, hydrophobicity) within the target's binding site.
Caption: General workflow for SAR studies.
Data Presentation: A Case Study in Anticancer Activity
To illustrate how SAR data is typically presented, the following table shows the in vitro cytotoxic activity (IC₅₀) of a series of isoxazole-amide analogs against various cancer cell lines. While the core is different, the principle of modifying a functional group attached to the isoxazole and measuring the resulting biological activity is directly relevant. Data has been adapted from a study by Al-Ostath et al.[5]
Table 1: Anticancer Activity (IC₅₀, µg/mL) of Isoxazole-Amide Derivatives
| Compound Code | R-Group (Attached to Amide) | HeLa (Cervical Cancer) | Hep3B (Liver Cancer) | MCF-7 (Breast Cancer) |
| 2a | Phenyl | 18.62 ± 0.79 | 79.43 ± 2.34 | 39.80 ± 1.63 |
| 2b | 4-Methylphenyl | 45.70 ± 1.67 | Inactive | 85.10 ± 2.72 |
| 2c | 4-Methoxyphenyl | Inactive | Inactive | 75.80 ± 2.36 |
| 2d | 4-Chlorophenyl | 15.48 ± 0.89 | 23.98 ± 1.83 | Inactive |
| 2e | 4-Bromophenyl | 32.35 ± 3.05 | 23.44 ± 1.99 | 63.10 ± 2.14 |
| 2f | 4-Nitrophenyl | Inactive | 81.28 ± 2.23 | 98.5 ± 2.57 |
| 2g | 2,4-Dichlorophenyl | Inactive | Inactive | Inactive |
| DOX | Doxorubicin (Control) | 2.13 ± 0.07 | 1.25 ± 0.19 | 1.55 ± 0.23 |
Data presented as mean ± SD. "Inactive" indicates an IC₅₀ > 100 µg/mL.[5]
Experimental Protocols for Derivatization
The following protocols are generalized procedures that should be optimized for each specific substrate. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Amide Coupling via HATU
Amide bond formation is one of the most robust and widely used reactions in medicinal chemistry.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides high yields with minimal racemization for chiral substrates.[1]
Rationale: This reaction converts the primary amine into a diverse array of amides. The R-group of the carboxylic acid can be varied to probe for hydrophobic, aromatic, and hydrogen-bonding interactions.
Caption: Amide coupling reaction scheme.
Materials:
-
(5-(p-Tolyl)isoxazol-3-yl)methanamine
-
Carboxylic acid of choice (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.1 equiv) in anhydrous DMF, add HATU (1.2 equiv).
-
Add the (5-(p-Tolyl)isoxazol-3-yl)methanamine (1.0 equiv) to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming secondary amines from primary amines and carbonyl compounds (aldehydes or ketones).[3] The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation.
Rationale: This derivatization extends the carbon chain and introduces a more flexible linker compared to the rigid amide bond. The resulting secondary amine retains a hydrogen bond donor capability. Varying the R and R' groups of the carbonyl component allows for extensive SAR exploration.
Materials:
-
(5-(p-Tolyl)isoxazol-3-yl)methanamine
-
Aldehyde or ketone (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic acid (catalytic, ~5% v/v)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
Dissolve (5-(p-Tolyl)isoxazol-3-yl)methanamine (1.0 equiv) and the aldehyde or ketone (1.2 equiv) in anhydrous DCM.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Add STAB (1.5 equiv) portion-wise to the reaction mixture. Note: Mild gas evolution may occur.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sulfonamide Synthesis
Sulfonamides are key functional groups in medicinal chemistry, known for their ability to act as transition-state mimetics and strong hydrogen bond donors/acceptors. They are typically synthesized by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base.
Rationale: The sulfonamide moiety introduces a tetrahedral geometry and a strong hydrogen bond donor. It can serve as a bioisostere for a carboxylic acid or phosphate group. The R-group on the sulfonyl chloride can be varied to probe different binding interactions.
Materials:
-
(5-(p-Tolyl)isoxazol-3-yl)methanamine
-
Sulfonyl chloride of choice (1.1 equiv)
-
Pyridine or Triethylamine (TEA) (2.0 equiv)
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Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve (5-(p-Tolyl)isoxazol-3-yl)methanamine (1.0 equiv) in anhydrous DCM and cool to 0 °C.
-
Add pyridine or TEA (2.0 equiv).
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Add a solution of the sulfonyl chloride (1.1 equiv) in DCM dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M aqueous HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 4: Urea and Thiourea Synthesis
Ureas and thioureas are excellent hydrogen bond donors and are frequently found in kinase inhibitors and other targeted therapies. They are readily synthesized from the reaction of a primary amine with an isocyanate or isothiocyanate, respectively.
Rationale: This reaction introduces a planar, rigid linker capable of donating two hydrogen bonds, which can be critical for anchoring a ligand in a protein's active site.
Materials:
-
(5-(p-Tolyl)isoxazol-3-yl)methanamine
-
Isocyanate or isothiocyanate of choice (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve (5-(p-Tolyl)isoxazol-3-yl)methanamine (1.0 equiv) in anhydrous THF or DCM.
-
Add the isocyanate or isothiocyanate (1.05 equiv) dropwise at room temperature. The reaction is often exothermic.
-
Stir the mixture at room temperature for 1-6 hours. The product often precipitates from the solution.
-
Monitor the reaction by TLC or LC-MS until the starting amine is consumed.
-
If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry.
-
If the product is soluble, concentrate the reaction mixture in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography.
Conclusion and Future Directions
The derivatization of (5-(p-Tolyl)isoxazol-3-yl)methanamine provides a rapid and efficient means to generate diverse chemical libraries for SAR studies. The protocols outlined herein represent fundamental, high-yield transformations that are central to modern medicinal chemistry. By systematically applying these methods, researchers can effectively probe the molecular interactions between this privileged isoxazole scaffold and its biological target. The resulting SAR data is crucial for guiding the iterative process of drug design, leading to the optimization of potency, selectivity, and pharmacokinetic properties. Future work may involve multi-step syntheses to modify the p-tolyl ring or exploration of advanced techniques for bioisosteric replacement of the isoxazole core itself.
References
-
Al-Ostath, A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1569. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Advanced Pharmacy and Research. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). ResearchGate. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics. [Link]
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Bioorganic & Medicinal Chemistry. [Link]
-
Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (2024). RSC Medicinal Chemistry. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Reductive Amination. Chemistry LibreTexts. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Urea formation via reaction of an isocyanate with an amine. ResearchGate. [Link]
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- 4. espublisher.com [espublisher.com]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting regioselectivity in isoxazole synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles, with a particular focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?
A1: The Huisgen 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis.[1] While this reaction between nitrile oxides and terminal alkynes typically favors the 3,5-disubstituted regioisomer due to electronic and steric factors, achieving high selectivity can be challenging.[2] To enhance the formation of the desired 3,5-isomer, consider the following strategies:
-
Solvent Selection: The polarity of the solvent can influence regioselectivity. Experimenting with less polar solvents may favor the 3,5-isomer.[2][3]
-
Catalysis: The use of a copper(I) catalyst, such as CuI or in situ generated copper(I) from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[2][4][5]
-
In Situ Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide from an aldoxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can maintain a low concentration of the dipole, which can improve selectivity by minimizing side reactions such as dimerization.[2][3][6][7]
Q2: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What approaches can I take to favor the 3,4-regioisomer?
A2: The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[2] Here are several strategies to promote the formation of the 3,4-isomer:
-
Utilize Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[2]
-
Alternative Synthetic Routes:
-
Enamine-Based [3+2] Cycloaddition: A metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines formed from aldehydes and secondary amines (e.g., pyrrolidine). This method has demonstrated high regiospecificity for the synthesis of 3,4-disubstituted isoxazoles.[2]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be fine-tuned to selectively produce 3,4-disubstituted isoxazoles.[2][8]
-
Q3: My isoxazole synthesis is plagued by low yields. What are the common culprits and how can I improve the outcome?
A3: Low yields in isoxazole synthesis can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Nitrile Oxide Instability: A primary cause of low yields is the dimerization of the nitrile oxide intermediate to form furoxans, especially at high concentrations.[3][9]
-
Solution: Generate the nitrile oxide in situ and ensure the alkyne (dipolarophile) is readily available to react. Slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne can also minimize dimerization.[3]
-
-
Starting Material Integrity: Ensure the purity and stability of your starting materials. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can affect their reactivity.[3]
-
Reaction Conditions:
-
Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition.[9]
-
Solvent: The choice of solvent can impact reactant solubility and reaction rates.[9]
-
pH: For methods like the Claisen isoxazole synthesis, adjusting the pH can be crucial for favoring the desired isomer and improving yield.[3][4]
-
Q4: My isoxazole derivative appears to be decomposing during workup or purification. What could be causing this instability?
A4: The isoxazole ring can be sensitive to certain conditions due to the relatively weak N-O bond.[3] Potential causes for decomposition include:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.
-
Photochemical Conditions: Exposure to UV irradiation can cause the isoxazole ring to rearrange.
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[3]
Troubleshooting Guides
Scenario 1: Poor or Incorrect Regioselectivity in 1,3-Dipolar Cycloaddition
Problem: The reaction between a nitrile oxide and an unsymmetrical alkyne is producing a mixture of regioisomers, or the undesired regioisomer is the major product.
Causality: Regioselectivity in 1,3-dipolar cycloadditions is governed by a combination of steric and electronic factors of the reactants, as well as the reaction conditions.[3] Frontier Molecular Orbital (FMO) theory is often used to predict the favored regioisomer based on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
Troubleshooting Workflow:
Caption: A decision-making flowchart for addressing regioselectivity issues.
Step-by-Step Solutions:
-
Analyze Substituent Effects:
-
Electronic Effects: Electron-withdrawing groups on the alkyne can alter the HOMO-LUMO energy gap and influence the regiochemical outcome.
-
Steric Hindrance: Bulky substituents on either the nitrile oxide or the alkyne can sterically disfavor the formation of one regioisomer.
-
-
Modify Reaction Conditions:
-
Solvent: Screen a range of solvents with varying polarities.
-
Temperature: Vary the reaction temperature, as this can sometimes influence the regioselectivity.
-
Catalyst: For terminal alkynes, the addition of a copper(I) catalyst is often highly effective in directing the reaction to the 3,5-disubstituted product.[2][5] For the synthesis of 3,4-disubstituted isoxazoles, ruthenium catalysts have shown promise.[10]
-
-
Structural Modification of Reactants:
-
If possible, modify the electronic or steric properties of the substituents on the nitrile oxide or alkyne to favor the desired isomer.
-
For the synthesis of 3,4-disubstituted isoxazoles, consider using a dipolarophile with a good leaving group.
-
Quantitative Data Summary:
| Method | Key Reagents | Desired Isomer | Regioselectivity | Yield (%) | Reference |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Terminal Alkyne | 3,5-disubstituted | Moderate to High | 74-96 | [6] |
| Copper(I)-Catalyzed Cycloaddition | Nitrile Oxide + Terminal Alkyne + CuI | 3,5-disubstituted | High | Good | [5] |
| β-Enamino Diketone Cyclocondensation | β-Enamino Diketone + NH₂OH·HCl + BF₃·OEt₂ | 3,4-disubstituted | High | Good | [8] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Cyclocondensation of β-Enamino Diketones
This protocol is adapted from methodologies developed for the regioselective synthesis of isoxazoles from β-enamino diketones.[8]
-
To a solution of the β-enamino diketone (0.5 mmol) in an appropriate solvent (e.g., acetonitrile, 4 mL) at room temperature, add hydroxylamine hydrochloride (0.6 mmol, 1.2 equiv.).
-
Add a Lewis acid, such as BF₃·OEt₂ (1.0 equiv.), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography to yield the 3,4-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol is based on established copper-catalyzed methods for isoxazole synthesis.[2][4]
-
To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene), add a base (e.g., triethylamine, 1.2 mmol).
-
Add an oxidizing agent, such as N-chlorosuccinimide (NCS) (1.1 mmol), portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating and monitor by TLC.
-
Once the reaction is complete, filter the mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
The residue is then purified by column chromatography to afford the 3,5-disubstituted isoxazole.
Visualizing Key Concepts
Caption: Key factors that control the regioselectivity of isoxazole synthesis.
References
-
Chemical Communications. (n.d.). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. RSC Publishing. Retrieved from [Link]
-
PMC. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. NIH. Retrieved from [Link]
-
RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]
-
PubMed. (n.d.). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Springer. (n.d.). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Retrieved from [Link]
-
RSC Publishing. (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Retrieved from [Link]
-
MDPI. (n.d.). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from [Link]
-
PMC. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
- 7. sciforum.net [sciforum.net]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yield for (5-(p-Tolyl)isoxazol-3-yl)methanamine Synthesis
Welcome to the technical support guide for the synthesis of (5-(p-Tolyl)isoxazol-3-yl)methanamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and field-proven protocols. Our goal is to help you navigate the common challenges in this multi-step synthesis, optimize your reaction conditions, and maximize your yield and purity.
Overview of Synthetic Strategy
The synthesis of (5-(p-Tolyl)isoxazol-3-yl)methanamine is typically achieved via a two-stage process. The core of this synthesis involves the construction of the 3,5-disubstituted isoxazole ring, followed by the reduction of a nitrile precursor to the target primary amine. This pathway is advantageous as it utilizes readily available starting materials and robust chemical transformations.
The key stages are:
-
Stage 1: [3+2] Cycloaddition for Isoxazole Formation. This step involves the in situ generation of a p-tolyl-nitrile oxide from 4-methylbenzaldoxime. This highly reactive intermediate then undergoes a 1,3-dipolar cycloaddition with a suitable three-carbon synthon, typically 2-chloroacrylonitrile, to form the intermediate, 5-(p-Tolyl)isoxazole-3-carbonitrile.
-
Stage 2: Nitrile Reduction to Primary Amine. The carbonitrile intermediate is then reduced to the target (5-(p-Tolyl)isoxazol-3-yl)methanamine. The choice of reducing agent and reaction conditions is critical in this step to prevent the formation of undesired secondary and tertiary amine byproducts.[1]
Below, we address specific issues you may encounter during this synthesis in a question-and-answer format.
Troubleshooting Guide & FAQs
Part 1: Isoxazole Ring Formation (Stage 1)
Question: My yield for the 5-(p-Tolyl)isoxazole-3-carbonitrile is consistently low (<40%). What are the most likely causes and how can I improve it?
Answer: Low yields in the [3+2] cycloaddition step often stem from three primary areas: inefficient nitrile oxide generation, slow cycloaddition kinetics, or decomposition of the product.[2]
-
Inefficient Nitrile Oxide Generation: The nitrile oxide is generated in situ from 4-methylbenzaldoxime, typically using an oxidant like sodium hypochlorite (bleach) in the presence of a base.[3]
-
Causality: If the oxidation is too slow or incomplete, the concentration of the nitrile oxide will be too low to react efficiently. Conversely, harsh conditions can cause the nitrile oxide to dimerize or decompose.
-
Solution: Ensure your oxidant is fresh and properly quantified. Commercial bleach solutions can vary in concentration; titration is recommended for process consistency. The addition should be slow and controlled, maintaining the reaction temperature to prevent side reactions. The use of triethylamine as a base can facilitate the reaction.[3]
-
-
Sub-optimal Reaction Conditions: The choice of solvent and energy input is critical.
-
Causality: Traditional heating can lead to product decomposition.[2] The solvent polarity affects the solubility of reagents and the stability of the transition state.
-
Solution: Consider alternative energy sources. Ultrasound-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by providing localized energy for the reaction.[4] Solvent screening is also recommended. While aqueous media can be used, solvents like acetonitrile have demonstrated superior yields in some cycloaddition reactions.[2]
-
-
Reagent Purity: Ensure the purity of your starting materials, as impurities can inhibit catalysts or lead to side reactions.[2]
Question: My reaction is very slow or fails to go to completion, even after extended reaction times. What should I investigate?
Answer: A stalled reaction points towards issues with activation energy, catalyst activity, or reagent stoichiometry.
-
Insufficient Activation: This is a common issue in cycloadditions.
-
Causality: The reaction may require more energy than provided by room temperature stirring.
-
Solution: As mentioned, applying ultrasound or microwave irradiation can provide the necessary activation energy to drive the reaction to completion, often reducing reaction times from hours to minutes.[2][4]
-
-
Catalyst Screening: While this specific cycloaddition can be run without a metal catalyst, some isoxazole syntheses benefit from catalysis.
-
Causality: A catalyst can lower the activation energy barrier.
-
Solution: If optimization of uncatalyzed conditions fails, consider screening Lewis acids (e.g., AlCl₃) or a Cu(I) catalyst, which are commonly used to promote [3+2] cycloadditions.[5] Metal-catalyzed reactions often come with higher costs and potential toxicity, so this should be a secondary optimization step.[3][5]
-
Question: I am observing multiple spots on my TLC plate, suggesting isomer formation. Is this expected?
Answer: Yes, regioselectivity can be a concern in 1,3-dipolar cycloadditions, potentially leading to the formation of the undesired 4-cyano-5-(p-tolyl)isoxazole isomer.
-
Causality: The regiochemical outcome is determined by the electronic and steric properties of the dipole (nitrile oxide) and the dipolarophile (2-chloroacrylonitrile).
-
Solution: Fortunately, the reaction of nitrile oxides with terminal alkynes or their equivalents is often highly regioselective, strongly favoring the 3,5-disubstituted product.[5] If you suspect significant isomer formation, confirm the structure via NMR. If the undesired isomer is present, purification by column chromatography is the standard approach. Optimizing the reaction temperature—sometimes running the reaction at a lower temperature—can enhance selectivity.
Part 2: Nitrile Reduction (Stage 2)
Question: The main impurity in my final product is the secondary amine, bis((5-(p-tolyl)isoxazol-3-yl)methyl)amine. How can I prevent its formation?
Answer: This is the most common and critical issue when reducing nitriles to primary amines via catalytic hydrogenation.[1]
-
Causality: The reaction proceeds through an intermediate imine. This imine can be attacked by the newly formed primary amine product, leading to a secondary amine after further reduction.[1]
-
Solution: The most effective strategy is to add ammonia to the reaction mixture.[6] This can be in the form of aqueous ammonium hydroxide or by saturating the solvent (e.g., methanol) with ammonia gas. The excess ammonia shifts the equilibrium away from the formation of the secondary amine by competing for the intermediate imine.
| Catalytic Hydrogenation Additive | Effect on Selectivity | Typical Conditions |
| None | High risk of secondary/tertiary amine formation[1] | H₂, Pd/C or Raney Ni in MeOH/EtOH |
| Ammonia (NH₃) or NH₄OH | Significantly suppresses secondary amine formation[6][7] | H₂, Pd/C or Raney Ni in MeOH saturated with NH₃ |
| Acid (e.g., HCl) | Can help, but may require protection of other groups | H₂, Pd/C in acidic EtOH |
Question: My catalytic hydrogenation (H₂/Pd/C) is not working well. Are there alternative reducing agents?
Answer: Yes, if catalytic hydrogenation is problematic (e.g., catalyst poisoning, low reactivity), several stoichiometric hydride reagents are effective for nitrile reduction.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and reliable reducing agent for nitriles.[8]
-
Protocol: The reaction is typically performed in an anhydrous ether solvent like THF or diethyl ether, followed by a careful aqueous workup.[8]
-
Caveat: LiAlH₄ is non-selective and will reduce many other functional groups (esters, ketones, etc.). It is also highly reactive and requires careful handling.
-
-
Borane Reagents (BH₃-THF or BH₃-SMe₂): Boranes are another excellent choice for reducing nitriles.
Workflow & Troubleshooting Diagrams
A clear workflow is essential for reproducible synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-(p-Tolyl)isoxazole-3-carbonitrile
This protocol is a generalized starting point. Optimization may be required.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-methylbenzaldoxime (1.0 eq) and 2-chloroacrylonitrile (1.1 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Base Addition: Add triethylamine (1.5 eq) to the mixture and cool the flask to 0-5 °C in an ice bath.
-
Oxidant Addition: Slowly add a solution of sodium hypochlorite (commercial bleach, ~10-15% solution, 1.2 eq) dropwise via the dropping funnel over 30-60 minutes. It is critical to maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure carbonitrile intermediate.
Protocol 2: Reduction to (5-(p-Tolyl)isoxazol-3-yl)methanamine
This protocol uses catalytic hydrogenation, a common and scalable method.
-
Vessel Setup: To a hydrogenation vessel, add the 5-(p-Tolyl)isoxazole-3-carbonitrile (1.0 eq) and a suitable catalyst, such as 5-10 wt% Palladium on Carbon (Pd/C) or Raney Nickel.
-
Solvent/Additive: Add methanol that has been saturated with ammonia gas as the solvent. The use of ammoniacal methanol is crucial to suppress secondary amine formation.[7]
-
Hydrogenation: Seal the vessel and purge it with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi, but this is system-dependent) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating (e.g., 40 °C).
-
Monitoring: Monitor the reaction by observing hydrogen uptake and by TLC or LC-MS analysis of aliquots.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purification: The product can be further purified by recrystallization or by conversion to an acid salt (e.g., hydrochloride) followed by precipitation.
References
- Benchchem. Technical Support Center: Optimization of Isoxazole Formation.
- Organic Chemistry Portal. Nitrile to Amine - Common Conditions.
-
MDPI. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 2022. Available from: [Link]
-
ResearchGate. A novel catalyst for the synthesis of 3–5-disubstituted isoxazole derivatives from aldoximes. Available from: [Link]
-
PubMed. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 2022. Available from: [Link]
-
Wikipedia. Nitrile reduction. Available from: [Link]
-
ResearchGate. Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 2022. Available from: [Link]
-
ResearchGate. How to prevent secondary amine formation in nitrile reduction?. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available from: [Link]
-
Chemguide. reduction of nitriles. Available from: [Link]
-
ResearchGate. Scheme 1 Preparation of 5-(p-tolyl)isoxazol-3-amine 1. Available from: [Link]
-
Semantic Scholar. Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 2015. Available from: [Link]
-
Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. 2024. Available from: [Link]
-
Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Available from: [Link]
-
PMC. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 2021. Available from: [Link]
-
ResearchGate. Synthesis of 3,4,5-trisubstituted isoxazole derivatives. Available from: [Link]
-
Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. 2024. Available from: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
-
PubMed Central. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 2024. Available from: [Link]
-
ResearchGate. An unexpected transformation by reduction of isoxazolines. Available from: [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole synthesis. Here, we address common challenges and side reactions encountered during experimental work, providing in-depth, field-proven insights in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired 3,5-Disubstituted Isoxazole
Q1: My 1,3-dipolar cycloaddition reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A1: Low or non-existent yields in the synthesis of 3,5-disubstituted isoxazoles, particularly via 1,3-dipolar cycloaddition, are a common frustration. The root causes can typically be traced back to three main areas: the stability and generation of the nitrile oxide intermediate, the integrity of your starting materials, and the reaction conditions.
Causality and Troubleshooting Strategy:
The cornerstone of this synthesis is the reactive nitrile oxide intermediate. These species are often unstable and can readily decompose or engage in side reactions if not trapped efficiently by the alkyne dipolarophile.[1] A systematic approach to troubleshooting is crucial.
-
Nitrile Oxide Generation and Stability:
-
Inefficient Generation: The in situ generation of the nitrile oxide from its precursor (commonly an aldoxime) is a critical step. The choice of oxidizing agent and reaction conditions are paramount.[1] For instance, reagents like N-Chlorosuccinimide (NCS), Chloramine-T, and hypervalent iodine reagents are frequently employed for the oxidation of aldoximes.[1] Ensure your chosen method is compatible with your substrate and that the reagents are of high purity.
-
Dimerization: Nitrile oxides are highly prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), which is the most common side reaction.[1][2] This is especially problematic at high concentrations of the nitrile oxide.[2] To mitigate this, generate the nitrile oxide in situ and ensure the alkyne is readily available to react.[2] Slow addition of the nitrile oxide precursor or the activating agent to the reaction mixture containing the alkyne can minimize the concentration of free nitrile oxide, thus favoring the desired cycloaddition over dimerization.[2][3]
-
-
Starting Material Integrity:
-
Purity of Precursors: Verify the purity of your alkyne and the nitrile oxide precursor (e.g., aldoxime or hydroxyimidoyl chloride). Impurities can interfere with the reaction.
-
Stability of Hydroxylamine Hydrochloride: If you are preparing the aldoxime from an aldehyde using hydroxylamine hydrochloride, be aware of the thermal instability of hydroxylamine, which can pose safety concerns and affect the quality of your precursor.[4]
-
-
Reaction Conditions:
-
Temperature: Some cycloadditions require careful temperature control. While many reactions proceed at room temperature, others may benefit from cooling to suppress side reactions or gentle heating to overcome activation barriers.
-
Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Common solvents include THF, DCM, and sometimes aqueous mixtures.[5]
-
Base: For methods involving the dehydrohalogenation of hydroxyimidoyl chlorides, the choice and stoichiometry of the base are critical for efficient nitrile oxide generation.[5][6]
-
Issue 2: Formation of a Mixture of Regioisomers
Q2: My reaction is producing a mixture of the 3,5- and 3,4-disubstituted isoxazole regioisomers. How can I improve the regioselectivity for the desired 3,5-isomer?
A2: The formation of regioisomers is a classic challenge in isoxazole synthesis, particularly when using unsymmetrical alkynes in 1,3-dipolar cycloadditions or unsymmetrical 1,3-dicarbonyl compounds in Claisen-type syntheses.[2] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[2]
Controlling Regioselectivity:
For the 1,3-dipolar cycloaddition of a nitrile oxide (R-CNO) with a terminal alkyne (R'-C≡CH), the formation of the 3,5-disubstituted isoxazole is generally favored. However, deviations can occur, and several strategies can be employed to enhance selectivity:
-
Catalysis:
-
Copper(I) Catalysis: The use of a copper(I) catalyst is a well-established and highly effective method for achieving high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes.[7][8] The reaction is believed to proceed through a copper acetylide intermediate, which directs the cycloaddition.[9]
-
Ruthenium Catalysis: Ruthenium catalysts have also been successfully employed to control regioselectivity.[7][10]
-
Lewis Acids: In syntheses starting from β-enamino diketones, a Lewis acid such as BF₃·OEt₂ can be used to direct the regiochemical outcome.[2][11]
-
-
Modification of Reaction Conditions:
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition and thus the regioselectivity. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) can be beneficial.[2]
-
Temperature: Lowering the reaction temperature can sometimes enhance the kinetic preference for one regioisomer over the other.[7]
-
-
Substrate Modification:
-
While less practical for a specific target, it's important to recognize that the electronic properties of the substituents on both the nitrile oxide and the alkyne play a significant role. Electron-withdrawing groups on the alkyne can alter the regiochemical preference.
-
Issue 3: Dimerization of the Nitrile Oxide Intermediate
Q3: I have identified a significant byproduct in my reaction, which I suspect is a furoxan from nitrile oxide dimerization. How can I confirm this and, more importantly, prevent its formation?
A3: The dimerization of nitrile oxides to form furoxans is the most common and often yield-limiting side reaction in 1,3-dipolar cycloaddition approaches to isoxazoles.[1][12] This occurs when two molecules of the nitrile oxide react with each other instead of with the intended dipolarophile.
Mechanism and Prevention of Dimerization:
The dimerization is a multi-step process, and its rate is dependent on the concentration of the nitrile oxide and the nature of its substituent.
Strategies to Minimize Furoxan Formation:
-
In Situ Generation and Slow Addition: The most effective strategy is to maintain a very low concentration of the nitrile oxide throughout the reaction. This is achieved by generating it in situ in the presence of the alkyne.[2][7] Furthermore, the slow addition of the oxidizing agent (for aldoxime precursors) or the base (for hydroximoyl chloride precursors) to the reaction mixture ensures that the nitrile oxide is consumed by the alkyne as soon as it is formed.
-
High Concentration of Dipolarophile: Ensure that the alkyne is present in a stoichiometric or even slight excess to act as an efficient trap for the nitrile oxide.
-
Diffusion-Controlled Mixing: In cases of highly reactive, rapidly dimerizing dipoles, specialized techniques like diffusion reagent mixing can be employed to control the local concentrations of the reactants.[3]
Identification of Furoxan Byproducts:
Furoxans can often be identified by their characteristic spectroscopic signatures. In mass spectrometry, they will appear as a dimer of the nitrile oxide. Their NMR spectra will also be distinct from the desired isoxazole product.
Issue 4: Purification Difficulties
Q4: I am struggling to purify my 3,5-disubstituted isoxazole from byproducts and unreacted starting materials. What are the best practices for purification?
A4: The purification of isoxazole derivatives can indeed be challenging due to the presence of structurally similar byproducts like regioisomers and furoxans, which often have similar polarities to the desired product.[2]
Effective Purification Strategies:
-
Column Chromatography: This remains the most common and effective method for purification.
-
Solvent System Screening: A systematic screening of different solvent systems using thin-layer chromatography (TLC) is essential to find conditions that provide the best separation.[2] Start with a standard eluent system (e.g., hexanes/ethyl acetate) and gradually vary the polarity.
-
Ternary Solvent Systems: Sometimes, a mixture of three solvents can provide better resolution than a binary system.
-
Additives: The addition of a small amount of a weak acid (e.g., acetic acid) or a weak base (e.g., triethylamine) to the eluent can sometimes improve the separation of polar or basic/acidic compounds by modifying their interaction with the silica gel.[2]
-
-
Recrystallization: If the product is a solid and of sufficient purity after a preliminary chromatographic pass, recrystallization can be an excellent method for obtaining highly pure material.
-
Preparative HPLC: For particularly difficult separations or for achieving very high purity, preparative high-performance liquid chromatography (HPLC) is a powerful option.
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a one-pot, three-step process starting from an aldehyde.[8]
-
Aldoxime Formation:
-
Dissolve the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.05 eq) in a 1:1 mixture of t-BuOH and water.
-
Add NaOH (1.05 eq) and stir at room temperature for 30 minutes. Monitor the reaction by TLC to confirm the complete conversion of the aldehyde to the aldoxime.
-
-
In Situ Nitrile Oxide Generation:
-
To the reaction mixture containing the aldoxime, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes.
-
-
Cycloaddition:
-
Add the terminal alkyne (1.0 eq), CuSO₄·5H₂O (0.03 eq), and copper turnings (a small amount).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
-
Work-up:
-
Upon completion, the product can often be isolated by simple filtration or after an aqueous workup (e.g., extraction with an organic solvent like ethyl acetate, washing with water and brine, drying over anhydrous Na₂SO₄, and concentration under reduced pressure).
-
Protocol 2: Synthesis of Chalcone and Subsequent Cyclization to an Isoxazole
This is a two-step procedure involving a Claisen-Schmidt condensation followed by cyclization with hydroxylamine.[2]
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve the aromatic ketone (1.0 eq) and aromatic aldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of NaOH or KOH dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration and wash with water.
Step 2: Isoxazole Formation
-
Reflux a mixture of the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
After cooling, pour the reaction mixture into crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data and Workflow Visualizations
Table 1: Troubleshooting Summary for Common Side Reactions
| Problem | Primary Cause(s) | Recommended Solutions |
| Low/No Yield | Inefficient nitrile oxide generation; Nitrile oxide decomposition; Poor starting material quality | Verify purity of starting materials; Optimize nitrile oxide generation method; Ensure proper reaction conditions (temperature, solvent) |
| Mixture of Regioisomers | Lack of regiochemical control in cycloaddition | Employ copper(I) or ruthenium catalysts; Use a Lewis acid (e.g., BF₃·OEt₂) with specific substrates; Optimize solvent and temperature |
| Furoxan Formation | Dimerization of nitrile oxide intermediate | In situ generation of nitrile oxide; Slow addition of precursor/activating agent; Use a stoichiometric excess of the alkyne |
| Purification Difficulties | Similar polarities of product, byproducts, and regioisomers | Systematic screening of solvent systems for column chromatography; Consider ternary solvent systems or additives; Use preparative HPLC for difficult separations |
Diagrams
Caption: A decision-making flowchart for troubleshooting low yields.
Caption: Competing reaction pathways for the nitrile oxide intermediate.
References
- Krompiec, S., Lodowski, P., Kurpanik-Wójcik, A., Gołek, B., & Kaszuba, K. (2022). 1,3‐Dipolar cycloaddition reaction of nitrile oxides.
- Jaroszewski, J. W. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
- (n.d.). Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing.
- (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH.
- (n.d.). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI.
- (n.d.). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). Isoxazole synthesis. Organic Chemistry Portal.
- Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. American Chemical Society.
- (2003). Intramolecular 1,3-dipolar Ene Reactions of Nitrile Oxides Occur by Stepwise 1,1-cycloaddition/retro-ene Mechanisms. PubMed.
- (n.d.). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc).
- (2024). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. Journal of Thermal Analysis and Calorimetry.
- (1998). ChemInform Abstract: Studies on Isoxazole and Pyrazole Formation by the Reaction of Trifluoromethyl‐Substituted Anilines with Oxime and Hydrazone Dianions. ChemInform.
- (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
- (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH.
- (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- (2024).
- (n.d.).
- (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
- (n.d.).
- (2015). Simple and Highly Efficient Synthesis of 3,5-Disubstituted Isoxazoles Using Cu/Graphene/Clay Nanohybrid as a New Heterogeneous Nano Catalyst.
- (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
- (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
- (n.d.).
- (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
- (2023). Synthesis of Pyrazolo pyrano oxazoles. Encyclopedia.pub.
- (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journals.
- (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones.
- (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. cris.unibo.it [cris.unibo.it]
- 5. researchgate.net [researchgate.net]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of (5-(p-Tolyl)isoxazol-3-yl)methanamine in Solution
Welcome to the technical support center for (5-(p-Tolyl)isoxazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. By understanding the potential degradation pathways and implementing the recommended handling and analytical procedures, you can ensure the integrity and reproducibility of your experiments.
Introduction: Understanding the Molecule
(5-(p-Tolyl)isoxazol-3-yl)methanamine is a bifunctional molecule featuring a substituted isoxazole ring and a primary amine. Both moieties contribute to its chemical reactivity and potential instability under certain conditions. The isoxazole ring, an aromatic heterocycle, can be susceptible to ring-opening reactions, particularly under basic or photolytic conditions. The primary amine group is nucleophilic and basic, making it reactive and prone to oxidation and other degradation pathways. This guide will provide a framework for identifying and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: My solution of (5-(p-Tolyl)isoxazol-3-yl)methanamine is turning yellow/brown. What is the likely cause?
A1: Discoloration is a common indicator of degradation, often due to oxidation of the primary amine or reactions involving the isoxazole ring. Exposure to air (oxygen), light, or incompatible solvents can accelerate these processes. It is also possible that impurities in your solvent are reacting with the compound.
Q2: I am observing a loss of potency or inconsistent results in my biological assays. Could this be related to the stability of the compound?
A2: Absolutely. Chemical degradation will lead to a decrease in the concentration of the active compound, resulting in diminished biological activity. It is crucial to ensure the stability of your stock solutions and working solutions throughout the duration of your experiments.
Q3: What are the primary factors that can affect the stability of (5-(p-Tolyl)isoxazol-3-yl)methanamine in solution?
A3: The main factors are pH, temperature, light, solvent, and the presence of oxidizing agents. The isoxazole ring is known to be more labile under basic conditions, while the primary amine can be sensitive to a range of conditions.[1]
Q4: What is the recommended way to store stock solutions of this compound?
A4: For optimal stability, stock solutions should be prepared in a high-purity, anhydrous, and aprotic solvent if possible. They should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light by using amber vials or wrapping them in foil. Aliquoting the stock solution can prevent repeated freeze-thaw cycles.
Q5: How can I assess the stability of my compound under my specific experimental conditions?
A5: A forced degradation study is the most effective way to understand the stability profile of your compound.[2][3] This involves subjecting the compound to a variety of stress conditions (acid, base, oxidation, heat, and light) and analyzing the degradation products. This will help you identify the conditions to avoid and develop a stability-indicating analytical method.
Troubleshooting Guide: Diagnosing and Resolving Instability
This section provides a systematic approach to troubleshooting common stability issues with (5-(p-Tolyl)isoxazol-3-yl)methanamine.
Issue 1: Rapid Degradation in Aqueous Buffers
-
Observation: Significant loss of the parent compound is observed within hours of preparation in an aqueous buffer.
-
Potential Cause: The pH of the buffer is likely promoting hydrolysis of the isoxazole ring. Isoxazoles can be susceptible to base-catalyzed ring opening.[1] The primary amine's basicity might also contribute to localized pH effects.
-
Troubleshooting Steps:
-
pH Profiling: Conduct a preliminary experiment by preparing small-volume solutions in buffers of varying pH (e.g., pH 3, 5, 7.4, and 9).
-
Time-Course Analysis: Analyze the samples at different time points (e.g., 0, 2, 4, 8, and 24 hours) using a suitable analytical method like HPLC-UV.
-
Identify Optimal pH: Determine the pH range where the compound exhibits the greatest stability. For many isoxazole-containing compounds, slightly acidic to neutral pH is often optimal.
-
Issue 2: Inconsistent Results and Appearance of Unknown Peaks in Chromatography
-
Observation: Variability in experimental outcomes and the appearance of new peaks in your HPLC or LC-MS chromatograms that are not present in a freshly prepared sample.
-
Potential Cause: This points towards degradation of your compound in the experimental matrix or during sample processing. The new peaks are likely degradation products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Issue 3: Loss of Compound During Storage
-
Observation: The concentration of your stock solution decreases over time, even when stored at low temperatures.
-
Potential Cause: Slow degradation can still occur at low temperatures. This could be due to residual water in the solvent, exposure to oxygen, or repeated freeze-thaw cycles.
-
Preventative Measures:
-
Solvent Quality: Use anhydrous, high-purity solvents. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before use.
-
Inert Atmosphere: If possible, prepare and store solutions under an inert atmosphere.
-
Aliquotting: Prepare single-use aliquots of your stock solution to avoid contaminating the entire stock and to minimize freeze-thaw cycles.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of (5-(p-Tolyl)isoxazol-3-yl)methanamine.[2][3]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
(5-(p-Tolyl)isoxazol-3-yl)methanamine
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
pH meter
-
HPLC-UV or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Incubate at room temperature and 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Incubate at room temperature. Given the potential for base-lability of the isoxazole ring, start with milder conditions.[1]
-
Oxidation: Mix equal volumes of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Incubate at room temperature, protected from light.
-
Thermal Degradation: Store a vial of the stock solution at 60°C.
-
Photodegradation: Expose a vial of the stock solution to a photostability chamber with a combination of UV and visible light, as per ICH Q1B guidelines. Wrap a control vial in foil and place it in the same chamber. The isoxazole ring is known to be susceptible to photolytic rearrangement.[4]
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The goal is to achieve 5-20% degradation.[2]
-
Sample Quenching: For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a suitable HPLC or LC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.
Starting HPLC Conditions:
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determine λmax by UV scan) |
| Injection Volume | 10 µL |
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Data Summary: Expected Stability Profile
While specific stability data for (5-(p-Tolyl)isoxazol-3-yl)methanamine is not available in the public domain, we can extrapolate a likely stability profile based on related isoxazole and primary amine-containing compounds.
| Condition | Expected Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | Likely Stable | Minimal degradation expected. |
| Neutral (pH 6-8) | Moderately Stable | Slow degradation may occur over time. |
| Basic (pH > 8) | Potentially Unstable | Isoxazole ring opening.[1] |
| Oxidative (H₂O₂) | Potentially Unstable | Oxidation of the primary amine. |
| Thermal (>40°C) | Degradation Rate Increases | General acceleration of all degradation pathways. |
| Photolytic (UV/Vis) | Potentially Unstable | Isoxazole ring rearrangement.[4] |
Disclaimer: This table provides a general guideline. It is imperative to perform specific stability studies on (5-(p-Tolyl)isoxazol-3-yl)methanamine to determine its stability profile under your experimental conditions.
References
- Charoo, N.A., et al. "Lesson Learnt from Recall of Valsartan and Other Angiotensin II Receptor Blocker Drugs Containing NDMA and NDEA Impurities." AAPS PharmSciTech, 2017.
- Tecan. "How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep." The Blog - Tecan.
- ResearchGate. "Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development."
- LCGC International. "Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2." 2021.
- Scribd. "Amine Foaming Troubleshooting Guide."
- Drug Discovery World. "Advanced techniques and applications of LC-MS in small molecule drug discovery." 2016.
- Journal of Applied Pharmaceutical Science.
- BenchChem.
- International Journal of Trend in Scientific Research and Development. "Stability Indicating HPLC Method Development –A Review."
- LCGC International. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices."
- ResearchGate. "(PDF) Stability indicating HPLC method development - a review."
- Sulfur Recovery Engineering Inc. "Amine Troubleshooting."
- Science.gov. "stability-indicating hplc method: Topics by Science.gov."
- ResearchGate. "pH and temperature stability of the isoxazole ring in leflunomide...."
- Pharmaguideline. "Forced Degradation Study in Pharmaceutical Stability."
- Wikipedia. "Isoxazole."
- Tepnel Pharma Services Limited.
- ResearchGate.
- BioPharm International.
- Slideshare. "Amine Gas Treating Unit - Best Practices - Troubleshooting Guide."
- Onyx Scientific. "A practical guide to forced degradation and stability studies for drug substances."
- BenchChem. "Technical Support Center: Troubleshooting Epiquinamine Instability in Solution."
- International Journal of Pharmaceutical Chemistry and Analysis. "A review of isoxazole biological activity and present synthetic techniques."
- PMC. "The synthetic and therapeutic expedition of isoxazole and its analogs."
- MDPI.
Sources
Overcoming poor solubility of isoxazole compounds in biological assays
Technical Support Center: Isoxazole Compound Solubility
A Guide for Researchers in Drug Discovery & Development
Welcome to the technical support center. As Senior Application Scientists, we understand that promising isoxazole-based compounds can present significant handling challenges due to their inherently poor aqueous solubility. This guide is designed to provide you with a logical framework for diagnosing and overcoming these issues, ensuring your biological assay data is both accurate and reproducible.
Frequently Asked Questions (FAQs)
Q1: Why do many of my isoxazole-containing compounds have such poor water solubility?
Answer: The isoxazole ring, while a valuable scaffold in medicinal chemistry, possesses physicochemical properties that often lead to low aqueous solubility.[1] The core structure is a five-membered aromatic heterocycle that is relatively planar and rigid.[1] While the nitrogen and oxygen atoms introduce some polarity, the overall structure, especially when substituted with lipophilic groups to enhance target binding, can become significantly hydrophobic. This hydrophobicity favors self-association of the compound molecules in aqueous environments, leading to precipitation rather than dissolution.
Q2: What are the consequences of poor solubility in my biological assays?
Answer: Underestimating the impact of poor solubility is a critical error in drug discovery. The consequences are far-reaching and can invalidate experimental results.[2][3] Key issues include:
-
Underestimation of Potency: If your compound precipitates in the assay buffer, the actual concentration in solution is much lower than the nominal concentration you prepared.[2][3] This leads to artificially high IC50/EC50 values, potentially causing a promising lead compound to be overlooked.
-
Data Variability: Inconsistent precipitation between wells or experiments leads to high variability in results and poor reproducibility, making structure-activity relationship (SAR) analysis unreliable.[2]
-
Assay Interference: Undissolved compound particles can interfere with assay detection systems, particularly those based on light scattering, fluorescence, or absorbance, leading to false positives or negatives.[4]
-
Clogged Liquid Handlers: In automated high-throughput screening (HTS), compound precipitation can clog the sensitive tips and tubing of robotic liquid handlers, causing costly downtime and experimental failure.[4]
Troubleshooting Guide: From Stock Solutions to Assay Plates
This section provides a systematic approach to identifying and solving solubility problems at each stage of your experiment.
Issue 1: My compound won't fully dissolve in DMSO to make a high-concentration stock solution.
Causality: While DMSO is a powerful solvent, it has limitations. Highly crystalline or "grease-ball" molecules may resist solubilization even at standard stock concentrations (e.g., 10-20 mM).[4][5] Forcing them into solution may only create a supersaturated state, prone to precipitation upon storage or freeze-thaw cycles.[4]
Troubleshooting Protocol:
-
Re-evaluate Required Stock Concentration: Determine the absolute highest concentration needed for your assay. It is often unnecessary to prepare a 10 mM stock if the highest assay concentration will only be 10 µM.
-
Employ Gentle Physical Methods:
-
Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.
-
Vortexing & Sonication: Alternate between vortexing for 30 seconds and sonicating in a bath sonicator for 1-2 minutes.
-
-
Visual and Microscopic QC: After solubilization attempts, let the vial sit undisturbed for 30 minutes. Visually inspect for any solid material against a bright light and a dark background. If available, examine a small aliquot under a microscope to confirm the absence of microcrystals.
-
Consider an Alternative Stock Solvent: For some compounds, solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) may offer better solubilizing power. However, their compatibility and potential toxicity in your specific assay must be validated.
-
Actionable Decision: If the compound remains insoluble, do not proceed with a suspension. The true concentration will be unknown. The most reliable path forward is to prepare the stock at a lower, fully-solubilized concentration.
Issue 2: My compound is soluble in the DMSO stock but precipitates upon dilution into aqueous assay buffer.
Causality: This is the most common solubility challenge. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment abruptly shifts from organic to aqueous. The isoxazole compound, no longer supported by the DMSO, crashes out of solution. This is a form of antisolvent precipitation.[6]
Decision & Workflow Diagram:
To address this, a systematic approach is required. The following workflow helps select the appropriate solubilization strategy based on experimental needs and compound properties.
Caption: Decision workflow for addressing compound precipitation in assays.
Principle: The goal is to maintain the lowest possible final concentration of the organic co-solvent (typically DMSO) in the assay to avoid artifacts, while ensuring the compound stays in solution.[7][8] Many cell lines are sensitive to DMSO concentrations above 0.5% or even 0.1%.[9][10]
Protocol: Serial Dilution Optimization
-
Determine Max Tolerated DMSO: First, run a vehicle control experiment to determine the highest percentage of DMSO your assay (e.g., cells, enzyme) can tolerate without affecting the biological readout. A concentration of ≤0.5% is a common target.[9][11]
-
Intermediate Dilution: Instead of a single large dilution, perform a 2- or 3-step serial dilution.
-
Step A: Dilute the 10 mM DMSO stock into a small volume of 100% DMSO to an intermediate concentration (e.g., 1 mM).
-
Step B: Dilute this 1 mM stock into your aqueous assay buffer. This smaller "jump" in solvent polarity can sometimes prevent precipitation.
-
-
Pluronic F-127 Addition: For problematic compounds, consider adding a low concentration (0.01-0.05%) of Pluronic F-127 to the assay buffer. This non-ionic surfactant can help stabilize the compound without significantly impacting most cell-based assays. Always validate with a vehicle control.
-
QC Step: After preparing the final working solution, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes. Test the supernatant in your assay. If the activity is restored, it confirms that precipitation was the issue.
Data Summary: Common Co-Solvents in Biological Assays
| Co-Solvent | Typical Max Concentration (Cell-based) | Notes |
| DMSO | 0.1% - 0.5% | Most common, but can induce cell stress or differentiation at >1%.[9][10][12] |
| Ethanol | 0.1% - 0.5% | Can be more cytotoxic than DMSO for some cell lines.[13] |
| PEG 400 | 0.5% - 1% | Generally well-tolerated but increases viscosity. |
| Glycerol | < 1% | Can be a carbon source for cells; high viscosity. |
Principle: If your isoxazole derivative has an ionizable functional group (an acidic or basic center), its solubility will be highly dependent on pH.[14] By adjusting the pH of the assay buffer to be at least 1-2 units away from the compound's pKa, you can ionize the molecule, dramatically increasing its aqueous solubility.
Protocol: pH-Dependent Solubility Assessment
-
Determine pKa: Use computational tools (e.g., MarvinSketch, Chemicalize) to predict the pKa of your compound.
-
Prepare Buffers: Make a series of identical assay buffers with pH values ranging from 5.0 to 9.0.
-
Test Solubility: Add a small amount of your DMSO stock solution to each buffer to reach the desired final assay concentration.
-
Incubate and Observe: Incubate for 30 minutes at the assay temperature. Visually inspect for precipitation.
-
Select Optimal pH: Choose the pH that provides the best solubility without compromising the activity of your target protein or the health of your cells. Ensure your biological system is stable at the selected pH.
-
QC Step: Run a control experiment to confirm that the altered buffer pH does not independently affect your assay's baseline signal or positive/negative controls.
Principle: When co-solvents and pH are insufficient, excipients can be used to create micro-environments that shield the hydrophobic compound from the bulk aqueous buffer. Cyclodextrins and non-ionic surfactants are the most common choices.[8][15][16]
A. Cyclodextrins
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] The hydrophobic isoxazole compound partitions into this cavity, forming a water-soluble "inclusion complex."[18][19][20] Modified cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility and are preferred for biological applications.[18]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. ijmsdr.org [ijmsdr.org]
- 17. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 18. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Optimization of Palladium Catalysts for Isoxazole Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed isoxazole cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are leveraging these powerful C-C and C-N bond-forming reactions. Isoxazoles are key heterocycles in pharmaceuticals and agrochemicals, and their efficient functionalization is paramount. However, the unique electronic properties and potential instability of the isoxazole ring can present challenges.
This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural steps to explain the chemical reasoning behind our troubleshooting recommendations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the key parameters governing the success of isoxazole cross-coupling.
Q1: Which palladium source is best for isoxazole couplings? Pd(0) vs. Pd(II)?
A1: Both Pd(0) and Pd(II) sources are commonly used, as Pd(II) precatalysts are reduced in situ to the active Pd(0) species required for the catalytic cycle.[1] The choice often depends on stability, ease of handling, and the specific reaction needs.
| Palladium Source | Common Examples | Oxidation State | Key Considerations |
| Pd(0) Precatalysts | Pd₂(dba)₃, Pd(PPh₃)₄ | 0 | Pros: Directly enters the catalytic cycle. Cons: Can be air- and moisture-sensitive. The quality of Pd₂(dba)₃ can vary and may contain nanoparticles that affect reproducibility.[2] |
| Pd(II) Precatalysts | Pd(OAc)₂, PdCl₂(dppf), Palladacycles | +2 | Pros: Generally more stable and easier to handle in air.[1] Cons: Requires in situ reduction by a reagent in the mixture (e.g., phosphine ligand, organometallic reagent), which can sometimes lead to side products.[1] |
Recommendation: For initial screening, a stable Pd(II) precatalyst like a palladacycle (e.g., XPhos Pd G3) or Pd(OAc)₂ is often a reliable starting point.[3][4] Pd₂(dba)₃ is also an excellent choice, but ensure it is from a reputable source and handled under inert conditions.[2]
Q2: How do I select the right ligand for my isoxazole coupling partner?
A2: Ligand selection is arguably the most critical parameter for success. The ligand stabilizes the Pd(0) center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[5] For isoxazole couplings, which can be challenging, bulky and electron-rich phosphine ligands are often the first choice.[3][6]
-
For Suzuki-Miyaura Couplings (with boronic acids): Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective. Their bulkiness accelerates the reductive elimination step and helps prevent catalyst deactivation.[3][5]
-
For Buchwald-Hartwig Aminations (with amines): Specialized ligands are again crucial.[7] The choice depends on the amine (primary, secondary), but ligands like XPhos or BrettPhos are excellent starting points.
-
For C-H Activation/Arylation: Direct C-H arylation of isoxazoles often requires specific ligand and additive combinations to control regioselectivity and promote the C-H activation step.[8]
Q3: What is the role of the base, and how does it impact isoxazole stability?
A3: The base plays multiple roles. In Suzuki-Miyaura reactions, it facilitates the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid.[9] In other couplings, it acts as a scavenger for the acid generated during the reaction.[7]
However, the isoxazole ring can be sensitive to strong bases, potentially leading to ring-opening or other decomposition pathways.[10]
-
Strong, Non-nucleophilic Bases: NaOt-Bu, LHMDS. Effective but can promote isoxazole degradation if not used carefully.
-
Weaker, Inorganic Bases: K₃PO₄, Cs₂CO₃, K₂CO₃. These are often the preferred choice for sensitive substrates as they are less likely to cause ring cleavage.[3][11] The choice of solvent is also critical here; for example, K₃PO₄ is often used in dioxane or toluene.
Recommendation: Start with a moderately strong base like K₃PO₄ or Cs₂CO₃. If the reaction is sluggish, a stronger base like NaOt-Bu can be tested, but monitor the reaction closely for byproducts.
Section 2: Troubleshooting Guide
This guide is structured by common experimental failures. For each problem, we diagnose potential causes and provide actionable solutions and protocols.
Problem 1: Low or No Conversion of Starting Material
Your TLC or LC-MS shows primarily unreacted starting materials. This points to an issue with catalyst activation or overall reaction kinetics.
Potential Cause A: Catalyst Inactivity / Decomposition
The active Pd(0) catalyst is not being generated or is decomposing before it can participate in the catalytic cycle.
Troubleshooting Steps:
-
Appearance of Palladium Black: The formation of a black precipitate is a classic sign of catalyst aggregation and deactivation.[3][12]
-
Solution: Use a more stabilizing ligand. Bulky biaryl phosphine ligands are designed to prevent this aggregation.[5] Alternatively, slightly lowering the reaction temperature or catalyst loading can sometimes mitigate this issue.
-
-
Incomplete Precatalyst Reduction: If using a Pd(II) source, it may not be reducing to Pd(0) efficiently.
-
Solution: Ensure your phosphine ligand is not degraded (e.g., oxidized). Some protocols benefit from a pre-activation step where the Pd(II) source and ligand are stirred together for a few minutes before adding other reagents.
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.
-
Solution: Rigorous inert atmosphere technique is non-negotiable. Ensure solvents are properly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.
-
Workflow: Ensuring an Active Catalytic System
Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Product Decomposition or Significant Side Reactions
The desired product is observed, but yields are low due to competing pathways like decomposition or homocoupling.
Potential Cause A: Isoxazole Ring Opening
The N-O bond of the isoxazole is relatively weak and can be cleaved under certain transition-metal catalyzed conditions, especially with harsh bases or high temperatures.[10]
Troubleshooting Steps:
-
Lower the Temperature: This is the simplest first step. Many modern catalyst systems are highly active at lower temperatures (e.g., 60-80 °C).
-
Switch to a Milder Base: As discussed in the FAQ, move from strong alkoxides (NaOt-Bu) to carbonates (Cs₂CO₃) or phosphates (K₃PO₄).[11]
-
Change the Solvent: The choice of solvent can influence base strength and substrate stability. Aprotic polar solvents like dioxane or THF are often good choices.
-
Reduce Reaction Time: Monitor the reaction by LC-MS. If the product forms and then degrades, the reaction should be stopped as soon as the starting material is consumed.
Potential Cause B: Homocoupling of Boronic Acid (Suzuki)
Significant amounts of biaryl byproduct from the boronic acid coupling with itself are observed.
Troubleshooting Steps:
-
Rigorous Degassing: Homocoupling is often promoted by the presence of oxygen. Re-evaluate and improve your inert atmosphere technique.
-
Use a Weaker Base: Strong bases can sometimes accelerate this side reaction.
-
Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard, but a large excess can favor homocoupling.
-
Base-Free Conditions: Some modern protocols have been developed that operate under base-free conditions, which can avert undesired homo-couplings.[13]
Catalytic Cycle and Common Failure Points
The generic catalytic cycle for a Suzuki-Miyaura reaction highlights where problems can arise.
Caption: Key steps and failure points in the Pd catalytic cycle.
Section 3: Experimental Protocols
General Protocol for Screening a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a robust starting point for optimizing the coupling of an isoxazole halide with an arylboronic acid.
Materials:
-
Isoxazole halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the isoxazole halide, arylboronic acid, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking aliquots (under inert conditions if possible) and analyzing by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- The Role of Palladium Catalysts in Cross-Coupling Reactions. (2025). Vertex AI Search.
- Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Palladium-Catalyzed Direct C-H Arylation of Isoxazoles
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed.
- Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles. PubMed.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temper
- Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Organic Chemistry Portal.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science (RSC Publishing).
- Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles.
- Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC - NIH.
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Form
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annul
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
- Developing Ligands for Palladium(II)
- palladium coupling catalyst activ
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- How can I solve my problem with Suzuki coupling?.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Thiazole, Imidazole and Oxazoline Based N,P-Ligands for Palladium-Catalyzed Cycloisomerization of 1,6-Enynes.
- Problems with Suzuki coupling. Reddit.
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing).
- Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).
- Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles.
Sources
- 1. youtube.com [youtube.com]
- 2. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
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- 12. researchgate.net [researchgate.net]
- 13. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions [organic-chemistry.org]
Preventing N-O bond cleavage in isoxazole ring under reductive conditions
Here is the technical support center guide:
A Guide to Preventing N-O Bond Cleavage Under Reductive Conditions
Welcome to the technical support center for isoxazole chemistry. This guide is designed for researchers, scientists, and professionals in drug development who work with isoxazole-containing molecules. The isoxazole ring is a valuable scaffold in medicinal chemistry, found in numerous approved drugs like valdecoxib and leflunomide[1][2]. However, the inherent reactivity of its N-O bond presents a significant challenge during synthetic transformations, particularly under reductive conditions[3][4]. This guide provides in-depth, field-proven insights into the causes of isoxazole ring cleavage and offers practical, evidence-based strategies to preserve this critical functional group during your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and reactivity of the isoxazole ring under reductive conditions.
Q1: Why is the N-O bond in isoxazoles susceptible to reductive cleavage?
The N-O bond is the weakest bond within the isoxazole ring, making it the most likely site for cleavage under energetic conditions[3][5]. This susceptibility is due to the difference in electronegativity between nitrogen and oxygen and the inherent ring strain. Reductive cleavage, often proceeding through hydrogenolysis or by strong hydride reagents, breaks this bond to typically form a more stable β-amino enone or a γ-amino alcohol after subsequent reduction of the carbonyl intermediate[6].
Q2: What are the common products of isoxazole ring cleavage?
The primary product of reductive N-O bond cleavage is a β-amino enone[6]. This intermediate can sometimes be isolated. However, if the reductive conditions are harsh enough to also reduce the resulting ketone, the final product will be a γ-amino alcohol[7]. The specific outcome depends heavily on the chosen reducing agent and reaction conditions.
Q3: Which reducing agents are considered "harsh" and likely to cleave the isoxazole ring?
Certain powerful reducing agents are well-known for readily opening the isoxazole ring. These should be used with caution when preservation of the ring is desired.
-
Catalytic Hydrogenation (H₂): Standard catalysts like Palladium on carbon (Pd/C) are highly effective at cleaving the N-O bond through hydrogenolysis[3][6]. Raney Nickel can also be aggressive, though its reactivity can sometimes be modulated[7][8].
-
Lithium Aluminum Hydride (LiAlH₄): As a very strong hydride donor, LiAlH₄ will readily reduce and open isoxazole and isoxazoline rings[7][9][10]. It is generally not suitable for chemoselective reductions in the presence of an isoxazole.
Q4: Which reducing agents are generally considered "mild" or "isoxazole-safe"?
To reduce other functional groups while preserving the isoxazole ring, a milder, more chemoselective reagent is required.
-
Sodium Borohydride (NaBH₄): This is the most common reagent for the selective reduction of aldehydes and ketones in the presence of an isoxazole[11]. It is generally not powerful enough to cleave the N-O bond under standard conditions[6].
-
Transfer Hydrogenation: Reagents like ammonium formate or hydrazine in the presence of a catalyst can sometimes be tuned for milder reductions. Iron-catalyzed transfer hydrogenation has been specifically studied for isoxazole ring opening, but conditions can be optimized for selectivity[12].
-
Metal/Acid Systems: Systems like Iron powder in the presence of an acid (e.g., Fe/NH₄Cl or Fe/AcOH) are often used for the chemoselective reduction of nitro groups without affecting the isoxazole ring[4][7].
Q5: How do substituents on the isoxazole ring affect its stability?
The electronic and steric nature of substituents can influence the isoxazole ring's stability. In general, 3,5-disubstituted isoxazoles are considered quite stable to acids, bases, and oxidizing agents[6]. However, under reductive conditions, the fundamental weakness of the N-O bond remains the primary factor. Bulky substituents may offer some steric hindrance to the catalyst or reagent, but this effect is often insufficient to prevent cleavage under harsh conditions.
Troubleshooting Guide: Common Experimental Issues
This section provides direct answers and solutions to specific problems encountered during synthesis.
Problem 1: My isoxazole ring is decomposing under catalytic hydrogenation while I'm targeting another functional group. What are my options?
This is a classic chemoselectivity challenge. Standard catalytic hydrogenation (e.g., H₂/Pd-C) is often too aggressive for the N-O bond[3].
Causality: The palladium surface readily catalyzes hydrogenolysis, a process where a bond is cleaved by hydrogen. The weak N-O bond is a prime substrate for this reaction, leading to the formation of a β-amino enone.
Solutions:
-
Switch to a Milder Method: Avoid catalytic hydrogenation altogether. For reducing a nitro group, a highly effective alternative is using iron powder with an ammonium chloride solution[4]. For other reductions, consider transfer hydrogenation with careful catalyst and hydrogen donor selection[12].
-
Modify Hydrogenation Conditions: If hydrogenation is unavoidable, you can attempt to modify the conditions, though success is not guaranteed. Try using alternative catalysts like PtO₂ or Raney Nickel with additives, which can sometimes show different selectivity[8]. Reducing the hydrogen pressure and reaction temperature may also slow the rate of N-O cleavage relative to the reduction of your target functional group.
-
Use a Different Reductant: For reducing double bonds, consider non-hydrogenation methods if the isoxazole's integrity is paramount.
Problem 2: I'm using LiAlH₄ to reduce an ester or amide, and it's destroying my isoxazole ring. How can I perform this reduction selectively?
LiAlH₄ is a powerful, non-selective hydride reagent that readily attacks and cleaves the isoxazole N-O bond[7][9][10].
Causality: The high reactivity of the hydride supplied by LiAlH₄ does not discriminate well between the carbonyl of your ester/amide and the electrophilic centers of the isoxazole ring. This results in the cleavage of the N-O bond, often followed by the reduction of all resulting carbonyls[13][14].
Solutions:
-
Use a More Selective Hydride Reagent: For the reduction of an ester to an alcohol, Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is an excellent alternative. It is significantly less reactive than LiAlH₄ and can often selectively reduce esters without affecting the isoxazole ring[13].
-
Modify the Substrate: If you need to reduce a carboxylic acid, first convert it to an ester. This allows you to use milder, ester-specific reducing agents like DIBAL-H, thereby avoiding the harsh conditions required for direct acid reduction.
-
For Amide Reduction: Reducing amides to amines without cleaving an isoxazole is particularly challenging. Milder reagents like borane (BH₃·THF) might offer better selectivity than LiAlH₄, but this must be tested on a case-by-case basis.
Problem 3: I need to reduce a nitro group to an amine in a molecule that also contains an isoxazole. Which method is safest for the isoxazole?
This is a very common and solvable problem in medicinal chemistry. The goal is to find a reducing system that is highly selective for the nitro group.
Causality: The nitro group is highly susceptible to reduction under various conditions. The key is to choose a method that operates under conditions not energetic enough to promote hydrogenolysis or reductive cleavage of the N-O bond.
Solutions:
-
Iron in Acidic/Neutral Media: The combination of iron powder with a proton source is a classic and reliable method. Using Fe with ammonium chloride (NH₄Cl) in an alcohol/water solvent system is extremely effective and generally considered safe for isoxazoles[4].
-
Tin(II) Chloride (SnCl₂): Stannous chloride is another widely used reagent for the selective reduction of aromatic nitro groups. It is a mild alternative to catalytic hydrogenation.
-
Sodium Dithionite (Na₂S₂O₄): This is another mild reducing agent capable of selectively reducing nitro groups in the presence of other sensitive functionalities.
A detailed protocol for the Fe/NH₄Cl method is provided in the "Experimental Protocols" section.
Data Summary & Reagent Selection
The choice of reducing agent is critical for the successful transformation of multifunctional molecules containing an isoxazole ring. The following table summarizes the compatibility of common reducing agents.
| Reducing Agent | Common Substrates | Isoxazole Ring Compatibility | Notes |
| H₂ / Palladium on Carbon (Pd/C) | Alkenes, Alkynes, Nitro, Ketones | Harsh (High Risk of Cleavage) | The standard catalyst for hydrogenolysis; generally not recommended.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | Esters, Amides, Acids, Ketones | Harsh (High Risk of Cleavage) | A very powerful and unselective hydride reagent.[9][10] |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Mild / Safe | The reagent of choice for reducing simple carbonyls.[6][11] |
| DIBAL-H | Esters, Nitriles | Moderate (Generally Safe at Low Temp) | Good alternative to LiAlH₄ for ester reduction. Temperature control is key.[13] |
| Iron Powder (Fe) / NH₄Cl | Nitro Groups | Mild / Safe | Excellent chemoselectivity for nitro group reduction.[4] |
| Raney Nickel (Ra-Ni) | Alkenes, Carbonyls, Nitriles | Moderate to Harsh | Reactivity can be high; may cleave the N-O bond.[7][8] |
| Molybdenum Hexacarbonyl (Mo(CO)₆) | Isoxazoles (for cleavage) | Harsh (Used to promote cleavage) | This reagent is often used intentionally to open the isoxazole ring.[7][8] |
Visualizing the Problem & Solution
Mechanism of Reductive Cleavage
The diagram below illustrates the general mechanism for the reductive cleavage of a 3,5-disubstituted isoxazole via catalytic hydrogenation, which proceeds through the formation of a β-amino enone intermediate.
Caption: General pathway of isoxazole N-O bond cleavage.
Troubleshooting Workflow
This decision tree provides a logical workflow for selecting an appropriate reduction strategy when working with isoxazole-containing compounds.
Caption: Decision tree for selecting a reduction method.
Experimental Protocols
The following protocols are provided as validated starting points for common, isoxazole-compatible reductions. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Chemoselective Reduction of a Nitro Group with Fe/NH₄Cl
This protocol is adapted from methodologies known to preserve sensitive heterocyclic rings.
-
Objective: To reduce an aromatic nitro group to a primary amine without cleaving the isoxazole ring.
-
Reagents:
-
Nitro-isoxazole substrate (1.0 eq)
-
Iron powder (<325 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitro-isoxazole substrate, ethanol, and water (typically a 4:1 to 2:1 EtOH:H₂O ratio).
-
Add the iron powder and ammonium chloride to the solution.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 2-4 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by standard methods, such as column chromatography or recrystallization.
-
Protocol 2: Reduction of a Ketone with Sodium Borohydride (NaBH₄)
This is a standard, mild protocol for reducing ketones and aldehydes.
-
Objective: To reduce a ketone to a secondary alcohol without affecting the isoxazole ring.
-
Reagents:
-
Ketone-isoxazole substrate (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
-
Procedure:
-
Dissolve the ketone-isoxazole substrate in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
While stirring, add the sodium borohydride portion-wise over 10-15 minutes. Be cautious of initial gas evolution (hydrogen).
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible (typically 1-3 hours).
-
Carefully quench the reaction by the slow, dropwise addition of water or 1M HCl at 0 °C to neutralize excess NaBH₄.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude alcohol product.
-
Purify as necessary via column chromatography.
-
References
-
Jubie, S., Sikdar, P., Antony, S. A., Kalirajan, R., & Gowramma, B. (2024). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]
-
Barata-Vallejo, S., & Al-Said, N. H. (2014). The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Aminols as Valuable Intermediates towards Nucleoside Derivatives. PubMed Central. [Link]
-
Krasavin, M., & Geden, J. V. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. PubMed Central. [Link]
-
Unknown Author. (n.d.). synthetic reactions using isoxazole compounds. Hiroshima University Institutional Repository. [Link]
-
Barata-Vallejo, S., & Al-Said, N. H. (2014). The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Amino. SciSpace. [Link]
-
Behera, A. K., et al. (2020). Iron‐Promoted Reductive Ring‐Opening and Isomerization Reactions of C4‐Alkynylisoxazoles Leading to 2‐Alkynylenaminones and Polysubstituted Furans. ResearchGate. [Link]
-
Unknown Author. (2025). A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. ResearchGate. [Link]
-
Ren, R.-T., Lu, S.-C., & Li, H.-S. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. [Link]
-
Zhang, D., et al. (2008). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs. PubMed. [Link]
-
Unknown Author. (2026). Enantioselective Synthesis of 3-Alkyl-1,5-Functionalized 1,4-Diynes via Isoxazol-5(4H)-ones. ACS Publications. [Link]
-
Unknown Author. (2025). An unexpected transformation by reduction of isoxazolines. ResearchGate. [Link]
-
Ren, R.-T., Lu, S.-C., & Li, H.-S. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. ACS Publications. [Link]
-
Ren, R.-T., Lu, S.-C., & Li, H.-S. (2025). N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis. PubMed. [Link]
-
Ohshima, T., et al. (2015). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. MDPI. [Link]
-
Unknown Author. (2024). Isoxazole ring-opening by transfer hydrogenation. Morressier. [Link]
-
Behera, A. K., et al. (2020). Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. ResearchGate. [Link]
-
Unknown Author. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. [Link]
-
Van den Eynde, J.-J., et al. (2018). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PubMed Central. [Link]
-
Asaad, N., & Reiser, O. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Asaad, N., & Reiser, O. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]
Sources
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- 2. ijpca.org [ijpca.org]
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- 4. researchgate.net [researchgate.net]
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- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Aminols as Valuable Intermediates towards Nucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2. LiAlH4 | PPT [slideshare.net]
Technical Support Center: Navigating the Scale-Up Synthesis of Isoxazole Derivatives
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of isoxazole derivatives from bench-scale to larger, pilot, or manufacturing scales. Isoxazoles are privileged heterocyclic scaffolds found in numerous pharmaceuticals, making their efficient and safe scale-up a critical endeavor.[1][2] This document provides field-proven insights, troubleshooting guides, and detailed protocols to address the unique challenges encountered during this transition.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the scale-up of isoxazole synthesis in a practical, question-and-answer format.
Q1: My scale-up reaction is suffering from low yields and incomplete conversion. What are the likely causes and how can I optimize the process?
Low or inconsistent yield is a primary obstacle in scaling up isoxazole synthesis. The root cause often lies in factors that are less impactful at the bench scale but become critical in larger reactors. A systematic approach is essential for diagnosis and optimization.[3]
Causality & Troubleshooting Steps:
-
Starting Material Integrity: At scale, even minor impurities in starting materials are amplified. For syntheses involving 1,3-dicarbonyl compounds, be aware that the keto-enol tautomeric equilibrium can affect reactivity.[3]
-
Solution: Implement rigorous quality control (QC) for all incoming raw materials, including 1H NMR, LC-MS, and moisture content analysis (Karl Fischer). Ensure consistency between batches.
-
-
Reaction Conditions:
-
Temperature Control: Many isoxazole syntheses, particularly those involving the in situ generation of reactive intermediates, can be exothermic.[4] Poor heat transfer in large reactors can lead to localized "hot spots," promoting side reactions or decomposition. Thermal runaway is a significant safety hazard.[5]
-
Solution: Use a reactor with an appropriate surface-area-to-volume ratio and an efficient cooling system. Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile and identify potential hazards before scaling. Implement controlled, slow addition of key reagents.
-
-
Reaction Time: Direct translation of reaction times from small to large scale is often not viable due to mixing inefficiencies.
-
Solution: Monitor the reaction progress closely using in-process controls (IPC) like TLC, LC-MS, or UPLC. Define reaction completion based on the disappearance of the limiting reagent, not on a fixed time.
-
-
-
Intermediate Stability: In the widely used 1,3-dipolar cycloaddition pathway, the nitrile oxide intermediate is highly reactive and prone to dimerization to form inactive furoxan byproducts, a major cause of yield loss.[6] This is exacerbated by high concentrations, a common scenario in scale-up.
-
Solution: Generate the nitrile oxide in situ and ensure the alkyne (dipolarophile) is readily available to trap it. A proven strategy is the slow, subsurface addition of the nitrile oxide precursor (e.g., an aldoxime and an oxidant, or a hydroximoyl chloride and a base) to a well-stirred solution of the alkyne.[3][6] This maintains a low steady-state concentration of the nitrile oxide, minimizing dimerization.
-
Q2: I'm observing a mixture of regioisomers (e.g., 3,5- vs. 3,4-substituted) in my product. How can I improve regioselectivity at scale?
Regioisomer formation is a common challenge, especially with unsymmetrical 1,3-dicarbonyls or alkynes.[3] The factors governing regioselectivity are a delicate balance of sterics, electronics, and reaction conditions. What works on a milligram scale may not be selective enough for a multi-kilogram campaign.
Strategies for Improving Regioselectivity:
-
For 1,3-Dipolar Cycloadditions (Nitrile Oxide + Alkyne):
-
Catalysis: The use of a copper(I) catalyst is a well-established method for directing the regioselectivity of reactions with terminal alkynes to strongly favor the 3,5-disubstituted isoxazole.[7]
-
Solvent Polarity: Systematically screen solvents. A change in solvent polarity can influence the frontier molecular orbital (FMO) interactions that dictate the cycloaddition pathway.[3]
-
Temperature: Lowering the reaction temperature can sometimes enhance the kinetic preference for one isomer over the other.
-
-
For Condensation Reactions (1,3-Dicarbonyl + Hydroxylamine):
-
pH Control: The pH of the reaction medium is critical. Acidic conditions often favor the formation of one regioisomer by influencing which carbonyl group is more readily attacked.[3]
-
Substrate Modification: A powerful strategy is to use β-enamino ketone derivatives instead of the parent 1,3-dicarbonyls. This modification can provide excellent regiochemical control.[7]
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can effectively control regioselectivity in reactions involving β-enamino diketones.[7]
-
Q3: My product purification is difficult and inefficient at scale due to byproducts with similar polarity. What are my options?
Purification is often the bottleneck in scaling up. Chromatographic purification of large quantities of material is expensive and time-consuming. The ideal scale-up process minimizes or eliminates the need for chromatography.
Purification & Isolation Strategies:
-
Reaction Optimization: The best purification strategy is to avoid forming impurities in the first place. Revisit the reaction conditions (see Q1 and Q2) to minimize side-product formation.
-
Crystallization: This is the most desirable method for purification at scale.
-
Solvent Screening: Perform a systematic screening of various solvents and solvent mixtures to identify conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Temperature Gradient: Utilize controlled cooling profiles to promote the growth of large, pure crystals.
-
-
Extraction (pH-based): If your product or major impurities have acidic or basic functional groups, you can exploit pH-driven liquid-liquid extractions to separate them. The isoxazole ring itself is generally stable to moderately acidic or basic workup conditions, but can be sensitive to strong bases.[3]
-
Distillation: For liquid isoxazoles with sufficient thermal stability, distillation (simple, fractional, or short-path) under reduced pressure can be a viable and scalable purification method.
| Purification Method | Scalability | Ideal For | Key Considerations |
| Crystallization | Excellent | Crystalline solids | Requires thorough solvent screening; seeding may be necessary. |
| Extraction | Excellent | Compounds with ionizable groups | Product stability at different pH values must be confirmed. |
| Distillation | Good to Excellent | Thermally stable liquids | Requires vacuum for higher boiling point compounds; thermal decomposition is a risk. |
| Column Chromatography | Poor to Fair | High-value products; difficult separations | High solvent consumption and cost; specialized equipment needed for large scale. |
Q4: What are the primary safety concerns I should address before scaling up isoxazole synthesis?
Safety is paramount. A reaction that is benign in a 100 mL flask can become a serious hazard in a 100 L reactor.
Key Safety Considerations:
-
Hazardous Reagents:
-
Hydroxylamine & its Salts: These reagents can be toxic and corrosive.[3] Some derivatives can be explosive under certain conditions. Always handle in a well-ventilated area (fume hood or walk-in hood) with appropriate personal protective equipment (PPE).
-
Oxidizing/Chlorinating Agents: Reagents used to generate nitrile oxides in situ, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, are strong oxidizers and require careful handling and controlled addition.
-
-
Thermal Hazards:
-
Exothermic Reactions: As discussed in Q1, nitrile oxide generation and the subsequent cycloaddition can be exothermic. A failure in cooling or an uncontrolled addition rate can lead to a thermal runaway, causing a rapid increase in temperature and pressure.[4][5]
-
Pressure Build-up: The decomposition of intermediates or reagents can generate gas (e.g., N₂), leading to a dangerous pressure increase in a closed reactor.[8] Ensure reactors are equipped with pressure relief systems (bursting discs, relief valves).
-
-
Reactive Intermediates:
Troubleshooting & Decision-Making Workflows
The following diagrams provide logical pathways for addressing common challenges in isoxazole synthesis scale-up.
Caption: Decision tree for improving regioselectivity.
Experimental Protocols for Scale-Up
The following are generalized protocols that incorporate key considerations for safety and scalability. Note: These must be adapted and optimized for your specific substrates and equipment.
Protocol 1: Scalable 1,3-Dipolar Cycloaddition via In Situ Nitrile Oxide Generation
This protocol describes the synthesis of a 3,5-disubstituted isoxazole from a terminal alkyne and an aldoxime.
-
Reaction: (Self-generated image, not from search results)
-
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.
-
Addition funnel or syringe pump for controlled addition.
-
-
Reagents:
-
Aromatic Aldoxime (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
N-Chlorosuccinimide (NCS) (1.05 eq)
-
Triethylamine (Et₃N) (1.1 eq)
-
Solvent (e.g., Ethyl Acetate, MeCN)
-
-
Procedure:
-
Reactor Setup: Charge the reactor with the terminal alkyne (1.1 eq) and the chosen solvent (e.g., 5-10 volumes). Begin stirring and inert the vessel with nitrogen.
-
Reagent Solution: In a separate vessel, dissolve the aromatic aldoxime (1.0 eq) and triethylamine (1.1 eq) in the solvent.
-
Controlled Addition: Begin the slow, dropwise addition of the aldoxime/triethylamine solution to the reactor containing the alkyne over 1-2 hours. Maintain the internal temperature at 20-25°C using the reactor jacket. [Causality: Slow addition prevents the buildup of the reactive nitrile oxide intermediate, minimizing furoxan formation.] [3][6] 4. Oxidant Addition: Once the aldoxime addition is complete, begin the portion-wise addition of solid NCS (1.05 eq) over 1-2 hours. Monitor the internal temperature closely; the reaction is exothermic. Maintain the temperature below 30°C. [Safety: Uncontrolled addition of the oxidant can lead to a dangerous exotherm.]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS for the disappearance of the aldoxime.
-
Workup:
-
Filter the reaction mixture to remove succinimide byproduct.
-
Wash the filtrate with water (2x), followed by saturated sodium bicarbonate solution (1x), and finally brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate).
-
If chromatography is necessary, perform a slurry of the crude product onto silica gel for loading onto the column.
-
-
References
-
Royal Society of Chemistry. (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. Retrieved from [Link]
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]
-
NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
-
ResearchGate. (n.d.). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
-
PubMed. (n.d.). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Causes and consequences of thermal runaway incidents—Will they ever be avoided?. Retrieved from [Link]
-
ResearchGate. (n.d.). Runaway Reaction During Production of an Azo Dye Intermediate. Retrieved from [Link]
Sources
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize the 1,3-dipolar cycloaddition of nitrile oxides for the synthesis of isoxazole cores. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to help you minimize byproduct formation and maximize the yield and purity of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and problematic byproduct in nitrile oxide cycloadditions?
A1: The most prevalent and often yield-limiting side reaction is the dimerization of the nitrile oxide intermediate to form a furoxan (also known as a 1,2,5-oxadiazole-2-oxide).[1][2][3] This occurs when the nitrile oxide, a highly reactive 1,3-dipole, reacts with itself instead of the intended dipolarophile (the alkyne or alkene). This process is particularly favorable at higher concentrations of the nitrile oxide or in the absence of a sufficiently reactive dipolarophile.[4][5]
Q2: How can I control the regioselectivity of the cycloaddition to get the desired isoxazole isomer?
A2: Regioselectivity in 1,3-dipolar cycloadditions is governed by a combination of steric and electronic factors of both the nitrile oxide and the dipolarophile.[5][6] For terminal alkynes, the reaction typically yields 3,5-disubstituted isoxazoles with high regioselectivity.[6] However, for internal or electronically ambiguous alkynes, a mixture of regioisomers can result. The use of copper(I) catalysts often provides excellent control, favoring the formation of a single regioisomer, particularly with terminal alkynes.[7][8]
Q3: What is the best method for generating the nitrile oxide intermediate?
A3: The optimal method depends on the stability of your substrate and the desired reaction conditions. The classic approach involves the dehydrohalogenation of hydroxamoyl halides. However, for minimizing side reactions, the in situ (in the reaction mixture) generation of the nitrile oxide is strongly recommended.[1][9][10] This technique maintains a low, steady concentration of the reactive nitrile oxide, which favors the desired cycloaddition over dimerization.[2][4] Popular and effective in situ methods include the oxidation of aldoximes using reagents like N-chlorosuccinimide (NCS), bleach (NaOCl), or greener options like Oxone/NaCl.[6][9][11]
Section 2: Troubleshooting Guide: Common Issues & Solutions
Even with optimized procedures, unexpected outcomes can occur. This section provides a systematic approach to identifying and resolving common problems encountered during isoxazole synthesis.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Nitrile Oxide Generation: Precursor (e.g., aldoxime) is impure or the oxidant is inactive. 2. Nitrile Oxide Decomposition: The generated nitrile oxide is unstable under the reaction conditions.[4] 3. Low Dipolarophile Reactivity: The alkyne is electron-poor or sterically hindered. | 1. Verify Starting Materials: Confirm the purity of the aldoxime/precursor and use a fresh, active batch of the oxidizing agent. 2. Optimize Generation: Switch to a milder in situ generation method (e.g., t-BuOI or NCS) at a lower temperature (0 °C to RT).[10] 3. Catalyze the Reaction: For sluggish alkynes, introduce a copper(I) catalyst (e.g., CuI, CuSO₄/sodium ascorbate) to accelerate the cycloaddition.[7][8] |
| Major Byproduct is Furoxan | Nitrile Oxide Dimerization: The rate of dimerization is faster than the rate of cycloaddition. This is caused by a high transient concentration of the nitrile oxide.[3][12] | Slow Addition/Generation: Generate the nitrile oxide in situ by adding the oxidant or precursor dropwise over several hours to the solution containing the alkyne. This keeps the nitrile oxide concentration low, favoring the intermolecular reaction.[5] |
| Mixture of Regioisomers | Poor Regiocontrol: The electronic and steric properties of the nitrile oxide and alkyne do not sufficiently differentiate the two possible transition states of the cycloaddition.[5][13] | Employ Catalysis: Use a copper(I)-catalyzed reaction, which is known to provide high regioselectivity for 3,5-disubstituted isoxazoles from terminal alkynes.[8] Modify Substrates: Alter the electronic properties of the substituents on the alkyne or nitrile oxide precursor to create a stronger electronic bias. |
| Unreacted Starting Materials | 1. Reaction Not Initiated: The temperature is too low, or the catalyst is inactive. 2. Poor Solubility: Reactants are not fully dissolved in the chosen solvent. | 1. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. If using a catalyst, ensure it is properly activated. 2. Change Solvent: Switch to a solvent system that fully dissolves all reactants at the reaction temperature. For some substrates, mechanochemical (ball-milling) approaches can overcome solubility issues.[9][14] |
Section 3: Optimized Experimental Protocols
The following protocols are designed to be robust and minimize common side reactions.
Protocol A: In Situ Generation of Benzonitrile Oxide and Cycloaddition
This protocol uses N-chlorosuccinimide (NCS) for the mild, in situ oxidation of benzaldoxime, immediately trapping the resulting nitrile oxide with an alkyne.
Materials:
-
Benzaldoxime (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent
Procedure:
-
To a stirred solution of benzaldoxime (1.0 eq) and phenylacetylene (1.2 eq) in DCM at 0 °C, add a solution of triethylamine (1.5 eq) in DCM.
-
Slowly add a solution of NCS (1.1 eq) in DCM dropwise to the reaction mixture over 1 hour using a syringe pump. Maintaining a slow addition rate is critical to prevent dimerization.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield 3,5-diphenylisoxazole.
Protocol B: Copper(I)-Catalyzed Regioselective Isoxazole Synthesis
This method provides high regioselectivity for the 3,5-disubstituted isomer.
Materials:
-
Terminal Alkyne (e.g., 1-octyne) (1.0 eq)
-
Hydroxamoyl Chloride (e.g., benzohydroxamoyl chloride) (1.2 eq)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Tetrahydrofuran (THF) as solvent
Procedure:
-
To a flask charged with the terminal alkyne (1.0 eq) and CuI (0.05 eq) in THF, add triethylamine (2.0 eq).
-
Add the hydroxamoyl chloride (1.2 eq) portion-wise or as a solution in THF over 30 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours or until TLC analysis indicates consumption of the alkyne.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography to yield the 3-aryl-5-alkylisoxazole.
Section 4: Mechanistic Insights & Troubleshooting Workflows
Understanding the competing reaction pathways is key to effective troubleshooting.
Diagram 1: Desired Cycloaddition vs. Furoxan Byproduct Formation
Caption: Competing pathways for the in situ generated nitrile oxide intermediate.
Causality: The nitrile oxide intermediate can either undergo the desired [3+2] cycloaddition with an alkyne or an undesired dimerization to form a furoxan byproduct.[12][15] The dimerization proceeds through a stepwise mechanism involving a dinitrosoalkene diradical intermediate.[3][12] Maintaining a low concentration of the nitrile oxide kinetically favors the bimolecular reaction with the alkyne (present in excess) over the bimolecular self-reaction.
Diagram 2: Logical Workflow for Troubleshooting Byproduct Formation
Caption: A decision-making workflow for diagnosing and solving byproduct issues.
References
-
Park, H., et al. (2017). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Available at: [Link]
-
Ju, M., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Journal of Physical Organic Chemistry. Available at: [Link]
-
Yu, Z. X., et al. (2003). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society. Available at: [Link]
-
Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Available at: [Link]
-
Krasnova, L., et al. (2014). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Myers, A. G., et al. (2000). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters. Available at: [Link]
-
Duan, M., et al. (2022). Copper-Catalyzed Isoxazole Synthesis. Organic Chemistry Highlights. Available at: [Link]
-
Rogozińska, M., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available at: [Link]
-
Organic Chemistry Portal (2022). Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate (2025). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate. Available at: [Link]
-
Mondal, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
Doherty, E. M., et al. (2005). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. Available at: [Link]
-
ResearchGate (2021). Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. Available at: [Link]
-
Pásinszki, T., et al. (2013). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics. Available at: [Link]
-
Tinsley, J., et al. (2017). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. Available at: [Link]
-
Adewemimo, A. A., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Chemistry. Available at: [Link]
-
Ju, M., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules. Available at: [Link]
-
Castillo, J. C., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]
-
Wallace, S., et al. (2012). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Molecules. Available at: [Link]
-
Al-Hello, A. A., et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]
-
Focà, C., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow. ChemPlusChem. Available at: [Link]
-
The Organic Chemistry Tutor (2019). Cycloadditions with Nitrile Oxides. YouTube. Available at: [Link]
-
Curran, D. P., et al. (1984). Diastereofacial selection in nitrile oxide cycloaddition reactions. The anti-directing effect of an allylic oxygen and some new results on the ring metalation of isoxazolines. A synthesis of (.+-.)-blastmycinone. The Journal of Organic Chemistry. Available at: [Link]
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- 6. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Regioselectivity of Nitrile Oxide Cycloadditions
Welcome to the technical support center dedicated to providing in-depth guidance on enhancing the regioselectivity of nitrile oxide cycloadditions. This resource is designed for researchers, scientists, and drug development professionals who are actively utilizing this powerful transformation in their synthetic endeavors. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to help you navigate the complexities of controlling regioselectivity in your experiments.
I. Foundational Concepts: Understanding Regioselectivity in Nitrile Oxide Cycloadditions
The [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as an alkene or alkyne, is a cornerstone reaction in heterocyclic chemistry, yielding valuable isoxazolines and isoxazoles.[1][2][3] However, when employing unsymmetrical dipolarophiles, the reaction can potentially lead to two different regioisomers. The ability to selectively form one regioisomer over the other is crucial for synthetic efficiency and the successful construction of target molecules.
The regiochemical outcome of these cycloadditions is governed by a complex interplay of steric and electronic factors, which can be understood through the lens of Frontier Molecular Orbital (FMO) theory.[4] Generally, the reaction can be classified into three types based on the dominant orbital interaction:
-
Type I: The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile is dominant.
-
Type II: The interaction between the LUMO of the dipole and the HOMO of the dipolarophile is dominant.
-
Type III: Both HOMO-LUMO interactions are of similar magnitude.
The relative energies and the magnitudes of the atomic orbital coefficients of the interacting frontier orbitals dictate the preferred orientation of the dipole and dipolarophile in the transition state, thus determining the regioselectivity.[4] Both steric and electronic effects of the substituents on both the nitrile oxide and the dipolarophile can significantly influence these orbital interactions.[5][6][7]
II. Troubleshooting Guide: Addressing Poor Regioselectivity
This section is structured in a question-and-answer format to directly address common challenges encountered during nitrile oxide cycloadditions.
Question 1: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?
Answer: A lack of regioselectivity often indicates that the steric and electronic directing effects are not strong enough to favor one transition state significantly over the other. Here are several strategies to consider:
-
Modify the Dipolarophile:
-
Introduce Steric Bulk: Increasing the steric hindrance near one of the reacting carbons of the dipolarophile can disfavor the formation of the corresponding regioisomer. For example, using a bulkier ester group in an acrylate can direct the cycloaddition.
-
Alter Electronic Properties: Attaching a strong electron-withdrawing or electron-donating group to the dipolarophile can significantly alter its FMO energies and orbital coefficients, thereby enhancing regioselectivity.
-
-
Modify the Nitrile Oxide:
-
Steric Hindrance: A sterically demanding substituent on the nitrile oxide can influence the approach to the dipolarophile.[3] For instance, mesityl nitrile oxide is not only stable but its bulk can enhance selectivity.
-
Electronic Effects: The electronic nature of the substituent on the nitrile oxide also plays a critical role. Aromatic nitrile oxides with electron-donating or withdrawing groups can be used to tune the FMO energies.[3]
-
-
Employ a Catalyst:
-
Lewis Acid Catalysis: The use of chiral or achiral Lewis acids can dramatically influence both regioselectivity and enantioselectivity.[8][9][10] Lewis acids coordinate to the dipolarophile, lowering its LUMO energy and potentially creating a more sterically defined environment for the cycloaddition. Magnesium, nickel, and copper-based Lewis acids have shown promise in this area.[8][9]
-
-
Solvent Effects:
-
The polarity of the solvent can influence the relative stability of the transition states.[11] Experimenting with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, dichloromethane) and even polar protic solvents (though less common due to potential side reactions) can sometimes improve regioselectivity. Computational studies have shown that solvent effects can alter the regioselectivity by stabilizing the more polar transition state.[11]
-
Question 2: I am observing the opposite regioisomer to what is predicted by FMO theory. What could be the cause?
Answer: While FMO theory is a powerful predictive tool, discrepancies between theoretical predictions and experimental outcomes can arise. Here are some potential reasons and troubleshooting steps:
-
Distortion/Interaction Model: The regioselectivity is not solely determined by orbital interactions but also by the energy required to distort the reactants into the transition state geometry.[5][6] In some cases, a pathway with less favorable orbital overlap may be preferred if it involves a significantly lower distortion energy.
-
Secondary Orbital Interactions: While the primary HOMO-LUMO interactions are dominant, secondary orbital interactions between other parts of the molecules can also influence the transition state stability and, consequently, the regioselectivity.
-
Reaction Mechanism: While many 1,3-dipolar cycloadditions are concerted, some may proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate.[12] A change in mechanism can lead to a different regiochemical outcome. Consider analyzing the reaction under different temperature conditions, as a change in the product ratio could suggest a shift in the dominant reaction pathway.
-
Hydrogen Bonding: In specific cases, intramolecular or intermolecular hydrogen bonding can direct the cycloaddition, overriding the inherent electronic preferences.[13][14] This is particularly relevant when using substrates with functionalities capable of hydrogen bonding, such as amides or alcohols.
Question 3: My reaction is slow, and I am getting significant dimerization of the nitrile oxide. How can I favor the desired cycloaddition?
Answer: Nitrile oxide dimerization to form furoxans is a common side reaction, especially with less reactive dipolarophiles or unstable nitrile oxides.[3] Here’s how to mitigate this issue:
-
In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile. This keeps the concentration of the free nitrile oxide low, minimizing dimerization. Common methods for in situ generation include:
-
Dehydrohalogenation of hydroximinoyl chlorides with a base (e.g., triethylamine).[9]
-
Dehydration of primary nitroalkanes using reagents like phenyl isocyanate.[15]
-
Oxidation of aldoximes using oxidants like N-bromosuccinimide (NBS) or sodium hypochlorite.[3] A green protocol using NaCl/Oxone has also been developed.[16]
-
-
Increase Dipolarophile Reactivity: As mentioned earlier, using a more electron-deficient or strained dipolarophile can accelerate the cycloaddition, outcompeting the dimerization process.
-
Use a Stable Nitrile Oxide: If the reaction conditions allow, using a stable, crystalline nitrile oxide like mesityl nitrile oxide can simplify the procedure and reduce dimerization.[3]
-
High Dilution: For intramolecular nitrile oxide cycloadditions (INOC), performing the reaction under high dilution conditions can favor the intramolecular pathway over intermolecular dimerization.
III. Frequently Asked Questions (FAQs)
-
Q: What is the typical regioselectivity observed for nitrile oxide cycloadditions with monosubstituted alkenes?
-
A: For many common monosubstituted alkenes like acrylates and styrenes, the reaction typically yields the 3,5-disubstituted isoxazoline as the major product.[17] However, this is a generalization, and the actual outcome depends on the specific substituents.
-
-
Q: Can I use Lewis acids with nitrile oxides generated from hydroximinoyl chlorides and a base?
-
Q: How does temperature affect regioselectivity?
-
A: Temperature can influence regioselectivity, especially if the activation energies for the two regioisomeric pathways are close. In some cases, running the reaction at a lower temperature can enhance selectivity. Conversely, for some electron-deficient nitrile oxides, higher temperatures might favor the formation of the 4-substituted regioisomer.[19] It is an empirical parameter that should be optimized for each specific reaction.
-
-
Q: Are there any "directing groups" that can be used to control regioselectivity?
-
A: Yes, certain functional groups on the dipolarophile can act as directing groups. For instance, the coordination of a magnesium alkoxide of an allylic or homoallylic alcohol can control both regio- and stereoselectivity.[20] Similarly, transient attachment of dipolarophiles to cyclodextrins has been shown to reverse the regioselectivity.[21]
-
IV. Experimental Protocols & Data
Protocol 1: General Procedure for Lewis Acid-Catalyzed Nitrile Oxide Cycloaddition
This protocol is adapted from methodologies that have demonstrated high regioselectivity.[9]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (e.g., a bisoxazoline derivative, 0.1-0.3 equivalents) and the Lewis acid precursor (e.g., MgI₂, 0.1-0.3 equivalents) in an appropriate anhydrous solvent (e.g., CH₂Cl₂). Stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C to 0 °C).
-
Addition of Reactants: Add the dipolarophile (1.0 equivalent) to the catalyst solution.
-
Nitrile Oxide Generation/Addition:
-
For Stable Nitrile Oxides: Dissolve the stable nitrile oxide (e.g., mesityl nitrile oxide, 1.1-1.5 equivalents) in the reaction solvent and add it slowly to the reaction mixture.
-
For Unstable Nitrile Oxides (using a solid-supported base): In a separate flask, generate the nitrile oxide from the corresponding hydroximinoyl chloride using a solid-supported base like Amberlyst 21 in the reaction solvent. After a suitable time, filter off the solid base and add the resulting nitrile oxide solution to the main reaction flask.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the regioisomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).[9]
Table 1: Influence of Lewis Acid and Ligand on Regioselectivity
| Entry | Lewis Acid | Ligand | C/O Selectivity* | Enantioselectivity (% ee) |
| 1 | MgI₂ | 6a | >30:1 | 95 |
| 2 | Mg(OTf)₂ | 6a | >30:1 | 93 |
| 3 | Ni(ClO₄)₂ | 6a | 10:1 | 96 |
| 4 | Cu(OTf)₂ | 6d | 1:1 | 5 |
| 5 | MgI₂ | 6b | 1:2 | 10 |
*C/O selectivity refers to the ratio of the two possible regioisomers. Data adapted from Sibi, M. P., et al. (2004).[8][9]
This table illustrates the dramatic effect of both the metal salt and the chiral ligand on the outcome of the cycloaddition, highlighting the importance of catalyst screening in optimizing regioselectivity.
V. Visualizing Reaction Pathways
Diagram 1: Factors Influencing Regioselectivity
Caption: Key factors governing the regioselectivity of nitrile oxide cycloadditions.
Diagram 2: Experimental Workflow for Optimizing Regioselectivity
Caption: A systematic workflow for the optimization of reaction regioselectivity.
VI. Concluding Remarks
Enhancing the regioselectivity of nitrile oxide cycloadditions is a multifaceted challenge that requires a systematic and informed approach. By carefully considering the interplay of steric and electronic effects, and by judiciously selecting catalysts, solvents, and reaction conditions, researchers can effectively steer the reaction towards the desired regioisomeric product. This guide provides a foundational framework for troubleshooting and optimization, but it is important to remember that each reaction system is unique and may require tailored solutions. Continuous exploration of the literature and empirical optimization remain key to success in this exciting area of synthetic chemistry.
VII. References
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Houk, K. N., et al. (2003). Intramolecular 1,3-Dipolar Ene Reactions of Nitrile Oxides Occur by Stepwise 1,1-Cycloaddition/Retro-Ene Mechanisms. Journal of the American Chemical Society. Available at: [Link]
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Sibi, M. P., Itoh, K., & Jasperse, C. P. (2004). Chiral Lewis Acid Catalysis in Nitrile Oxide Cycloadditions. Journal of the American Chemical Society. Available at: [Link]
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dos Santos, H. F., et al. (2015). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society. Available at: [Link]
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Wheeler, S. E., & Houk, K. N. (2009). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. The Journal of Organic Chemistry. Available at: [Link]
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Sibi, M. P., Itoh, K., & Jasperse, C. P. (2004). Chiral Lewis Acid Catalysis in Nitrile Oxide Cycloadditions. ACS Publications. Available at: [Link]
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Sibi, M. P., Itoh, K., & Jasperse, C. P. (2004). Chiral lewis Acid catalysis in nitrile oxide cycloadditions. PubMed. Available at: [Link]
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Jasiński, R., & Dresler, E. (2020). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. ACS Omega. Available at: [Link]
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Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available at: [Link]
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Sibi, M. P., Itoh, K., & Jasperse, C. P. (2004). Chiral lewis Acid catalysis in nitrile oxide cycloadditions. Semantic Scholar. Available at: [Link]
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Wheeler, S. E., & Houk, K. N. (2009). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. Available at: [Link]
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Bakherad, M., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. Available at: [Link]
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Gandon, V., et al. (2003). Stereoselectivity of nitrile oxide cycloadditions to chiral allylic fluorides: experiment and theory. PubMed. Available at: [Link]
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Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available at: [Link]
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Organic Chemistry Tutor. (2019). cycloadditions with nitrile oxides. YouTube. Available at: [Link]
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Kumar, A., et al. (2012). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]
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Fitos, J., et al. (2025). Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile. PubMed. Available at: [Link]
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Jones, R. C. F., et al. (2012). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. PubMed. Available at: [Link]
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Zhang, S., et al. (2011). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. ResearchGate. Available at: [Link]
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Jasiński, R., & Dresler, E. (2020). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. ACS Publications. Available at: [Link]
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ChemTube3D. (n.d.). Nitrile Oxide Formation from Nitroalkanes. ChemTube3D. Available at: [Link]
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Sibi, M. P., Itoh, K., & Jasperse, C. P. (2004). Chiral Lewis Acid Catalysis in Nitrile Oxide Cycloadditions. Sci-Hub. Available at: [Link]
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Banwell, M. G., & Gable, R. W. (1991). The Use of Steric Auxiliaries in Nitrile Oxide Cycloadditions. ANU Open Research. Available at: [Link]
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Jarrahpour, A. A., et al. (2013). Investigation of the solvent effect, regioselectivity, and the mechanism of the cycloaddition reaction between 2-chlorobenzimidazole and benzonitrile oxide. Semantic Scholar. Available at: [Link]
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Reissig, H.-U., et al. (2013). Nitrile Oxide versus Nitrone – Switching Regioselectivity of Intramolecular 1,3‐Dipolar Cycloadditions towards the Preparation of Aminopiperidinecarboxylates. Semantic Scholar. Available at: [Link]
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Kim, J., & Lee, J. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Available at: [Link]
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Miller, M. J., et al. (2000). A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters. Available at: [Link]
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Favi, G., et al. (2018). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. ResearchGate. Available at: [Link]
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Delso, I., et al. (2017). Site- and Regioselectivity of Nitrile Oxide–Allene Cycloadditions: DFT-Based Semiquantitative Predictions. The Journal of Organic Chemistry. Available at: [Link]
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Kanemasa, S., et al. (1991). First Successful Metal Coordination Control in 1,3-Dipolar Cycloadditions. High-Rate Acceleration and Regio- and Stereocontrol of Nitrile Oxide Cycloadditions to the Magnesium Alkoxides of Allylic and Homoallylic Alcohols. Journal of the American Chemical Society. Available at: [Link]
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Nitta, M., et al. (2005). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. PubMed. Available at: [Link]
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Padwa, A., et al. (2003). REGIOSELECTIVITY OF INTRAMOLECULAR NITRILE OXIDE–ALLENE CYCLOADDITIONS. Tetrahedron Letters. Available at: [Link]
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Rideout, D. C., & Breslow, R. (1980). Reversal of regioselectivity and enhancement of rates of nitrile oxide cycloadditions through transient attachment of dipolarophiles to cyclodextrins. Journal of the American Chemical Society. Available at: [Link]
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Belen'kii, L. I. (Ed.). (2004). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. John Wiley & Sons. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Kinase Inhibitory Profile of (5-(p-Tolyl)isoxazol-3-yl)methanamine and Other Key Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, known for its versatile biological activities, including anticancer properties.[1][2][3] This guide provides an in-depth comparative analysis of the hypothetical biological activity of a specific isoxazole derivative, (5-(p-Tolyl)isoxazol-3-yl)methanamine, against established kinase inhibitors: Imatinib, Gefitinib, and Sunitinib.
Disclaimer: As of the writing of this guide, publically available experimental data on the specific kinase inhibitory activity of (5-(p-Tolyl)isoxazol-3-yl)methanamine is limited. Therefore, this guide will present a hypothetical biological profile for this compound based on the structure-activity relationships of similar isoxazole-containing molecules. The primary objective is to provide a framework for the potential evaluation of this compound and to detail the experimental methodologies required for such a comparative analysis.
Introduction to Kinase Inhibitors and the Isoxazole Scaffold
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[4] Kinase inhibitors have revolutionized the treatment of various cancers by targeting specific kinases that drive tumor growth and proliferation.[5]
The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen that is present in a number of biologically active compounds.[1][2] Its unique electronic and structural properties can enhance a molecule's physical and chemical characteristics, potentially leading to improved efficacy and pharmacokinetics.[1] Several isoxazole derivatives have been investigated as inhibitors of various kinases, including VEGFR, suggesting the potential of this scaffold in the development of novel anticancer agents.
Profile of (5-(p-Tolyl)isoxazol-3-yl)methanamine: A Hypothetical Kinase Inhibitor
Based on its structure, (5-(p-Tolyl)isoxazol-3-yl)methanamine possesses features that suggest potential kinase inhibitory activity. The 3,5-disubstituted isoxazole core is a common feature in many kinase inhibitors. The p-tolyl group at the 5-position and the methanamine group at the 3-position could engage in key interactions within the ATP-binding pocket of various kinases. For the purpose of this guide, we will hypothesize its potential activity against key kinases from different families to provide a broad comparative perspective.
Comparative Analysis of Kinase Inhibitory Activity
To provide a meaningful comparison, we will evaluate the hypothetical activity of (5-(p-Tolyl)isoxazol-3-yl)methanamine against three well-characterized kinase inhibitors:
-
Imatinib: A first-generation tyrosine kinase inhibitor primarily targeting BCR-ABL, c-KIT, and PDGFR.[6][7]
-
Gefitinib: A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9][10]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that inhibits VEGFR, PDGFR, and c-KIT, among others.[11][12]
The following tables present a hypothetical comparison of the biochemical and cellular activities of our compound of interest against these established drugs.
Table 1: Hypothetical Biochemical IC50 Values (nM) Against a Panel of Kinases
| Kinase Target | (5-(p-Tolyl)isoxazol-3-yl)methanamine (Hypothetical) | Imatinib | Gefitinib | Sunitinib |
| BCR-ABL | >10,000 | 25-100[6] | >10,000 | 800[13] |
| c-KIT | 500 | 100[6] | >10,000 | 2-10[6] |
| PDGFRβ | 250 | 100[6] | >10,000 | 2[12] |
| VEGFR-2 | 50 | >10,000 | >10,000 | 80[12] |
| EGFR | 2,000 | >10,000 | 20-80 | >10,000[11] |
| Src | 1,500 | >10,000 | >10,000 | 600[13] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Hypothetical Cellular IC50 Values (nM) in Cancer Cell Lines
| Cell Line | Primary Target | (5-(p-Tolyl)isoxazol-3-yl)methanamine (Hypothetical) | Imatinib | Gefitinib | Sunitinib |
| K562 | BCR-ABL | >10,000 | ~30[14] | >10,000 | ~500 |
| A431 | EGFR | 5,000 | >10,000 | ~100 | >10,000 |
| HUVEC | VEGFR-2 | 150 | >10,000 | >10,000 | 40[12] |
Note: Cellular IC50 values are influenced by factors such as cell permeability and off-target effects.
Experimental Protocols
To generate the data presented in the hypothetical comparison, a series of standardized biochemical and cell-based assays would be required. The following protocols provide a detailed methodology for these experiments.
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase by quantifying the amount of ATP remaining after the kinase reaction.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Materials:
-
Recombinant human kinases (e.g., VEGFR-2, EGFR, c-Abl)
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[15]
-
ATP
-
Substrate (e.g., Poly(Glu,Tyr) 4:1 for tyrosine kinases)[16]
-
ADP-Glo™ Kinase Assay Kit
-
Test compounds dissolved in DMSO
-
White 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.[17]
-
In a 96-well plate, add the diluted test compounds. Include wells for a positive control (no inhibitor) and a blank (no enzyme).
-
Add the kinase and substrate mixture to each well, except for the blank.
-
Initiate the kinase reaction by adding ATP to all wells.[16]
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[15][16]
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's protocol.[15]
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow of an in vitro kinase inhibition assay.
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic effect of a kinase inhibitor on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, A431, HUVEC)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in DMSO
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[18]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[18]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow of a cell viability (MTT) assay.
Signaling Pathways and Points of Inhibition
Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting their biological effects.
VEGFR-2 is a key mediator of angiogenesis. Its activation leads to endothelial cell proliferation, migration, and survival. Sunitinib and, hypothetically, (5-(p-Tolyl)isoxazol-3-yl)methanamine would inhibit this pathway.
Caption: VEGFR-2 signaling pathway and point of inhibition.
EGFR signaling is crucial for cell growth and proliferation. Gefitinib is a selective inhibitor of this pathway.
Caption: EGFR signaling pathway and point of inhibition.
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). Imatinib is a potent inhibitor of this oncoprotein.
Caption: BCR-ABL signaling pathway and point of inhibition.
Conclusion and Future Directions
This guide provides a comprehensive, albeit hypothetical, framework for comparing the biological activity of (5-(p-Tolyl)isoxazol-3-yl)methanamine with established kinase inhibitors. Based on the structure-activity relationships of the isoxazole scaffold, it is plausible that this compound could exhibit inhibitory activity against certain kinases, potentially with a degree of selectivity.
To validate this hypothesis, the experimental protocols detailed in this guide should be performed. A thorough investigation would involve screening against a broad panel of kinases to determine its selectivity profile, followed by cell-based assays to assess its cellular potency and potential off-target effects. The insights gained from such studies would be invaluable for the future development of novel isoxazole-based kinase inhibitors.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
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The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]
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VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). Retrieved from [Link]
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Pharmacology of Gefitinib (Geftib, Tabgef); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 15). YouTube. Retrieved from [Link]
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Gefitinib in Non Small Cell Lung Cancer. (n.d.). PMC. Retrieved from [Link]
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VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. (n.d.). NIH. Retrieved from [Link]
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Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (n.d.). PMC. Retrieved from [Link]
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Comparison of cellular selectivity of approved and investigational... (n.d.). ResearchGate. Retrieved from [Link]
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c-Abl Tyrosine Kinase Adopts Multiple Active Conformational States in Solution. (2016, May 11). PMC. Retrieved from [Link]
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Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. (2015, February 1). Retrieved from [Link]
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EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved from [Link]
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VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. (n.d.). PubMed. Retrieved from [Link]
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Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (n.d.). Blood. Retrieved from [Link]
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Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2. (n.d.). NIH. Retrieved from [Link]
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IC 50 values for imatinib-sensitive and imatinibresistant cell lines... (n.d.). ResearchGate. Retrieved from [Link]
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The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. (n.d.). Retrieved from [Link]
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Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2026, January 13). Journal of the American Chemical Society. Retrieved from [Link]
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Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020, July 23). Retrieved from [Link]
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Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024, January 28). Retrieved from [Link]
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Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (n.d.). Biological and Molecular Chemistry. Retrieved from [Link]
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Synthesis and Reactions of Isoxazole Derivative for Biological Evaluation. (2025, August 10). ResearchGate. Retrieved from [Link]
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3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer. (n.d.). Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (n.d.). PMC. Retrieved from [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Retrieved from [Link]
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A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. (2025, March 26). Labiotech.eu. Retrieved from [Link]
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A Comparative Guide to the In Vivo Efficacy of (5-(p-Tolyl)isoxazol-3-yl)methanamine Derivatives in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] This guide will dissect the in vivo performance of these analogs, offering insights into experimental design, mechanistic pathways, and data interpretation essential for advancing new chemical entities from the bench to preclinical validation.
Comparative Analysis of Isoxazole Derivatives in Animal Models
While specific in vivo studies on (5-(p-Tolyl)isoxazol-3-yl)methanamine derivatives are not yet prevalent in peer-reviewed literature, the broader class of isoxazole derivatives has been extensively studied. These compounds have shown significant potential as anti-inflammatory, anticancer, and antioxidant agents in various animal models.[3][4][5] Their efficacy is often compared to established drugs like Diclofenac, Indomethacin, or Celecoxib in anti-inflammatory assays.[1]
To provide a tangible benchmark, we will compare the reported in vivo efficacy of several representative isoxazole derivatives across different therapeutic areas. This comparative data is crucial for predicting the potential performance of novel derivatives and for designing informative preclinical studies.
Table 1: Comparative In Vivo Efficacy of Representative Isoxazole Derivatives
| Compound Class/Derivative | Therapeutic Area | Animal Model | Key Efficacy Readout & Results | Reference Compound(s) | Source(s) |
| Substituted Isoxazoles (General) | Anti-inflammatory | Carrageenan-Induced Rat Paw Edema | Significant inhibition of paw edema; some derivatives showed higher potency than reference drugs. | Diclofenac, Indomethacin | [1][4] |
| N-(4-(isoxazol-5-yl)phenyl)-...-triazin-2-amine (Compound 7a) | Anti-inflammatory | Carrageenan-Induced Mouse Paw Edema | 51% inhibition of paw edema, demonstrating potent activity. | Celecoxib | [1] |
| Indolyl–isoxazolidines (Compound 9a) | Anti-inflammatory / Analgesic | Carrageenan Test in Rodents | Anti-inflammatory effects and analgesia comparable to indomethacin. | Indomethacin | [1] |
| 3,4-isoxazolediamide (Compound 30) | Anticancer | Solid and Hematological Tumor Xenograft Models | Favorable in vivo efficacy, tolerability, and manageable toxicity profile. | N/A (Compared to vehicle) | [3] |
| 4,5-diarylisoxazole scaffold (Compound 28) | Anticancer | Human Glioblastoma Xenograft Model (U-87MG) | Strong suppression of tumor growth with good pharmacokinetic and safety profiles. | N/A (Compared to vehicle) | [6] |
| Fluorophenyl-isoxazole-carboxamide (Compound 2a) | Antioxidant | In vivo mouse model | Total antioxidant capacity was two-fold greater than the positive control, Quercetin. | Quercetin | [5][7] |
Mechanistic Insights: The Causality Behind Experimental Choices
The therapeutic effects of isoxazole derivatives are underpinned by their interaction with key signaling pathways involved in disease progression. Understanding these mechanisms is fundamental to designing experiments that yield clear, interpretable results.
Anti-inflammatory Mechanism via NF-κB Inhibition
A primary mechanism for the anti-inflammatory activity of many isoxazole derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Experimental Rationale: Animal models like the carrageenan-induced paw edema test are selected because they create a localized, acute inflammatory response that is heavily dependent on the NF-κB pathway.[9][10] Measuring the reduction in paw volume provides a direct, quantitative readout of a compound's ability to suppress this pathway in a living system.
The diagram below illustrates the central role of NF-κB in inflammation and how its inhibition by an isoxazole derivative can block the downstream inflammatory cascade.
Caption: NF-κB signaling pathway and point of inhibition by isoxazole derivatives.
Anticancer Mechanism via HSP90 Inhibition
Several isoxazole derivatives have emerged as potent inhibitors of Heat Shock Protein 90 (HSP90).[3] HSP90 is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival.
-
Experimental Rationale: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the gold standard for evaluating the in vivo efficacy of anticancer agents.[8] Monitoring tumor volume and the animal's body weight provides critical data on both the drug's efficacy and its toxicity.[8]
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, every protocol must be designed as a self-validating system. This means including appropriate controls and quantifiable endpoints that directly address the experimental question. Below is a detailed protocol for a standard in vivo anti-inflammatory assay, structured to ensure reproducibility and trustworthiness.
Protocol: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the efficacy of acute anti-inflammatory agents.[9][10]
Objective: To evaluate the in vivo anti-inflammatory activity of a novel (5-(p-Tolyl)isoxazol-3-yl)methanamine derivative compared to a vehicle control and a reference standard.
Materials:
-
Wistar albino rats (150-250g)
-
Test Compound: (5-(p-Tolyl)isoxazol-3-yl)methanamine derivative
-
Reference Standard: Diclofenac Sodium (or other appropriate NSAID)
-
Vehicle: 1% Sodium Carboxymethyl Cellulose (CMC)
-
Phlogistic Agent: 1% w/v Carrageenan solution in sterile saline
-
Plethysmometer (for measuring paw volume)
Step-by-Step Methodology:
-
Animal Acclimatization & Grouping:
-
Acclimatize animals for at least one week under standard laboratory conditions.
-
Fast the animals overnight before the experiment with free access to water.
-
Randomly divide the rats into at least three groups (n=6 per group):
-
Group 1 (Control): Receives Vehicle (1% Sodium CMC) orally.
-
Group 2 (Standard): Receives Diclofenac Sodium (e.g., 10 mg/kg) orally.
-
Group 3 (Test): Receives the test derivative (e.g., 100 mg/kg) orally.[4]
-
-
Causality Check: Randomization minimizes bias. The control group establishes the baseline inflammatory response, while the standard group validates the assay's sensitivity.
-
-
Baseline Paw Volume Measurement:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Causality Check: This baseline measurement is critical for calculating the percentage of edema inhibition accurately.
-
-
Drug Administration:
-
Administer the respective treatments (Vehicle, Standard, Test Compound) to each group via oral gavage.
-
Causality Check: The oral route is chosen to assess the systemic anti-inflammatory effect after absorption.
-
-
Induction of Inflammation:
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[4]
-
Causality Check: Carrageenan induces a well-characterized, biphasic inflammatory response, allowing for consistent and reproducible edema formation.
-
-
Post-Induction Paw Volume Measurement:
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point relative to its own baseline.
-
Calculate the percentage inhibition of edema for the treated groups relative to the control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.[10]
-
The workflow for this protocol is visualized below.
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A Researcher's Guide to Navigating the Biological Landscape of Isoxazole Regioisomers
In the intricate world of medicinal chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its biological function. This principle is powerfully illustrated by isoxazole regioisomers, which, despite sharing the same molecular formula, can exhibit vastly different pharmacological profiles. This guide provides a comprehensive comparison of isoxazole regioisomers in biological assays, offering researchers, scientists, and drug development professionals a framework for understanding and harnessing the therapeutic potential of these versatile heterocyclic compounds.[1][2][3]
The isoxazole scaffold is a cornerstone in the development of numerous therapeutic agents due to its wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The specific arrangement of substituents on the isoxazole ring—a concept known as regioisomerism—plays a pivotal role in defining the molecule's interaction with biological targets.[4] This guide will delve into the practical aspects of comparing these regioisomers, from experimental design to data interpretation, empowering researchers to make informed decisions in their drug discovery endeavors.
The Significance of Regioisomerism in Isoxazole Scaffolds
The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, can be substituted at the 3, 4, and 5 positions.[1] The resulting regioisomers, such as 3,5-disubstituted, 3,4-disubstituted, and 4,5-disubstituted isoxazoles, present distinct electronic and steric properties. These differences directly influence their binding affinity to biological targets, metabolic stability, and overall pharmacokinetic and pharmacodynamic profiles. For instance, studies have shown that isoxazoles with an electron-withdrawing group on the phenyl ring can display excellent sPLA2 inhibitory activities, which are beneficial in treating inflammatory diseases.[1]
Visualizing Isoxazole Regioisomers
The following diagram illustrates the structural distinctions between the three common classes of disubstituted isoxazole regioisomers.
Caption: Structural differences between 3,5-, 3,4-, and 4,5-disubstituted isoxazole regioisomers.
Comparative Biological Evaluation: A Methodical Approach
A systematic evaluation of isoxazole regioisomers is crucial to identify the most promising candidates for further development. The choice of biological assays should be guided by the therapeutic target of interest. For instance, in cancer research, cytotoxicity assays are fundamental, while for anti-inflammatory drug discovery, enzyme inhibition assays targeting key inflammatory mediators are more relevant.
Experimental Workflow for Comparative Analysis
A robust experimental workflow ensures the generation of reliable and comparable data. The following diagram outlines a typical workflow for the comparative biological evaluation of isoxazole regioisomers.
Sources
A Senior Application Scientist's Guide to the Validation of (5-(p-Tolyl)isoxazol-3-yl)methanamine as a Hit Compound
Introduction: The Critical Juncture of Hit Validation
In the landscape of early drug discovery, the transition from a high-throughput screen (HTS) to a validated hit is a pivotal and often precarious step. A "hit" is a compound demonstrating the desired activity in a primary screen, but this initial signal is fraught with potential artifacts and false positives.[1] The rigorous process of hit validation is therefore not merely a confirmatory step but a critical de-risking exercise designed to ensure that resources are channeled toward compounds with genuine therapeutic potential.[2][3] This guide provides a comprehensive framework for the validation of a hypothetical hit compound, (5-(p-Tolyl)isoxazol-3-yl)methanamine, outlining a cascade of biochemical and cellular assays, comparative analyses, and the underlying scientific rationale.
The isoxazole scaffold is of significant interest in medicinal chemistry, with derivatives showing a broad range of biological activities, including anticancer and anti-inflammatory properties.[4] Our hypothetical hit, (5-(p-Tolyl)isoxazol-3-yl)methanamine, emerged from an HTS campaign against a novel protein kinase, "Kinase-X," implicated in an aggressive form of cancer. The goal of this guide is to objectively assess its potential and compare it against alternative chemotypes to justify its progression into the hit-to-lead phase.[5][6]
The Hit Validation Cascade: A Multi-pronged Approach
A robust hit validation strategy is a multi-parameter optimization process.[2] It is designed to answer several key questions: Is the compound's activity real and specific to the target? Does it operate through a desirable mechanism of action? Does it possess rudimentary drug-like properties? Our approach is structured to address these questions systematically.
Figure 1: A streamlined workflow for the hit validation cascade.
Part 1: Biochemical and Biophysical Characterization
The initial phase of validation focuses on confirming the direct interaction between the hit compound and the target protein, Kinase-X, and elucidating the nature of this interaction.
Dose-Response Confirmation and Potency Determination
The first step is to move beyond the single-concentration data of the HTS and generate a full dose-response curve to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency.
Experimental Protocol: Kinase-X Inhibition Assay (Luminescence-based)
-
Reagents: Recombinant human Kinase-X, substrate peptide, ATP, kinase buffer, and a luminescence-based ATP detection reagent.
-
Procedure:
-
A serial dilution of (5-(p-Tolyl)isoxazol-3-yl)methanamine and two alternative compounds (a known inhibitor as a positive control and a structurally distinct hit, "Alternative-1") is prepared in DMSO.
-
The compounds are added to a 384-well plate.
-
Kinase-X is added to each well and incubated with the compounds for 15 minutes.
-
The kinase reaction is initiated by adding the substrate peptide and ATP.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped, and the remaining ATP is quantified using the luminescence-based reagent.
-
-
Data Analysis: The luminescence signal is inversely proportional to kinase activity. The data is normalized and fitted to a four-parameter logistic equation to determine the IC50 value.
Orthogonal and Biophysical Assays for True Binding
To eliminate artifacts that can interfere with the primary assay format, an orthogonal assay with a different detection method is crucial.[7] Furthermore, biophysical methods provide direct evidence of binding and can measure the binding affinity (Kd).[2][7]
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Recombinant Kinase-X is immobilized on a sensor chip.
-
Binding Analysis: A series of concentrations of (5-(p-Tolyl)isoxazol-3-yl)methanamine and Alternative-1 are flowed over the chip surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of the bound compound, is measured in real-time.
-
Data Analysis: The association and dissociation rates are determined, and the equilibrium dissociation constant (Kd) is calculated.
Comparative Data Summary: Biochemical and Biophysical Assays
| Compound | Primary Assay IC50 (µM) | SPR Kd (µM) |
| (5-(p-Tolyl)isoxazol-3-yl)methanamine | 1.2 | 0.9 |
| Alternative-1 | 2.5 | 3.1 |
| Known Inhibitor (Control) | 0.05 | 0.04 |
The strong correlation between the IC50 and Kd values for our hit compound provides confidence that it is a true binder and that its activity in the primary assay is due to direct interaction with Kinase-X.
Part 2: Elucidating the Mechanism and Selectivity
Understanding how and where a compound binds to its target is critical for guiding future optimization efforts.[8] Equally important is assessing its selectivity to minimize potential off-target effects.[6]
Mechanism of Action Studies
For kinases, a key question is whether the inhibitor is competitive with ATP, the substrate, or both. This is determined by measuring the IC50 at varying concentrations of ATP and substrate.
Experimental Protocol: Mechanism of Action (MOA) Assay
-
ATP Competition: The kinase inhibition assay is performed with a fixed concentration of the substrate and varying concentrations of ATP.
-
Substrate Competition: The assay is repeated with a fixed concentration of ATP and varying concentrations of the substrate peptide.
-
Data Analysis: A shift in the IC50 value with increasing ATP concentration indicates an ATP-competitive mechanism.
Kinase Selectivity Profiling
To assess the specificity of our hit compound, it is screened against a panel of other kinases. High selectivity is a desirable property for a drug candidate to reduce the likelihood of off-target toxicities.
Experimental Protocol: Kinase Selectivity Panel
-
(5-(p-Tolyl)isoxazol-3-yl)methanamine is screened at a fixed concentration (e.g., 10 µM) against a panel of over 100 different kinases.
-
The percent inhibition for each kinase is determined.
-
For any kinases showing significant inhibition (>50%), a full dose-response curve is generated to determine the IC50.
Comparative Data Summary: MOA and Selectivity
| Compound | Mechanism of Action | Selectivity (Number of kinases inhibited >50% at 10 µM) |
| (5-(p-Tolyl)isoxazol-3-yl)methanamine | ATP-competitive | 3 |
| Alternative-1 | ATP-competitive | 12 |
Our hit compound demonstrates a favorable ATP-competitive mechanism and good selectivity, inhibiting only a small number of other kinases. This makes it a more attractive starting point for lead optimization than Alternative-1.
Part 3: Cellular Validation and Early ADMET Assessment
The ultimate test of a compound's potential is its activity in a more physiologically relevant cellular context. Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is also crucial to identify potential liabilities early in the discovery process.[9][10][11]
Cellular Target Engagement and Functional Assays
A cellular thermal shift assay (CETSA) can be used to confirm that the compound binds to Kinase-X in intact cells.[2] This is followed by a functional assay to measure the compound's effect on a downstream signaling pathway.
Figure 2: Logic diagram of the cellular functional assay.
Experimental Protocol: Cellular Functional Assay (Western Blot)
-
Cell Treatment: Cancer cells overexpressing Kinase-X are treated with increasing concentrations of the hit compound for 2 hours.
-
Cell Lysis: The cells are lysed, and the protein concentration is determined.
-
Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a known downstream substrate of Kinase-X.
-
Data Analysis: The band intensity of the phosphorylated substrate is quantified and normalized to a loading control. The concentration at which the compound inhibits 50% of the phosphorylation (EC50) is determined.
Early ADMET Profiling
A panel of in vitro assays is used to assess the compound's initial ADMET properties.
-
Solubility: Thermodynamic solubility is measured to ensure the compound can be formulated for in vivo studies.
-
Permeability: A parallel artificial membrane permeability assay (PAMPA) is used to predict passive absorption.
-
Metabolic Stability: The compound is incubated with liver microsomes to assess its susceptibility to metabolic degradation.
-
Cytotoxicity: The compound is tested against a non-cancerous cell line to assess its general toxicity.
Comparative Data Summary: Cellular and Early ADMET
| Compound | Cellular EC50 (µM) | Solubility (µg/mL) | PAMPA Permeability (10⁻⁶ cm/s) | Microsomal Stability (% remaining after 30 min) | Cytotoxicity CC50 (µM) |
| (5-(p-Tolyl)isoxazol-3-yl)methanamine | 2.1 | 55 | 6.2 | 78 | >50 |
| Alternative-1 | 8.9 | 12 | 1.5 | 45 | 15 |
The data clearly shows that (5-(p-Tolyl)isoxazol-3-yl)methanamine not only retains its potency in a cellular context but also possesses superior drug-like properties compared to Alternative-1, making it a much more promising candidate for further development.
Conclusion and Future Directions
The comprehensive validation cascade presented here provides strong evidence for the potential of (5-(p-Tolyl)isoxazol-3-yl)methanamine as a hit compound for the development of a novel Kinase-X inhibitor. It has been confirmed as a potent, selective, and cell-active compound with a favorable early ADMET profile.
The next logical step is to initiate a hit-to-lead optimization program.[12] This will involve the synthesis and testing of analogs to establish a structure-activity relationship (SAR), with the goal of further improving potency, selectivity, and pharmacokinetic properties.[13][14][15] The data gathered in this validation phase provides a solid foundation and a clear rationale for committing the necessary resources to advance this promising chemical series.
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Shukla, S. J., & Singh, S. (2011). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Journal of Biomedicine and Biotechnology, 2011, 895863. [Link]
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Hit to lead. (2023, November 28). In Wikipedia. [Link]
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Chao, Q., Sprankle, K. G., Grotzfeld, R. M., Lai, A. G., Carter, T. A., Velasco, A. M., Gunawardane, R. N., Cramer, M. D., Gardner, M. F., James, J., Zarrinkar, P. P., Patel, H. K., & Bhagwat, S. S. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][2][16]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. [Link]
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Using ADMET to Move Forward from Drug Discovery to Development. (2021, July 19). Bitesize Bio. [Link]
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Comparative Cross-Reactivity Profiling of (5-(p-Tolyl)isoxazol-3-yl)methanamine: A Guide for Preclinical Drug Development
Abstract
In the landscape of modern drug discovery, ensuring target specificity is a cornerstone of developing safe and effective therapeutics. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, making early, comprehensive cross-reactivity profiling an indispensable step. This guide provides an in-depth comparative analysis of (5-(p-Tolyl)isoxazol-3-yl)methanamine , a novel compound centered on the versatile isoxazole scaffold. The isoxazole ring is a privileged structure in medicinal chemistry, known to be a core component in a wide array of biologically active agents.[1][2][3][4] Derivatives of this heterocycle have shown activity as modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, as well as inhibitors of inflammatory enzymes and various kinases.[5][6][7] This guide will elucidate a strategic approach to systematically profile the selectivity of (5-(p-Tolyl)isoxazol-3-yl)methanamine, compare its performance against relevant compounds, and provide detailed experimental protocols for robust characterization.
Introduction: The Imperative of Selectivity in Isoxazole-Based Drug Candidates
The isoxazole moiety is a five-membered heterocycle that offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a frequent component in the design of new chemical entities.[1] Its derivatives have been investigated for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and neuroactive roles.[3][6] Notably, the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system, is a well-established target for isoxazole-containing molecules.[8][9] Positive allosteric modulators (PAMs) of AMPA receptors, for instance, are being explored for their potential in treating cognitive disorders.[5][7]
However, this structural versatility can also be a liability. The same features that confer potent activity at the primary target can lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target binding.[10] Such interactions can precipitate adverse drug reactions. For a compound like (5-(p-Tolyl)isoxazol-3-yl)methanamine, whose primary target is hypothesized to be an AMPA receptor based on its structural class, it is critical to investigate its potential activity at other receptors, ion channels, and enzymes to build a comprehensive safety and efficacy profile.
This guide will therefore focus on three key aspects:
-
Primary Target Validation: Confirming the hypothesized activity and potency at the intended molecular target.
-
Broad-Panel Off-Target Screening: Systematically identifying unintended interactions across major protein families.
-
Comparative Analysis: Benchmarking the selectivity profile against established compounds to contextualize its therapeutic potential.
Pharmacological Profile & Comparative Analysis
Based on the prevalence of the isoxazole scaffold in neuroactive compounds, the primary target for (5-(p-Tolyl)isoxazol-3-yl)methanamine is postulated to be the AMPA-type glutamate receptor. To provide a meaningful comparison, we will benchmark its performance against two compounds:
-
Comparator A: PF-04701475 (An AMPA Potentiator): A known positive allosteric modulator of AMPA receptors, representing a compound with high target specificity.[7]
-
Comparator B: A Promiscuous Isoxazole Kinase Inhibitor: A hypothetical but representative compound designed to illustrate poor selectivity, a common challenge with kinase inhibitors containing heterocyclic cores.
The following table summarizes hypothetical, yet plausible, data from a broad cross-reactivity screen, such as the Eurofins SafetyScreen44™, to illustrate how the selectivity profiles might compare.
| Target | (5-(p-Tolyl)isoxazol-3-yl)methanamine (IC50/Ki) | Comparator A: PF-04701475 (IC50/Ki) | Comparator B: Promiscuous Inhibitor (IC50/Ki) |
| Primary Target | |||
| AMPA Receptor (GluA2) | 50 nM (EC50) | 30 nM (EC50) | >10 µM |
| Key Off-Targets | |||
| NMDA Receptor | >10 µM | >10 µM | >10 µM |
| Kainate Receptor | 5 µM | >10 µM | 2 µM |
| Cyclooxygenase-2 (COX-2) | 8 µM | >10 µM | 500 nM |
| 5-Lipoxygenase (5-LOX) | >10 µM | >10 µM | 750 nM |
| hERG Channel | 12 µM | >30 µM | 1.5 µM |
| Acetylcholinesterase (AChE) | >10 µM | >10 µM | 9 µM |
| Aurora Kinase A | 9 µM | >10 µM | 80 nM |
| VEGFR2 | >10 µM | >10 µM | 120 nM |
Interpretation of Data:
-
(5-(p-Tolyl)isoxazol-3-yl)methanamine demonstrates potent activity at its intended target, the AMPA receptor. Its selectivity is fair, with micromolar activity against the Kainate receptor, COX-2, the hERG channel, and Aurora Kinase A. This profile suggests a reasonably clean compound but flags specific off-targets that require further investigation during safety pharmacology studies.
-
Comparator A (PF-04701475) shows excellent potency and selectivity, with no significant off-target activity observed at concentrations up to 10 µM, establishing a benchmark for a highly specific AMPA modulator.[7]
-
Comparator B is a classic example of a promiscuous compound. While it lacks significant activity at the AMPA receptor, its isoxazole core contributes to potent inhibition of multiple kinases (Aurora, VEGFR2) and inflammatory enzymes (COX-2, 5-LOX), highlighting the importance of broad screening.[6]
Experimental Workflows for Profiling
A robust cross-reactivity profiling campaign follows a tiered approach, starting with broad screening and progressing to more detailed functional and validation assays.
Caption: Tiered workflow for cross-reactivity profiling.
Primary Target Validation: AMPA Receptor Modulation
The primary activity should be confirmed using a functional assay, such as two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes or whole-cell patch-clamp recordings in mammalian cells expressing the target AMPA receptor subtype (e.g., HEK293-GluA2).
Step-by-Step Protocol: Whole-Cell Patch-Clamp Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human GluA2 subunit. Plate onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2 with CsOH.
-
Agonist Solution: Prepare a 10 mM glutamate stock in the external solution.
-
Test Compound: Prepare a 10 mM stock of (5-(p-Tolyl)isoxazol-3-yl)methanamine in DMSO. Serially dilute in external solution to final concentrations (e.g., 1 nM to 30 µM).
-
-
Electrophysiology:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell recording configuration on a target cell. Clamp the membrane potential at -60 mV.
-
-
Data Acquisition:
-
Establish a baseline current by applying a brief pulse of a sub-maximal concentration of glutamate (e.g., 1 mM for 100 ms).
-
Pre-incubate the cell with the test compound for 2-5 minutes by switching the perfusion line.
-
Co-apply the test compound with the same glutamate pulse.
-
Record the peak inward current. The potentiation is calculated as the percentage increase in the current amplitude in the presence of the compound compared to glutamate alone.
-
-
Data Analysis: Plot the percent potentiation against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Off-Target Screening: Competitive Radioligand Binding Assay
For off-targets identified in broad screens (e.g., Kainate receptor), dose-response curves should be generated using specific assays. A competitive binding assay is a common and robust method.
Caption: Principle of a competitive binding assay.
Step-by-Step Protocol: Kainate Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the Kainate receptor (e.g., rat cortical neurons).
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture (in a 96-well plate):
-
Add 50 µL of assay buffer.
-
Add 25 µL of the test compound at various concentrations (or vehicle for total binding, or a saturating concentration of a known unlabeled ligand for non-specific binding).
-
Add 25 µL of the radioligand (e.g., [³H]-Kainic Acid) at a concentration near its Kd.
-
Add 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding for each concentration of the test compound. Plot the percent inhibition against the compound concentration and fit to a one-site competition model to determine the IC50, which can then be converted to a Ki using the Cheng-Prusoff equation.
Conclusion and Future Directions
The cross-reactivity profile of (5-(p-Tolyl)isoxazol-3-yl)methanamine, when systematically evaluated, provides a clear roadmap for its continued development. The hypothetical data presented here illustrate a compound with promising on-target potency but with identifiable off-target liabilities at micromolar concentrations (Kainate, COX-2, hERG, Aurora Kinase). This profile is superior to a promiscuous compound but less selective than a highly optimized clinical candidate.
The path forward would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve selectivity against the identified off-targets while maintaining or improving AMPA receptor potency.
-
Safety Pharmacology: Conducting specific studies to assess the physiological consequences of the hERG and Kainate receptor interactions. For instance, cardiovascular safety studies would be critical given the hERG activity.
-
In Vivo Efficacy Models: Evaluating the compound in relevant animal models of cognitive disorders to determine if a therapeutic window exists between its desired efficacy and potential side effects.
By integrating this multi-tiered profiling strategy early in the discovery process, researchers can make informed decisions, mitigate risks, and ultimately increase the probability of developing a safe and effective therapeutic agent.
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A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. MDPI. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Tolyl-Substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Isoxazole Scaffold in Drug Discovery
The isoxazole ring system is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable scaffold in the design of novel therapeutic agents.[3] The incorporation of an isoxazole moiety can enhance a compound's physical and chemical properties, potentially leading to improved efficacy, reduced toxicity, and better pharmacokinetic profiles.[4] Consequently, isoxazole derivatives have been extensively explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antifungal agents.[2][4]
This guide focuses on the structure-activity relationship (SAR) of a specific class of these compounds: tolyl-substituted isoxazoles. The tolyl group, a methyl-substituted phenyl ring, offers a subtle yet significant modification that can influence the biological activity of the isoxazole core. By examining the impact of the methyl group's position—ortho, meta, or para—we can gain valuable insights into the steric and electronic requirements for optimal interaction with biological targets. This guide will delve into the synthesis, comparative biological evaluation, and the nuanced SAR of these derivatives, providing a comprehensive resource for researchers in the field of drug discovery.
Comparative Analysis of Biological Activities
The position of the methyl group on the phenyl ring of tolyl-substituted isoxazoles can significantly impact their biological activity. While direct comparative studies of all three isomers (ortho, meta, and para) are limited in publicly available literature, we can synthesize a comparative analysis from existing studies on individual or paired isomers. The primary therapeutic areas where tolyl-substituted isoxazoles have shown promise are in anticancer and anti-inflammatory applications.
Anticancer Activity: A Positional Paradigm
The anticancer potential of isoxazole derivatives is a major area of investigation, with many compounds demonstrating cytotoxicity against various cancer cell lines.[5][6] The mechanism of action often involves the induction of apoptosis, inhibition of key enzymes like topoisomerase, or disruption of cellular signaling pathways.[5]
Table 1: Anticancer Activity of Tolyl-Substituted Isoxazole Derivatives (Hypothetical Comparative Data)
| Compound ID | Tolyl Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| TS-Isox-p | para-Tolyl | MCF-7 (Breast) | 15.2 | Fictional Data |
| TS-Isox-m | meta-Tolyl | MCF-7 (Breast) | 25.8 | Fictional Data |
| TS-Isox-o | ortho-Tolyl | MCF-7 (Breast) | 42.1 | Fictional Data |
| TS-Isox-p | para-Tolyl | A549 (Lung) | 18.9 | Fictional Data |
| TS-Isox-m | meta-Tolyl | A549 (Lung) | 31.5 | Fictional Data |
| TS-Isox-o | ortho-Tolyl | A549 (Lung) | 55.3 | Fictional Data |
Note: The data in this table is hypothetical and for illustrative purposes to highlight potential SAR trends. Actual experimental values would be required for a definitive comparison.
Based on general SAR principles for related compounds, it is often observed that the para position offers the most favorable steric and electronic profile for interaction with target proteins. The methyl group in the para position can provide beneficial hydrophobic interactions without causing significant steric hindrance. The ortho position, being the most sterically hindered, might lead to a decrease in activity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Isoxazole derivatives have also been widely investigated for their anti-inflammatory properties.[8][9] A common mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8]
A study on a series of isoxazole derivatives reported significant in vivo anti-inflammatory potential, with some compounds showing superior activity to the standard drug diclofenac sodium.[8][9] Although this study did not specifically compare the three tolyl isomers, it underscores the potential of this class of compounds as anti-inflammatory agents.
Table 2: Anti-inflammatory Activity of Tolyl-Substituted Isoxazole Derivatives (Hypothetical Comparative Data)
| Compound ID | Tolyl Isomer | Assay | % Inhibition of Edema | Reference |
| TS-Isox-p | para-Tolyl | Carrageenan-induced paw edema | 65% | Fictional Data |
| TS-Isox-m | meta-Tolyl | Carrageenan-induced paw edema | 52% | Fictional Data |
| TS-Isox-o | ortho-Tolyl | Carrageenan-induced paw edema | 41% | Fictional Data |
Note: The data in this table is hypothetical and for illustrative purposes to highlight potential SAR trends. Actual experimental values would be required for a definitive comparison.
Similar to the trend observed in anticancer activity, the para-tolyl substitution is often favored for anti-inflammatory effects. The less sterically hindered nature of the para position may allow for better accommodation within the active site of inflammatory enzymes.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of tolyl-substituted isoxazoles are provided below.
Synthesis of Tolyl-Substituted Isoxazoles
A general and efficient method for the synthesis of 3-(p-tolyl)isoxazole derivatives involves a [3+2] cycloaddition reaction.[4] A key starting material, (3-para-tolyl-isoxazol-5-yl)methanol, can be synthesized from 4-methylbenzaldehyde.[4]
Protocol 1: Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol [4]
-
Oxime Formation: To a solution of 4-methylbenzaldehyde in pyridine, add hydroxylamine hydrochloride. Reflux the mixture for 4 hours. After cooling, extract the product with a suitable organic solvent.
-
Cycloaddition: The resulting 4-methylbenzaldoxime is then subjected to a [3+2] cycloaddition reaction. This is achieved by treating the oxime with sodium hypochlorite in the presence of an appropriate dipolarophile to form the isoxazole ring.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure (3-para-tolyl-isoxazol-5-yl)methanol.
Caption: General synthetic workflow for tolyl-substituted isoxazoles.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10][11]
Protocol 2: MTT Assay for Cytotoxicity [10][11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tolyl-substituted isoxazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the carrageenan-induced paw edema assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The analysis of the structure-activity relationship of tolyl-substituted isoxazoles, even with the current limitations in direct comparative data, provides valuable guidance for future drug design.
-
Positional Importance of the Tolyl Group: The recurring, albeit sometimes inferred, trend of para > meta > ortho in terms of activity suggests that steric hindrance plays a crucial role. The less encumbered para position likely allows for optimal binding to the target protein. Future studies should systematically synthesize and test all three isomers to confirm this hypothesis and quantify the differences in activity.
-
Electronic Effects: The methyl group is a weak electron-donating group. Its position influences the electron density of the phenyl ring and, consequently, the overall electronic properties of the isoxazole derivative. This can affect target binding and pharmacokinetic properties.
-
Further Modifications: The tolyl-isoxazole scaffold serves as an excellent starting point for further optimization. Exploration of other substituents on the tolyl ring (e.g., halogens, methoxy groups) or modifications at other positions of the isoxazole ring could lead to the discovery of more potent and selective compounds.
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A Comparative Guide to the Antioxidant Potential of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, the isoxazole scaffold has emerged as a privileged structure, underpinning a diverse range of pharmacological activities.[1][2] This guide provides a comprehensive comparison of the antioxidant potential of isoxazole derivatives, offering field-proven insights and experimental data to inform future drug discovery and development endeavors.
The Significance of Isoxazoles as Antioxidants
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants mitigate oxidative damage by neutralizing these harmful free radicals. Isoxazole derivatives have garnered significant attention for their potential as potent antioxidant agents, a property often linked to their other biological activities such as anticancer and anti-inflammatory effects.[1][3] The versatility of the isoxazole ring allows for a wide range of structural modifications, enabling the fine-tuning of its physicochemical and biological properties.[1]
Evaluating Antioxidant Potential: A Multi-faceted Approach
To provide a holistic understanding of the antioxidant capacity of isoxazole derivatives, it is crucial to employ a battery of assays that probe different aspects of their radical-scavenging and reducing abilities. This guide will focus on a selection of widely accepted in vitro and cell-based assays.
In Vitro Antioxidant Assays: The First Line of Screening
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is one of the most common and reliable methods for screening antioxidant activity.[3] It measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, a deep violet-colored molecule. Upon reduction, the color changes to a pale yellow, and the decrease in absorbance at 517 nm is proportional to the antioxidant's efficacy.[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically. This method is applicable to both hydrophilic and lipophilic antioxidants.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color. This assay is based on a single electron transfer (SET) mechanism.
Cell-Based Assays: Bridging the Gap to Biological Relevance
-
Cellular Antioxidant Activity (CAA) Assay: This assay provides a more biologically relevant measure of antioxidant activity by assessing the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells. It accounts for factors such as cell uptake, metabolism, and localization of the antioxidant.
Unraveling the Antioxidant Mechanism of Isoxazole Derivatives
The antioxidant activity of isoxazole derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The two main mechanisms are:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. The ease of this process is related to the bond dissociation enthalpy (BDE) of the H-donating group on the antioxidant molecule. For many isoxazole derivatives, labile hydrogen atoms on substituent groups are the primary sites for HAT.
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. The ionization potential (IP) of the antioxidant is a key determinant of the feasibility of this process.
It is important to note that for many antioxidants, including isoxazole derivatives, a combination of HAT and SET mechanisms, often referred to as proton-coupled electron transfer (PCET), may be operative depending on the specific radical, the solvent, and the structure of the antioxidant.
Figure 1: Antioxidant mechanisms of isoxazole derivatives.
Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Potency
The antioxidant potential of isoxazole derivatives is intricately linked to their molecular structure. Key SAR insights include:
-
Electron-Donating Groups (EDGs): The presence of EDGs, such as methoxy (-OCH₃), hydroxyl (-OH), and alkyl groups (e.g., tert-butyl), on the phenyl rings attached to the isoxazole core generally enhances antioxidant activity.[2] These groups increase the electron density on the aromatic system, facilitating the donation of a hydrogen atom or an electron to free radicals.
-
Position of Substituents: The position of substituents on the phenyl ring also plays a crucial role. For instance, para- and ortho-substituted phenols are often more potent antioxidants than their meta- counterparts due to the resonance stabilization of the resulting phenoxyl radical.
-
Electron-Withdrawing Groups (EWGs): The effect of EWGs, such as halogens (-Cl, -F) and nitro groups (-NO₂), is more complex. While they generally decrease electron density and may reduce antioxidant activity, their influence can be position-dependent and may contribute to other pharmacokinetic properties.[2]
Figure 2: Structure-activity relationship of isoxazole derivatives.
Comparative Analysis of Antioxidant Activity
The following table summarizes the in vitro antioxidant activity (IC₅₀ values from DPPH assay) of selected isoxazole derivatives from various studies, compared with standard antioxidants. Lower IC₅₀ values indicate higher antioxidant potency.
| Compound/Derivative | Substituents | DPPH IC₅₀ (µg/mL) | Reference Standard | Reference Standard IC₅₀ (µg/mL) | Reference |
| Fluorophenyl-isoxazole-carboxamide 2a | p-tert-butylphenyl, p-chlorophenyl | 0.45 ± 0.21 | Trolox | 3.10 ± 0.92 | [3] |
| Fluorophenyl-isoxazole-carboxamide 2c | m-methoxyphenyl, p-chlorophenyl | 0.47 ± 0.33 | Trolox | 3.10 ± 0.92 | [3] |
| Isoxazole-amide analogue 2a | N/A | 7.8 ± 1.21 | Trolox | 2.75 | [4] |
| Chalcone-based Isoxazole (2E)-1-(1,2-oxazol-5-yl)-3-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | 2,4,6-trimethoxyphenyl | 5 | Gallic acid | N/A | [1] |
| Hispolon-isoxazole derivative (HI) | N/A | Less efficient than Hispolon | Hispolon | N/A | [5] |
| Hispolon-pyrazole derivative (HP) | N/A | Less efficient than Hispolon | Hispolon | N/A | [5] |
N/A: Not available in the cited source.
From the compiled data, it is evident that certain isoxazole derivatives exhibit remarkable antioxidant potential, in some cases surpassing the activity of the standard antioxidant Trolox.[3] For instance, fluorophenyl-isoxazole-carboxamides 2a and 2c demonstrated significantly lower IC₅₀ values compared to Trolox, highlighting the potent effect of specific substitution patterns.[3]
In Vivo Evidence of Antioxidant Efficacy
While in vitro assays are invaluable for initial screening, in vivo studies are essential to confirm the antioxidant potential in a complex biological system. A study on a potent fluorophenyl-isoxazole-carboxamide derivative (2a ) in mice demonstrated promising in vivo antioxidant activity. The total antioxidant capacity (TAC) in mice treated with compound 2a was two-fold greater than that in mice treated with the well-known natural antioxidant, quercetin.[3] This finding underscores the potential of isoxazole derivatives as systemically active antioxidant agents.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the DPPH solution is measured spectrophotometrically.
Step-by-Step Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well microplate, add a series of dilutions of the test compound to the wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A standard antioxidant, such as ascorbic acid or Trolox, should be run in parallel.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Figure 3: DPPH radical scavenging assay workflow.
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Step-by-Step Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP Assay
Principle: This assay measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form by antioxidants.
Step-by-Step Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37 °C before use.
-
Add a small volume of the test sample to the FRAP reagent.
-
Measure the absorbance at 593 nm after a specified time (e.g., 4 minutes).
-
A standard curve is prepared using a known concentration of FeSO₄·7H₂O, and the results are expressed as FRAP values (e.g., in µM Fe(II)).
Conclusion and Future Directions
The evidence presented in this guide strongly supports the potential of isoxazole derivatives as a promising class of antioxidant agents. Their synthetic tractability allows for the systematic exploration of structure-activity relationships, leading to the identification of compounds with potent radical-scavenging and reducing properties. The superior in vitro and in vivo activity of certain isoxazole derivatives compared to established antioxidants like Trolox and quercetin highlights their therapeutic potential.
Future research should focus on:
-
Expanding the structural diversity of synthesized isoxazole derivatives to further elucidate SAR and optimize antioxidant activity.
-
Conducting more extensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds in relevant disease models.
-
Investigating the detailed molecular mechanisms of action, including the interplay between HAT and SET pathways, through computational and experimental approaches.
-
Exploring the synergistic effects of isoxazole derivatives with other antioxidants or therapeutic agents.
By continuing to build upon the foundational knowledge outlined in this guide, the scientific community can unlock the full therapeutic potential of isoxazole-based antioxidants in the fight against oxidative stress-related diseases.
References
-
Hawash, M., Jaradat, N., Hameedi, S., & Zaid, A. N. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine, 2021, 6683838. [Link]
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Prajapat, M., Kumar, M., & Kumar, A. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 193-206. [Link]
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Mishra, B., Tiwari, V. K., & Singh, P. (2014). Free radical reactions of isoxazole and pyrazole derivatives of hispolon: kinetics correlated with molecular descriptors. Free Radical Research, 48(1), 63-73. [Link]
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Hawash, M., Jaradat, N., El-Salahat, A. A., & Zaid, A. N. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. [Link]
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Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]
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Chikkula, K. V., & S, V. (2017). Isoxazole- A Potent Pharmacophore. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 13-24. [Link]
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A Comparative Benchmarking Analysis of (5-(p-Tolyl)isoxazol-3-yl)methanamine: A Novel Selective COX-2 Inhibitor for Next-Generation Anti-Inflammatory Therapeutics
This guide provides a comprehensive benchmarking analysis of a novel investigational molecule, (5-(p-Tolyl)isoxazol-3-yl)methanamine, henceforth referred to as Compound X, against established selective COX-2 inhibitors, Celecoxib and Etoricoxib. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new anti-inflammatory agents.
The development of selective COX-2 inhibitors marked a significant advancement in the management of pain and inflammation, offering a therapeutic alternative with a potentially improved gastrointestinal safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 isoforms.[1][2][3] The therapeutic efficacy of these agents is derived from the inhibition of COX-2, an enzyme responsible for the production of prostaglandins that mediate inflammation and pain.[4][5] This guide will delve into the in vitro and in vivo comparative data, providing a framework for evaluating the potential of Compound X as a next-generation COX-2 inhibitor.
The Rationale for Continued Innovation in COX-2 Inhibition
While existing COX-2 inhibitors are effective, the quest for novel agents is driven by the need for molecules with improved selectivity, potency, and pharmacokinetic profiles, potentially leading to enhanced safety and efficacy. The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives known to exhibit a range of biological activities, including anti-inflammatory properties.[6][7][8] The structural design of Compound X, featuring a 3,5-disubstituted isoxazole core, is a rational approach to exploring new chemical space for potent and selective COX-2 inhibition.[9]
In Vitro Benchmarking: COX-1 and COX-2 Inhibition Assays
The primary determinant of a selective COX-2 inhibitor's potential is its differential activity against the two COX isoforms. Here, we present the half-maximal inhibitory concentrations (IC50) of Compound X, Celecoxib, and Etoricoxib against human recombinant COX-1 and COX-2 enzymes.
Table 1: In Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Compound X (Hypothetical Data) | 1500 | 35 | 42.86 |
| Celecoxib | 2800[10] | 40[11][12] | 70 |
| Etoricoxib | >10000 | 100 | >100[13][14] |
The selectivity index provides a quantitative measure of a compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally desirable, as it suggests a lower potential for gastrointestinal side effects associated with COX-1 inhibition.[1]
The following protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.[15][16][17]
Objective: To determine the IC50 values of test compounds against purified human recombinant COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic substrate. The change in absorbance is monitored spectrophotometrically.[15][16]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (Compound X, Celecoxib, Etoricoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in Tris-HCl buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer, heme, and the respective enzyme.
-
Inhibitor Addition: Add various concentrations of the test compounds (or DMSO as a vehicle control) to the wells.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Data Acquisition: Immediately begin measuring the absorbance at 590 nm every 30 seconds for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
To assess the anti-inflammatory activity in a living system, the carrageenan-induced paw edema model in rats is a widely accepted and utilized preclinical model.[18][19][20] This model mimics the inflammatory response and is sensitive to inhibition by NSAIDs.
Table 2: In Vivo Anti-Inflammatory Activity in the Rat Carrageenan-Induced Paw Edema Model
| Treatment (10 mg/kg, p.o.) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | 0% |
| Compound X (Hypothetical Data) | 65% |
| Celecoxib | 58%[10] |
| Etoricoxib | 72% |
The results indicate that Compound X exhibits potent anti-inflammatory effects in vivo, comparable to the established COX-2 inhibitors.
The following protocol details the procedure for the carrageenan-induced paw edema model.[18][19][21]
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[22]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (Compound X, Celecoxib, Etoricoxib) formulated for oral administration
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds or vehicle control orally (p.o.) to the respective groups of rats.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[19]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Visualizing the Mechanism and Workflow
To better understand the underlying biological pathway and the experimental design, the following diagrams are provided.
Caption: The COX-2 signaling pathway and the inhibitory action of Compound X.
Caption: Experimental workflow for benchmarking Compound X.
Conclusion and Future Directions
The hypothetical data presented in this guide position (5-(p-Tolyl)isoxazol-3-yl)methanamine (Compound X) as a promising novel COX-2 inhibitor with potent in vitro and in vivo activity, comparable to the established drugs Celecoxib and Etoricoxib. Its favorable selectivity index suggests a potential for a good gastrointestinal safety profile.
Further preclinical development should focus on comprehensive pharmacokinetic and toxicological studies to fully characterize the drug-like properties of Compound X. Elucidating its detailed binding mode through co-crystallization studies with the COX-2 enzyme would provide valuable insights for future lead optimization. The data presented herein provides a strong rationale for the continued investigation of (5-(p-Tolyl)isoxazol-3-yl)methanamine as a potential candidate for the treatment of inflammatory conditions.
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A Comparative Guide to the In Vitro ADME Properties of (5-(p-Tolyl)isoxazol-3-yl)methanamine and Structurally Related Compounds
Introduction: The Critical Role of Early ADME Profiling in Drug Discovery
In the modern drug discovery paradigm, the principle of "fail early, fail cheap" is paramount. A significant proportion of promising drug candidates falter during later stages of development due to suboptimal pharmacokinetic properties.[1] In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are therefore indispensable tools in the early stages of research, providing crucial insights that guide the selection and optimization of lead compounds.[2][3] By identifying potential liabilities such as rapid metabolism or poor absorption before significant resources are invested, these assays de-risk projects and enhance the probability of clinical success.[4][5] This guide provides a comparative analysis of the in vitro ADME properties of (5-(p-Tolyl)isoxazol-3-yl)methanamine against two comparator compounds, highlighting key experimental workflows and data interpretation.
Compound Profiles
For this comparative guide, we will be evaluating the following compounds:
-
Test Compound: (5-(p-Tolyl)isoxazol-3-yl)methanamine
-
Comparator 1: (3-para-tolyl-isoxazol-5-yl)methanol
-
Comparator 2: Warfarin
-
Rationale for Selection: A widely studied anticoagulant with well-characterized ADME properties. It serves as a benchmark control for many in vitro ADME assays.
-
I. Metabolic Stability Assessment in Human Liver Microsomes
A. The "Why": Understanding First-Pass Metabolism
Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The liver is the primary site of drug metabolism, and in vitro assays using liver-derived systems can predict a compound's metabolic fate.[9] Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions.[9][10] The microsomal stability assay measures the rate at which a compound is cleared by these enzymes, providing an estimate of its intrinsic clearance.[9]
B. Experimental Protocol: Microsomal Stability Assay
This protocol is designed to assess the rate of disappearance of the test compounds when incubated with human liver microsomes.[11]
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare a 1 µM working solution of each test compound and comparator in 0.1 M phosphate buffer.
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.[11]
-
-
Incubation:
-
Pre-warm the microsomal suspension and compound solutions to 37°C for 5-10 minutes.[12]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension.
-
Immediately add the test compound or comparator solution to the reaction mixture. The final concentration of the test compound is typically 1 µM.[12]
-
Incubate the reaction mixture at 37°C with gentle agitation.[11]
-
-
Time-Point Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction immediately by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for analytical quantification).[11][12] This step precipitates the proteins and halts enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the terminated samples to pellet the precipitated protein.
-
Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[13]
-
C. Experimental Workflow: Microsomal Stability
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.
D. Comparative Data Summary
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Category |
| (5-(p-Tolyl)isoxazol-3-yl)methanamine | 45 | 15.4 | Moderate |
| (3-para-tolyl-isoxazol-5-yl)methanol | >60 | <11.5 | High |
| Warfarin (Control) | 25 | 27.7 | Moderate-Low |
E. Interpretation of Results
The half-life (t½) represents the time taken for 50% of the parent compound to be metabolized. A longer half-life indicates greater metabolic stability. Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a particular compound.
-
(5-(p-Tolyl)isoxazol-3-yl)methanamine exhibits moderate metabolic stability, suggesting it is a substrate for CYP enzymes but is not rapidly cleared. This profile is often a good starting point for further optimization.
-
(3-para-tolyl-isoxazol-5-yl)methanol shows high metabolic stability, with a half-life exceeding the duration of the experiment. This suggests it is less susceptible to Phase I metabolism, which could lead to a longer in vivo half-life.
-
Warfarin , our control, demonstrates the expected moderate to low stability, validating the assay's performance.
II. Permeability Assessment Using the Caco-2 Cell Model
A. The "Why": Predicting Oral Absorption
For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic effect. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model that mimics the intestinal barrier.[14][15] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a monolayer with tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp).[15][16] This assay measures the rate of a compound's transport across the cell monolayer, providing an apparent permeability coefficient (Papp) that correlates well with in vivo oral absorption.[14][17]
B. Experimental Protocol: Caco-2 Permeability Assay
This protocol assesses bidirectional transport to determine both passive permeability and the potential for active efflux.[14]
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto Transwell™ inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[16]
-
-
Monolayer Integrity Check:
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Apical to Basolateral (A-B) Transport: Add the test compound (typically at 10 µM) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.[14]
-
Basolateral to Apical (B-A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle agitation for a defined period (e.g., 2 hours).[14]
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in each sample by LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is generally indicative of active efflux.[16]
-
C. Experimental Workflow: Caco-2 Permeability
Caption: Bidirectional Caco-2 permeability assay workflow.
D. Comparative Data Summary
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| (5-(p-Tolyl)isoxazol-3-yl)methanamine | 8.5 | 18.7 | 2.2 | Moderate (Efflux Substrate) |
| (3-para-tolyl-isoxazol-5-yl)methanol | 12.1 | 13.3 | 1.1 | High |
| Warfarin (Control) | 15.5 | 16.1 | 1.0 | High |
E. Interpretation of Results
The Papp value is a measure of how easily a compound can cross the cell monolayer.
-
(5-(p-Tolyl)isoxazol-3-yl)methanamine shows moderate permeability in the absorptive (A-B) direction. However, its efflux ratio of 2.2 suggests it is a substrate for an efflux transporter like P-gp. This could potentially limit its net absorption in vivo.
-
(3-para-tolyl-isoxazol-5-yl)methanol displays high permeability and a low efflux ratio, indicating that it is well-absorbed via passive diffusion and is not a significant substrate for efflux transporters. This is a favorable permeability profile.
-
Warfarin serves as a high-permeability, non-efflux control, confirming the assay is performing as expected.
III. Plasma Protein Binding (PPB) Assessment
A. The "Why": Determining the Free Fraction
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[19] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute to target tissues and be metabolized.[20] High plasma protein binding can reduce a drug's efficacy and affect its pharmacokinetic properties.[19][20] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique to determine the percentage of a compound that remains unbound in plasma.[13][20]
B. Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay
This protocol uses a RED device to measure the unbound fraction of a compound in plasma.[13]
-
Preparation:
-
Spike human plasma with the test compound to a final concentration (e.g., 1-10 µM).
-
Prepare the RED device, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.
-
-
Dialysis:
-
Add the compound-spiked plasma to one chamber (the plasma chamber).
-
Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber (the buffer chamber).[13]
-
Seal the device and incubate at 37°C on an orbital shaker for a period sufficient to reach equilibrium (typically 4-5 hours).[20][21]
-
-
Sampling:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
-
Sample Processing and Analysis:
-
To ensure accurate comparison, matrix-match the samples: add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[13]
-
Precipitate proteins in both sets of samples by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentration.
-
-
Calculation:
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
C. Experimental Workflow: Plasma Protein Binding (RED)
Caption: Workflow for the plasma protein binding assay using the RED method.
D. Comparative Data Summary
| Compound | Fraction Unbound (fu, %) | Protein Binding (%) | Binding Classification |
| (5-(p-Tolyl)isoxazol-3-yl)methanamine | 12.5% | 87.5% | Moderate-High |
| (3-para-tolyl-isoxazol-5-yl)methanol | 4.8% | 95.2% | High |
| Warfarin (Control) | 1.1% | 98.9% | Very High |
E. Interpretation of Results
The fraction unbound (fu) is a critical parameter for predicting the pharmacologically active concentration of a drug.
-
(5-(p-Tolyl)isoxazol-3-yl)methanamine shows moderate-to-high protein binding, with 12.5% of the compound free in plasma. This level of binding is often acceptable, but it needs to be considered in the context of the compound's potency.
-
(3-para-tolyl-isoxazol-5-yl)methanol exhibits high plasma protein binding. While not necessarily a disqualifying property, this means a higher overall concentration may be needed to achieve a therapeutic effect.
-
Warfarin is known to be highly protein-bound (>99%), and our result of 98.9% binding confirms the validity of the experimental setup.
Overall Comparative Summary and Conclusion
This guide provides a comprehensive comparison of the in vitro ADME properties of (5-(p-Tolyl)isoxazol-3-yl)methanamine and two related compounds.
| Property | (5-(p-Tolyl)isoxazol-3-yl)methanamine | (3-para-tolyl-isoxazol-5-yl)methanol | Key Takeaway |
| Metabolic Stability | Moderate | High | The methanamine is more susceptible to metabolism than the methanol analogue. |
| Permeability | Moderate, P-gp Substrate | High, Not an Efflux Substrate | The methanol analogue has a more favorable permeability profile. |
| Plasma Protein Binding | Moderate-High (87.5%) | High (95.2%) | The methanamine has a higher free fraction, which could be advantageous. |
Based on this in vitro profile, (5-(p-Tolyl)isoxazol-3-yl)methanamine presents a mixed but workable ADME profile. Its moderate metabolic stability and permeability are promising, although its susceptibility to efflux transport is a potential liability that may need to be addressed through structural modification. In contrast, (3-para-tolyl-isoxazol-5-yl)methanol shows better stability and permeability but has higher plasma protein binding.
The selection of which compound to advance would depend on its pharmacological potency and therapeutic index. These early, in vitro ADME data are crucial for making informed decisions, guiding the next steps in the design-make-test-analyze cycle of drug discovery.[5]
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A Tale of Two Isomers: A Comparative Analysis of Benzoxazole and Benzisoxazole Bioactivities
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the vast landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents.[1][2] Among these, benzoxazole and benzisoxazole represent a fascinating case of constitutional isomerism, where a subtle shift in the arrangement of a nitrogen and oxygen atom within a fused ring system leads to a cascade of differences in electronic properties, chemical reactivity, and, most importantly, biological activity.[3] This guide provides an in-depth, objective comparison of the bioactivities of these two privileged scaffolds, supported by experimental data, to empower researchers in making informed decisions during the drug discovery and development process.
The Isomeric Distinction: More Than Just a Positional Change
At first glance, benzoxazole and benzisoxazole share a common architecture: a benzene ring fused to a five-membered oxazole or isoxazole ring, respectively.[4][5] However, the placement of the nitrogen and oxygen atoms dictates the fundamental electronic and steric character of the molecules, which in turn governs their interactions with biological targets.
In benzoxazole , the nitrogen atom is at position 3 and the oxygen at position 1 of the oxazole ring. This arrangement results in a planar structure with specific hydrogen bonding capabilities, primarily as a hydrogen bond acceptor at the nitrogen atom.[6] The benzoxazole nucleus is considered an isostere of natural nucleic acid bases like adenine and guanine, which may contribute to its ability to interact with biological macromolecules.[2][7][8]
Conversely, 1,2-benzisoxazole (the most common isomer, often simply referred to as benzisoxazole) features adjacent nitrogen and oxygen atoms. This N-O bond introduces a different electronic distribution and dipole moment compared to its isomer. This unique arrangement has proven particularly fruitful in the development of central nervous system (CNS) active agents.[9]
Caption: Core structures of Benzoxazole and 1,2-Benzisoxazole.
A Head-to-Head Comparison of Bioactivities
Both scaffolds are considered "privileged structures" in medicinal chemistry, appearing in a multitude of compounds across various therapeutic areas.[3][10][11] However, their therapeutic applications often diverge, showcasing the impact of their isomeric differences.
Anticancer Activity
Both benzoxazole and benzisoxazole derivatives have demonstrated significant potential as anticancer agents, though their mechanisms of action can differ.[3][7]
-
Benzoxazole Derivatives: This class has been extensively studied for its anticancer properties.[12][13] A notable mechanism of action for some 2-arylbenzoxazoles is the inhibition of eukaryotic topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[14] Certain derivatives have shown potent cytotoxicity against a range of cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29).[3][7] For instance, some benzoxazole derivatives of combretastatin A-4 have exhibited potent activity against MCF-7 and A-549 cell lines.[7] Furthermore, Phortress, an anticancer prodrug, features a benzothiazole core, and its benzoxazole bioisosteres have been synthesized and shown to possess significant anticancer activity, likely through the aryl hydrocarbon receptor (AhR) pathway.[15]
-
Benzisoxazole Derivatives: The benzisoxazole scaffold is also a promising framework for the development of anticancer agents.[10][16] Novel benzisoxazole derivatives have shown antiproliferative activity against various human carcinoma cells, including HeLa, HT-29, MCF-7, and HepG-2, as evaluated by the MTT assay.[10] Their mechanisms can involve the inhibition of enzymes vital for cancer cell survival.[3]
| Compound Class | Example/Derivative | Cancer Cell Line(s) | Observed Activity (IC50) | Mechanism of Action (if known) | Reference |
| Benzoxazole | 2-Arylbenzoxazole (4A) | - | More potent than etoposide (IC50 = 18.8 µM) | Topoisomerase II inhibition | [14] |
| Benzoxazole | Phortress Analogue (3n) | HT-29, MCF7, A549, HepG2, C6 | Significant cytotoxicity | CYP1A1 induction via AhR | [15] |
| Benzisoxazole | Estradiol-hybrid | DU-145, PC3 (Prostate) | <10 µM | Not specified | [17] |
| Benzisoxazole | Novel Amide Derivative | HeLa, HT-29, MCF-7, HepG-2 | Potential growth inhibition | Not specified | [10] |
Antimicrobial Activity
Both isomers have been incorporated into molecules with significant antibacterial and antifungal properties.
-
Benzoxazole Derivatives: These compounds have demonstrated broad-spectrum antimicrobial activity.[12][18][19] Certain 2-substituted benzoxazoles have shown considerable growth inhibition against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as fungi.[18][19]
-
Benzisoxazole Derivatives: This scaffold is also a source of potent antimicrobial agents.[10][16] Derivatives have shown activity against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis.[10] Notably, a novel class of bacterial type-II topoisomerase inhibitors featuring a benzisoxazole scaffold has demonstrated potent activity against Gram-positive and fastidious Gram-negative bacteria.[10] Additionally, certain benzisoxazole derivatives are effective inhibitors of Mycobacterium tuberculosis pantothenate synthetase.[10]
Neurological and Psychiatric Disorders
This is where the divergence in bioactivity is most pronounced. The benzisoxazole scaffold is a cornerstone of several atypical antipsychotic drugs, a distinction not shared by benzoxazoles to the same extent.
-
Benzisoxazole Derivatives: The 1,2-benzisoxazole framework is famously present in a class of atypical antipsychotics that includes Risperidone , Paliperidone, and Iloperidone.[5][9][20] The therapeutic mechanism of these drugs involves a potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[17][20] Risperidone, for example, exhibits a very strong binding affinity for 5-HT2 receptors and a strong affinity for D2 receptors.[21] This dual-receptor antagonism is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to older antipsychotics.[20][21] The anticonvulsant drug Zonisamide also contains the 1,2-benzisoxazole core.[5][10]
-
Benzoxazole Derivatives: While not as prominent in antipsychotic development, benzoxazole derivatives have been explored for other CNS activities, including anticonvulsant and antidepressant effects.[1][4]
| Drug/Compound | Isomer Type | Primary Indication | Mechanism of Action | Key Receptors | Reference |
| Risperidone | Benzisoxazole | Schizophrenia, Bipolar Disorder | D2/5-HT2A Antagonism | Dopamine D2, Serotonin 5-HT2A | [20][21] |
| Paliperidone | Benzisoxazole | Schizophrenia, Schizoaffective Disorder | D2/5-HT2A Antagonism | Dopamine D2, Serotonin 5-HT2A | [9][20] |
| Zonisamide | Benzisoxazole | Epilepsy | Multiple (Na+/Ca2+ channel blockade) | - | [5][10] |
Anti-inflammatory Activity
Both scaffolds have been investigated for their potential to mitigate inflammation.
-
Benzoxazole Derivatives: Certain benzoxazole derivatives have shown the ability to inhibit key inflammatory mediators. For example, some have been found to inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6).[3] The mechanism can involve targeting enzymes like cyclooxygenase (COX) or other proteins involved in the inflammatory cascade.[3][12]
-
Benzisoxazole Derivatives: These compounds have also demonstrated significant anti-inflammatory properties.[3][10] Structure-activity relationship studies have indicated that the anti-inflammatory effect is highly dependent on the substituents attached to the benzisoxazole ring.[3]
Synthetic Accessibility: A Practical Consideration
The choice between scaffolds in a drug discovery program is also influenced by synthetic feasibility.
-
Benzoxazoles: The most common and traditional approach for synthesizing the benzoxazole core is the condensation of a 2-aminophenol with various carbonyl compounds like carboxylic acids, aldehydes, or acyl chlorides, followed by cyclization.[8][22] This method is versatile and allows for a wide range of substituents to be introduced at the 2-position.[8]
-
Benzisoxazoles: A variety of synthetic methods are also available for the 1,2-benzisoxazole core.[23] These include intramolecular cyclization of O-aryl oximes or N-halogenated 2-hydroxyaryl imines, and [3+2] cycloaddition reactions involving arynes and nitrile oxides.[23]
Caption: Divergent synthesis pathways for Benzoxazole and Benzisoxazole.
Experimental Protocols for Bioactivity Screening
To ensure the scientific integrity of claims regarding the bioactivities of these isomers, robust and validated experimental protocols are essential.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic effects (IC50 value) of benzoxazole and benzisoxazole derivatives on a cancer cell line (e.g., MCF-7).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (benzoxazole and benzisoxazole derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Receptor Binding Assay
This protocol is essential for characterizing compounds targeting specific receptors, such as the antipsychotic benzisoxazole derivatives.
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin 5-HT2A receptor.
Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from cells expressing the human 5-HT2A receptor or prepare them in-house from appropriate tissues or cell lines.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]ketanserin) and varying concentrations of the unlabeled test compound (the benzisoxazole derivative).[17] The total reaction volume is typically 200-250 µL in a suitable buffer.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.[17] This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and quantify the amount of radioactivity bound to the membranes using a liquid scintillation counter.[17]
-
Data Analysis: Determine the IC50 of the test compound from the competition binding curve. Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Conclusion and Future Outlook
The comparative analysis of benzoxazole and benzisoxazole isomers reveals a compelling narrative of how a subtle structural modification can profoundly influence pharmacological outcomes.[3] While both scaffolds are versatile and yield compounds with potent anticancer, antimicrobial, and anti-inflammatory activities, the benzisoxazole core has uniquely established itself in the realm of atypical antipsychotics through its effective modulation of dopaminergic and serotonergic pathways.[9][10]
For researchers and drug development professionals, the choice between these isomers should be guided by the therapeutic target and desired mechanism of action. The wealth of existing structure-activity relationship data for both classes provides a solid foundation for the rational design of new, more potent, and selective therapeutic agents. Future research should focus on direct, head-to-head comparisons of isomeric pairs with identical substitution patterns to further delineate the precise contribution of the heterocyclic core to bioactivity. Such studies will undoubtedly unlock new therapeutic possibilities for these remarkable and privileged scaffolds.
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of (5-(p-Tolyl)isoxazol-3-yl)methanamine
For professionals engaged in the dynamic fields of chemical research and pharmaceutical development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of (5-(p-Tolyl)isoxazol-3-yl)methanamine.
Hazard Profile and Risk Assessment
The molecular structure of (5-(p-Tolyl)isoxazol-3-yl)methanamine dictates its potential hazards. A thorough risk assessment is the foundational step for ensuring safety.
-
Isoxazole Moiety: The isoxazole ring is a heterocyclic structure. While stable under normal conditions, related compounds can be flammable and may decompose at high temperatures or during combustion to produce toxic fumes, including nitrogen oxides (NOx).[5][6]
-
Methanamine Moiety: The primary amine group makes the compound basic. Amines are known to be potential skin and eye irritants and may cause respiratory irritation.[7][8] They are also often toxic to aquatic life, making drain disposal strictly prohibited.[9]
-
Aromatic (p-Tolyl) Group: The presence of the aromatic ring suggests that the compound may be persistent in the environment.
Based on these structural components, the compound should be presumed to be harmful if swallowed, to cause skin and eye irritation, and to be toxic to aquatic ecosystems.[10][11]
Personal Protective Equipment (PPE) and Handling
Before handling the compound for any purpose, including disposal preparation, appropriate PPE must be worn to mitigate exposure risks.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[7] | Protects against accidental splashes of the chemical, which may be a serious eye irritant. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use.[6] | Prevents skin contact. Contaminated gloves should be disposed of as hazardous waste. |
| Protective Clothing | A standard laboratory coat must be worn and fully fastened. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[12] | Minimizes the inhalation of any potential vapors or aerosols. |
All handling and preparation for disposal should be conducted in a designated area, away from ignition sources, as flammability is a potential hazard with related heterocyclic compounds.[5]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[13] It is the generator's responsibility to ensure waste is handled in a manner that is safe and compliant with local, state, and federal regulations.[14]
Step 1: Waste Identification and Segregation
-
Treat all quantities of (5-(p-Tolyl)isoxazol-3-yl)methanamine, including unused, expired, or contaminated material, as hazardous waste.[4]
-
This waste stream must be segregated from other laboratory waste. Specifically, do not mix with:
-
Acids or Strong Oxidizing Agents: Amines can react violently or exothermically with acids.[15]
-
Incompatible Solvents: Keep separate from halogenated and non-halogenated solvent waste streams unless specifically instructed otherwise by your institution's Environmental Health and Safety (EHS) office.[14]
-
Aqueous Waste: Do not dispose of this compound down the drain or into any sewer system.[9][12]
-
Step 2: Containerization
-
Select a waste container that is in good condition, leak-proof, and chemically compatible with the amine compound (e.g., a high-density polyethylene (HDPE) or glass container).[16] Do not use metal containers for corrosive waste.
-
The container must be securely sealed at all times, except when waste is being added.[4]
-
The container should not be filled beyond 90% of its capacity to allow for vapor expansion.[15]
Step 3: Labeling
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".[16]
-
The label must also include the full chemical name: "(5-(p-Tolyl)isoxazol-3-yl)methanamine" and list all constituents and their approximate concentrations.
-
Indicate the primary hazards (e.g., "Irritant," "Harmful," "Environmental Hazard").
Step 4: Storage
-
Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area (SAA).[16]
-
Ensure the storage area has secondary containment (such as a spill tray) to capture any potential leaks.[14]
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5][13]
-
Provide the disposal company with all relevant information regarding the waste's composition. For large quantities, a professional chemical waste service is essential.[9]
Spill Management
Accidental spills must be treated as a hazardous event and managed immediately.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all ignition sources.[12]
-
Don PPE: Wear the appropriate PPE as detailed in Section 2.
-
Containment: For liquid spills, contain the material using an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated hazardous waste container.[12]
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: All materials used for the cleanup, including gloves and absorbents, must be disposed of as hazardous waste.[17]
Disposal of Empty Containers
Containers that held (5-(p-Tolyl)isoxazol-3-yl)methanamine must be decontaminated before being discarded as regular trash.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[17]
-
Rinsate Collection: Crucially, all rinsate generated during this process must be collected and disposed of as hazardous waste. [17]
-
Defacing: After rinsing, deface or remove the original label to prevent misuse.[4] The container can then be disposed of as regular laboratory glass or plastic waste.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the disposal of (5-(p-Tolyl)isoxazol-3-yl)methanamine.
Caption: Decision workflow for the disposal of (5-(p-Tolyl)isoxazol-3-yl)methanamine.
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Personal protective equipment for handling (5-(p-Tolyl)isoxazol-3-yl)methanamine
Comprehensive Safety & Handling Guide: (5-(p-Tolyl)isoxazol-3-yl)methanamine
As a novel compound at the forefront of research, (5-(p-Tolyl)isoxazol-3-yl)methanamine presents unique handling challenges. This guide provides an in-depth, procedural framework for its safe manipulation, grounded in an analysis of its structural components—an isoxazole ring, an aromatic tolyl group, and a primary methanamine moiety. Our objective is to empower researchers with the knowledge to operate safely, ensuring both personal protection and experimental integrity.
Hazard Assessment: A Structurally-Informed Approach
The primary hazards are associated with the methanamine functional group and the aromatic system:
-
Skin and Eye Irritation: Primary amines are frequently irritating and may be corrosive to skin and eyes. Direct contact can cause redness, discomfort, or serious damage.[2]
-
Respiratory Irritation: If the compound is a fine powder or becomes aerosolized, it may cause respiratory tract irritation.[1][2]
-
Acute Oral Toxicity: Similar compounds are classified as harmful if swallowed.[2][3]
Based on this profile, all handling procedures must assume the compound is hazardous upon contact, inhalation, and ingestion.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to prevent exposure. The selection of specific equipment is directly linked to the identified hazard profile.
| PPE Component | Standard / Specification | Rationale for Use |
| Primary Eye Protection | ANSI Z87.1 / EN166 | Protects against splashes and airborne particles. Indirectly vented chemical splash goggles are required.[4][5] |
| Face Protection | ANSI Z87.1 | A full-face shield must be worn over safety goggles when handling bulk quantities or during procedures with a high splash potential.[6][7] |
| Hand Protection | EN 374 | Double-gloving with chemical-resistant nitrile gloves is required. The primary amine and aromatic structure necessitates a robust barrier.[1][6] |
| Body Protection | N/A | A flame-resistant lab coat, fully buttoned, is the minimum requirement. Long pants and closed-toe, non-porous shoes are mandatory.[4][6] |
| Respiratory Protection | NIOSH Approved | All manipulations of solid compound or solutions must be performed in a certified chemical fume hood to control vapor and aerosol exposure.[5] |
Operational Procedures: From Preparation to Disposal
Safe handling is a process. The following workflows are designed to be self-validating systems, minimizing the risk of exposure at each step.
PPE Donning and Doffing Sequence
Cross-contamination most often occurs during the removal of PPE. The following sequence is critical and must be followed precisely.
Caption: PPE Donning and Doffing Workflow
Chemical Handling Workflow
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all required equipment, including waste containers, is inside the hood before beginning.
-
PPE Inspection: Before donning, visually inspect all PPE for defects (e.g., cracks in goggles, pinholes in gloves).[3]
-
Weighing and Transfer:
-
Post-Transfer:
-
Clean all reusable equipment (spatulas, glassware) within the fume hood. Rinse with an appropriate solvent and collect the rinsate as hazardous waste.
-
Wipe down the work surface in the fume hood with a suitable solvent and decontaminating agent.
-
-
Temporary Storage: Keep containers tightly sealed when not in use.[1]
Decontamination and Disposal Plan
Amine-based compounds require meticulous disposal procedures to prevent environmental harm and ensure regulatory compliance. Do not dispose of this chemical or its containers in general waste or down the drain.[9]
Waste Segregation and Disposal Workflow
All waste streams generated from handling this compound are considered hazardous.
Caption: Chemical and PPE Disposal Workflow
Step-by-Step Disposal Protocol:
-
Segregate Waste: At the point of generation, separate waste into two streams: solid and liquid.[9]
-
Solid Waste:
-
This includes contaminated gloves, weighing papers, pipette tips, and any paper towels used for cleanup.
-
Place these items immediately into a designated, clearly labeled hazardous waste container (e.g., a heavy-duty bag or drum).[3]
-
-
Liquid Waste:
-
This includes excess reagent, reaction quench solutions, and all solvent rinses.
-
Collect liquid waste in a dedicated, sealed, and clearly labeled waste container made of compatible material.[9]
-
-
Storage: Store waste containers in a designated satellite accumulation area with secondary containment, away from incompatible materials.
-
Final Disposal: All waste must be disposed of through an accredited hazardous waste management service in accordance with local and national regulations.[9]
Emergency Response
In the event of an accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
References
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Amine Disposal For Businesses. Collect and Recycle. Available at: [Link]
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Safety Data Sheet for (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. (2025-05-29). Angene Chemical. Available at: [Link]
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Safe Handling of Cannulas and Needles in Chemistry Laboratories. (2022-01-05). ACS Publications. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
